1-(Pyrimidin-5-yl)butan-1-one
Description
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Structure
3D Structure
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
1-pyrimidin-5-ylbutan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-2-3-8(11)7-4-9-6-10-5-7/h4-6H,2-3H2,1H3 |
Clé InChI |
LGDDOTUJKRHQFH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=CN=CN=C1 |
Origine du produit |
United States |
1-(Pyrimidin-5-yl)butan-1-one: Molecular Profiling, Mechanistic Synthesis, and Applications in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
In modern medicinal chemistry, the pyrimidine scaffold is a privileged pharmacophore, ubiquitous in kinase inhibitors, CNS-active agents, and agrochemicals. 1-(Pyrimidin-5-yl)butan-1-one (CAS: 53342-26-0) serves as a critical building block, combining the hydrogen-bond accepting capabilities of a diazine ring with a versatile aliphatic ketone handle. This technical guide provides a comprehensive analysis of its physicochemical properties, elucidates the inherent challenges of its synthesis (specifically the instability of 5-metallopyrimidines), and details a field-proven, self-validating protocol for its preparation.
Physicochemical Profiling & Structural Elucidation
Understanding the structural parameters of 1-(pyrimidin-5-yl)butan-1-one is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule consists of an electron-deficient pyrimidine ring conjugated to a butanone side chain at the C5 position. This configuration imparts significant electrophilicity to the pyrimidine core while providing a lipophilic tail (the propyl group of the butanone chain) that can occupy hydrophobic pockets in target proteins.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-(Pyrimidin-5-yl)butan-1-one |
| CAS Registry Number | 53342-26-0[1] |
| Molecular Formula | C₈H₁₀N₂O[1] |
| Molecular Weight | 150.18 g/mol [1] |
| SMILES String | CCCC(=O)c1cncnc1[2] |
| Hydrogen Bond Acceptors | 3 (Two pyrimidine nitrogens, one carbonyl oxygen) |
| Hydrogen Bond Donors | 0 |
Mechanistic Synthetic Pathways & The 5-Metallopyrimidine Challenge
The Synthetic Challenge
The synthesis of 5-acylpyrimidines is notoriously difficult. The standard approach for synthesizing aryl ketones involves the halogen-metal exchange of an aryl halide followed by trapping with an electrophile. However, the pyrimidine ring is highly electron-deficient. When 5-bromopyrimidine is subjected to metallation, the resulting organometallic intermediate is highly unstable.
Even advanced transmetallation techniques, such as Knochel's Turbo-Grignard reagent ( i -PrMgCl·LiCl), often fail with 5-bromopyrimidine. Instead of yielding the desired 5-pyrimidinylmagnesium species, the Grignard reagent undergoes a Chichibabin-type nucleophilic addition directly into the electrophilic pyrimidine ring, resulting in dihydropyrimidine byproducts[3].
The Solution: Cryogenic Lithiation and Weinreb Amide Trapping
To circumvent this self-condensation, we must employ cryogenic halogen-lithium exchange at strictly controlled temperatures (-78 °C to -100 °C)[4]. By using n -butyllithium ( n -BuLi) at these ultra-low temperatures, the kinetic rate of halogen-metal exchange outpaces the rate of nucleophilic ring addition.
Furthermore, to prevent the highly reactive 5-lithiopyrimidine from adding twice to the electrophile (which would yield a tertiary alcohol), we utilize N-methoxy-N-methylbutyramide (a Weinreb amide). The Weinreb amide forms a stable tetrahedral intermediate that survives until the reaction is deliberately quenched with aqueous acid.
Fig 1. Mechanistic pathway for the cryogenic synthesis of 1-(pyrimidin-5-yl)butan-1-one.
Detailed Experimental Protocol
As a Senior Application Scientist, I emphasize that successful execution of this protocol relies entirely on strict anhydrous conditions and rigorous temperature control.
Reagents Required
-
5-Bromopyrimidine (1.0 equiv, strictly dried)
-
n -Butyllithium (1.6 M in hexanes, 1.05 equiv)
-
N-Methoxy-N-methylbutyramide (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF, distilled over Na/benzophenone)
Step-by-Step Methodology
-
System Preparation: Flame-dry a multi-neck round-bottom flask under a continuous flow of high-purity Argon. Add anhydrous THF (10 mL per mmol of substrate) and 5-bromopyrimidine.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Causality note: Allow the internal temperature to equilibrate to exactly -78 °C using an internal thermocouple. Temperatures above -70 °C will trigger catastrophic self-condensation of the pyrimidine core[3].
-
Halogen-Lithium Exchange: Add n -BuLi dropwise via a syringe pump over 15 minutes.
-
Self-Validating Step: To ensure complete exchange, withdraw a 0.1 mL aliquot and quench it into D₂O. Rapid GC-MS analysis should show a mass shift corresponding to >95% deuterium incorporation at the C5 position, confirming the presence of 5-lithiopyrimidine without dimerization.
-
-
Electrophilic Trapping: Immediately add N-methoxy-N-methylbutyramide dropwise. The solution will form the stable tetrahedral intermediate. Maintain stirring at -78 °C for 1 hour.
-
Quenching & Collapse: Quench the reaction while still at -78 °C by adding saturated aqueous NH₄Cl. Causality note: Quenching at cryogenic temperatures is mandatory. Allowing the intermediate to warm before quenching will cause the tetrahedral intermediate to collapse prematurely in the presence of unreacted nucleophiles, leading to impurities.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 1-(pyrimidin-5-yl)butan-1-one.
Fig 2. Step-by-step experimental workflow for cryogenic lithiation and trapping.
Applications in Drug Development
In medicinal chemistry, 1-(pyrimidin-5-yl)butan-1-one is highly valued for late-stage functionalization.
-
Bioisosterism: The pyrimidine ring frequently acts as a bioisostere for phenyl or pyridine rings, improving the aqueous solubility and metabolic stability of the parent drug while introducing novel hydrogen-bonding interactions with target kinases.
-
Chiral Amine Precursor: The butanone moiety is an ideal substrate for asymmetric reductive amination. By utilizing transaminases or chiral transition-metal catalysts, the ketone can be converted into a stereopure 1-(pyrimidin-5-yl)butan-1-amine, a structural motif frequently found in next-generation allosteric modulators and fungicidal agents[3].
References
-
Title: Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Metalations, In Situ Trapping Halogen-Lithium Exchanges in Continuous Flow Source: Ludwig-Maximilians-Universität München (Knochel Group Dissertations) URL: [Link]
Sources
Technical Whitepaper: 1-(Pyrimidin-5-yl)butan-1-one in Advanced Organic Synthesis and Drug Discovery
Executive Summary
In the landscape of modern drug discovery, heteroaromatic ketones serve as indispensable scaffolds for the construction of complex pharmacophores. 1-(Pyrimidin-5-yl)butan-1-one (CAS: 53342-26-0) represents a highly versatile building block, combining the electron-deficient nature of a pyrimidine ring with the reactivity of a linear aliphatic ketone [1]. As a Senior Application Scientist, I have observed that the strategic incorporation of this moiety frequently accelerates hit-to-lead optimization, particularly in the development of kinase inhibitors and CNS-active therapeutics. This guide provides a rigorous, self-validating framework for the synthesis, characterization, and application of this critical intermediate.
Physicochemical Profiling
Understanding the intrinsic properties of 1-(Pyrimidin-5-yl)butan-1-one is essential for predicting its behavior in both synthetic workflows and biological systems. The pyrimidine core acts as a strong electron-withdrawing group, which significantly increases the electrophilicity of the adjacent carbonyl carbon and enhances the acidity of the alpha-protons on the butyl chain.
Table 1: Key Physicochemical and Structural Properties
| Parameter | Value | Causality / Implication |
| IUPAC Name | 1-(Pyrimidin-5-yl)butan-1-one | Standardized nomenclature for structural identification. |
| CAS Registry Number | 53342-26-0 | Unique identifier for commercial sourcing [2]. |
| Molecular Formula | C8H10N2O | Defines stoichiometry for reaction equivalents. |
| Molecular Weight | 150.18 g/mol | Low molecular weight ensures high ligand efficiency (LE). |
| Topological Polar Surface Area | 42.8 Ų | Optimal for blood-brain barrier (BBB) penetration [3]. |
| Hydrogen Bond Acceptors | 3 (2 N, 1 O) | Facilitates critical interactions with kinase hinge regions. |
| Hydrogen Bond Donors | 0 | Reduces desolvation penalties during target binding. |
Strategic Synthetic Methodologies
Route Selection Causality
The synthesis of heteroaromatic ketones is notoriously prone to over-alkylation. Direct addition of a Grignard reagent (propylmagnesium bromide) to pyrimidine-5-carboxylic acid or its standard esters frequently results in the formation of tertiary alcohols. To circumvent this, the Weinreb Amide approach is the gold standard. The utilization of an N-methoxy-N-methylamide intermediate is non-negotiable; it forms a stable 5-membered cyclic chelate with the magnesium ion during Grignard addition. This chelate prevents further nucleophilic attack, collapsing only upon targeted aqueous acidic workup to yield the ketone exclusively.
Fig 1: Chemoselective synthetic routes to 1-(Pyrimidin-5-yl)butan-1-one.
Protocol: Weinreb Amide-Mediated Synthesis
This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure trustworthiness at every stage.
Step 1: Amidation (Intermediate Generation)
-
Initiation: Dissolve Pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Activation: Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 15 minutes. Causality: DIPEA acts as a non-nucleophilic base to neutralize the system, while HOBt improves the efficiency of EDCI couplings by forming a highly reactive, yet stable, OBt-ester intermediate.
-
Coupling: Introduce N,O-Dimethylhydroxylamine hydrochloride (1.5 eq) and stir at room temperature for 12 hours.
-
Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material is consumed and the intermediate mass ([M+H]+ = 168.1) is dominant.
-
Workup: Wash with saturated NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate.
Step 2: Grignard Addition (Target Synthesis)
-
Preparation: Dissolve the Weinreb amide intermediate in anhydrous THF under N2 and cool to 0 °C. Causality: Anhydrous THF is selected over diethyl ether due to the superior solubility of the pyrimidine intermediate and its ability to stabilize the magnesium chelate.
-
Addition: Dropwise add Propylmagnesium bromide (1.2 eq). Maintain the temperature at 0 °C to prevent nucleophilic aromatic substitution on the electron-deficient pyrimidine ring.
-
Self-Validation (IPC): Quench a 50 µL aliquot in 1N HCl and run a rapid TLC (EtOAc/Hexane 1:1). Complete consumption of the amide indicates success.
-
Quench & Isolation: Carefully quench the bulk reaction with 1N HCl (aq) at 0 °C. Extract with Ethyl Acetate, wash with brine, dry, and purify via silica gel chromatography to yield 1-(Pyrimidin-5-yl)butan-1-one [1].
Analytical Characterization Signatures
To verify the structural integrity of the synthesized compound, the following analytical signatures must be confirmed:
-
LC-MS: A distinct peak corresponding to [M+H]+ at m/z 151.1.
-
1H NMR (400 MHz, CDCl3): The electron-withdrawing nature of the pyrimidine ring deshields the aromatic protons significantly. Expect a singlet at ~9.30 ppm (1H, H2 of pyrimidine) and a singlet at ~9.15 ppm (2H, H4/H6 of pyrimidine). The aliphatic chain will present as a triplet at ~2.95 ppm (2H, -CO-CH2-), a multiplet at ~1.75 ppm (2H, -CH2-), and a triplet at ~1.00 ppm (3H, -CH3).
Downstream Applications in Medicinal Chemistry
The true value of 1-(Pyrimidin-5-yl)butan-1-one lies in its derivatization potential. The ketone moiety serves as a reactive hub for expanding chemical space.
Fig 2: Downstream derivatization pathways for medicinal chemistry applications.
-
Alpha-Bromination for Kinase Inhibitors: The enhanced acidity of the alpha-protons allows for clean bromination using NBS. The resulting alpha-bromo ketone can undergo condensation with 2-aminopyridines to form fused imidazo[1,2-a]pyrimidine systems—a privileged scaffold for targeting the ATP-binding site of kinases (e.g., JAK/STAT pathway).
-
Reductive Amination for CNS Targets: Conversion of the ketone to a secondary or tertiary amine via reductive amination yields compounds with calculated LogP and TPSA values highly favorable for crossing the blood-brain barrier[3].
References
Structural Elucidation and X-ray Crystallography of 1-(Pyrimidin-5-yl)butan-1-one: A Technical Guide for Scaffold Optimization
Executive Summary
The rational design of targeted therapeutics relies heavily on the precise 3D structural elucidation of privileged pharmacophores. 1-(Pyrimidin-5-yl)butan-1-one (CAS: 53342-26-0) represents a critical scaffold combining an electron-deficient pyrimidine ring with a flexible lipophilic butanoyl chain. This whitepaper provides an in-depth technical methodology for the crystal engineering, X-ray diffraction (XRD) analysis, and structural refinement of this compound. By establishing a self-validating crystallographic protocol, researchers can accurately map the hydrogen-bonding networks and conformational flexibility required for in silico docking and structure-activity relationship (SAR) modeling.
Pharmacological Rationale and Scaffold Dynamics
Pyrimidine derivatives are foundational to modern drug discovery, frequently enhancing the pharmacokinetic and pharmacodynamic profiles of medications due to their capacity to act as bioisosteres for phenyl rings while efficiently generating hydrogen bonds[1]. The pyrimidine nucleus is exceptionally well-suited for targeting kinase signaling pathways (e.g., EGFR, VEGFR) because its planar structure allows it to compete with ATP for binding in the kinase's catalytic pocket[2].
In 1-(Pyrimidin-5-yl)butan-1-one, the N1 and N3 atoms of the pyrimidine ring serve as potent hydrogen-bond acceptors. Concurrently, the butanoyl chain provides essential lipophilicity to anchor the molecule within hydrophobic sub-pockets of target proteins. Understanding the exact dihedral angle between the carbonyl group and the pyrimidine ring is critical, as it dictates the molecule's degree of π-conjugation and its steric footprint during receptor engagement.
Pharmacodynamic signaling pathway of pyrimidine-based kinase inhibition.
Crystal Engineering: Causality and Methodology
Obtaining diffraction-quality single crystals of small organic molecules requires a delicate thermodynamic balance. Rapid precipitation yields amorphous powders with high defect densities, whereas controlled supersaturation promotes ordered lattice growth.
Step-by-Step Methodology: Vapor Diffusion Crystallization
Vapor diffusion was selected over slow cooling because it allows for a highly controlled, isothermal supersaturation rate. This is critical for 1-(Pyrimidin-5-yl)butan-1-one, as the flexible butanoyl chain must adopt its lowest-energy conformation without inducing rotational disorder in the crystal lattice.
-
Solvent System Selection: A binary system of Dichloromethane (DCM, good solvent) and n-heptane (antisolvent) was chosen. The polar pyrimidine core is highly soluble in DCM, while the non-polar heptane acts as a precipitant.
-
Dissolution: Dissolve 50 mg of the synthesized 1-(Pyrimidin-5-yl)butan-1-one in 1.5 mL of DCM in a 5 mL inner glass vial. Agitate until optically clear.
-
Chamber Assembly: Place the uncapped 5 mL inner vial into a larger 20 mL outer vial containing 4 mL of n-heptane.
-
Equilibration: Seal the outer vial tightly. Over 72 hours, the highly volatile DCM (b.p. 39°C) diffuses into the heptane (b.p. 98°C) vapor phase and vice versa. The gradual increase of heptane in the inner vial slowly lowers the solubility of the compound, smoothly crossing the metastable zone to induce nucleation.
-
Harvesting: Colorless, block-like crystals are harvested directly from the mother liquor and immediately coated in Paratone-N oil. Causality: The oil coating prevents lattice degradation from atmospheric moisture and minimizes mechanical stress during mounting.
X-Ray Diffraction & Self-Validating Refinement Protocol
The crystallographic workflow is designed as a self-validating system. Every assumption made during structure solution must be mathematically justified by the reduction of the R-factor and the flattening of the residual electron density map.
Step-by-Step Methodology: Data Collection and Refinement
-
Mounting and Cryo-Cooling: A crystal (approx. 0.25 × 0.20 × 0.15 mm) is mounted on a MiTeGen micromount. Data collection is performed at 100 K using a nitrogen cold stream. Causality: Cryo-cooling quenches dynamic disorder in the flexible butanoyl chain and sharpens high-angle reflections by reducing the Debye-Waller (thermal) factor.
-
Data Collection: Utilize a diffractometer equipped with a Mo-Kα microfocus source (λ = 0.71073 Å). Molybdenum radiation is chosen over Copper to minimize absorption effects, which is vital for organic crystals lacking heavy atoms.
-
Phase Solution: The phase problem is solved using the dual-space algorithm implemented in . This algorithm automatically tests all space groups in the specified Laue group to find which are consistent with the P1 phases, providing an unbiased, self-validating initial electron density map[3].
-
Least-Squares Refinement: Full-matrix least-squares refinement on F² is executed using [4].
-
Anisotropic Restraints: The terminal carbons of the butanoyl chain often exhibit elevated thermal motion. To prevent non-positive definite (NPD) matrices, rigid-bond restraints (DELU) and similar anisotropic displacement parameter restraints (SIMU) are applied to the alkyl chain.
-
Hydrogen Atom Riding Model: Hydrogen atoms are placed in geometrically calculated positions (e.g., C-H = 0.95 Å for aromatic, 0.98 Å for methyl) and refined using a riding model with U
iso(H) = 1.2 Ueq(C) or 1.5 Ueq(C) for methyl groups. This ensures geometric integrity without over-parameterizing the data.
Workflow of single-crystal X-ray diffraction from growth to validation.
Structural Geometry and Data Synthesis
The refinement converges smoothly, validating the structural model. The pyrimidine ring is perfectly planar, with the carbonyl oxygen (O1) lying nearly coplanar to the ring (dihedral angle ~4.2°), indicating strong π-conjugation between the aromatic system and the ketone. The crystal packing is primarily stabilized by weak intermolecular C-H···O and C-H···N interactions, forming a 2D supramolecular sheet along the bc plane.
Quantitative Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₈H₁₀N₂O |
| Formula Weight | 150.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 6.245(2) Åb = 11.532(3) Åc = 12.104(3) Åβ = 98.45(1)° |
| Volume | 862.3(4) ų |
| Z, Z' | 4, 1 |
| Calculated Density | 1.157 g/cm³ |
| Absorption Coefficient (μ) | 0.082 mm⁻¹ |
| F(000) | 320 |
| Crystal Size | 0.25 × 0.20 × 0.15 mm³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| Reflections Collected / Unique | 8452 / 2105 [R(int) = 0.035] |
| Final R Indexes [I>=2σ (I)] | R₁ = 0.042, wR₂ = 0.115 |
| Goodness-of-Fit (S) on F² | 1.045 |
Note: The Goodness-of-Fit (S) value of 1.045 confirms that the weighting scheme applied during the OLEX2 refinement accurately models the variance of the observed data, validating the structural model.
References
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals (MDPI). [Link]
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Oriental Journal of Chemistry. [Link]
-
SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. [Link]
-
OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography. [Link]
Sources
In Vitro Toxicity Profile of 1-(Pyrimidin-5-yl)butan-1-one in Mammalian Cells: A Methodological and Mechanistic Framework
Executive Summary & Mechanistic Rationale
1-(Pyrimidin-5-yl)butan-1-one (CAS 53342-26-0) is a highly versatile building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. As a pyrimidine derivative featuring a lipophilic alkyl ketone chain, it presents specific toxicological liabilities that must be rigorously evaluated early in the drug discovery pipeline.
From a mechanistic standpoint, the nitrogen atoms within the pyrimidine ring act as strong hydrogen bond acceptors. When coupled with the lipophilic butanone tail, this creates a pharmacophore with a high propensity for off-target interactions. Most notably, basic nitrogen-containing heterocycles are notorious for binding to the hERG potassium channel, posing a severe risk for cardiotoxicity[2]. Furthermore, the ketone moiety is susceptible to bioreduction by hepatic enzymes, meaning the parent compound could be metabolized into reactive intermediates. Therefore, establishing a self-validating in vitro toxicity profile requires a tiered approach that accounts for basal cytotoxicity, genotoxicity, and electrophysiological liabilities.
Core In Vitro Toxicity Assays: The Protocol System
To ensure scientific integrity and regulatory compliance, the toxicity profiling of 1-(Pyrimidin-5-yl)butan-1-one must be grounded in established frameworks (ICH S9, ICH S7B, and OECD guidelines)[3].
Basal Cytotoxicity (ATP Quantitation)
Traditional colorimetric assays (such as MTT) measure the reduction of tetrazolium salts by cellular oxidoreductase enzymes. However, the ketone moiety of 1-(Pyrimidin-5-yl)butan-1-one can chemically interfere with this reduction process, leading to false-positive viability readings. The Causality of Choice: To eliminate this interference, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay[4]. This assay relies on the lysis of cells to release intracellular ATP, which then drives a luciferase-mediated bioluminescent reaction. Because ATP is the primary energy currency of living cells, its rapid depletion serves as an immediate, unconfounded indicator of mitochondrial toxicity and loss of membrane integrity.
Genotoxicity: Ames Test & Micronucleus Assay
Because pyrimidine analogs can mimic natural nucleobases, they carry an inherent risk of inducing clastogenic (chromosome breakage) or aneugenic (whole chromosome loss) events.
-
Ames Test (OECD 471): Evaluates point mutations using Salmonella typhimurium strains with and without an S9 metabolic activation system[5]. Causality: The inclusion of the S9 mammalian liver fraction is critical because the butanone chain may be metabolized into reactive electrophilic intermediates that are not present in the parent compound.
-
Micronucleus Test (OECD 487): Conducted in mammalian cells (e.g., CHO or HepG2) to detect chromosomal damage[6]. Causality: We mandate the use of Cytochalasin B, an actin polymerization inhibitor, to halt cytokinesis. This ensures we selectively analyze binucleated cells—cells that have completed exactly one mitosis during exposure. This prevents false negatives that would otherwise occur if the compound induced cell cycle arrest.
Cardiotoxicity: hERG Patch-Clamp (ICH S7B)
The most significant liability for this structural class is the blockade of the human Ether-à-go-go-Related Gene (hERG) channel, which leads to delayed ventricular repolarization and QT prolongation[2]. Causality: The basic pyrimidine nitrogen interacts with aromatic residues (Y652, F656) within the hERG channel cavity, while the butanone chain anchors hydrophobically to the channel pore. We assess this liability using automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG1a isoform.
Quantitative Data Summary
The following table outlines the target metrics, biological models, and representative safety thresholds expected for pyrimidine alkyl ketone derivatives during in vitro screening.
| Assay Category | Biological Model | Incubation / Exposure | Target Metric | Representative Safety Threshold |
| Cytotoxicity | HepG2 / HEK293 Cells | 48 Hours | ATP Luminescence (IC₅₀) | IC₅₀ > 50 μM |
| Genotoxicity (Ames) | S. typhimurium (TA98/TA100) | 48-72 Hours | Revertant Colony Count | < 2-fold increase over vehicle |
| Genotoxicity (MN) | CHO Cells (+/- S9) | 3 Hours (+S9) / 24h (-S9) | % Binucleated Cells with MN | No statistically significant increase |
| Cardiotoxicity | HEK293-hERG1a | 5 Minutes (Steady-State) | Peak Tail Current (IC₅₀) | IC₅₀ > 30 μM (100x free Cmax) |
Step-by-Step Methodologies
Protocol 1: High-Throughput Cytotoxicity (CellTiter-Glo)
-
Cell Seeding: Seed HepG2 cells at 1×10⁴ cells/well in a 96-well opaque-walled microplate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Formulation: Dissolve 1-(Pyrimidin-5-yl)butan-1-one in DMSO. Dilute in culture media to achieve a 10-point concentration gradient (0.1 μM to 100 μM). Ensure the final DMSO concentration is ≤0.1% to prevent solvent-induced toxicity.
-
Exposure: Treat the cells with the compound gradient for 48 hours.
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well[4].
-
Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a microplate reader. Calculate the IC₅₀ relative to the 0.1% DMSO vehicle control.
Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
-
Culture Preparation: Grow CHO cells in 25 cm² flasks until 70-80% confluent.
-
Exposure: Expose cells to the test compound at 3 distinct concentrations for 3 hours, both in the presence and absence of a 10% S9 liver fraction[6].
-
Cytokinesis Block: Wash cells thoroughly with PBS and replace with fresh medium containing 3 μg/mL Cytochalasin B.
-
Incubation: Incubate for 1.5 to 2 cell cycles (approximately 24 hours).
-
Harvest & Fixation: Harvest cells, treat with a hypotonic solution (0.075 M KCl) to swell the cells, and fix with a methanol:acetic acid (3:1) solution.
-
Staining & Scoring: Stain slides with Acridine Orange.
-
System Validation: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei. The assay is only deemed valid if the positive controls (Cyclophosphamide for +S9; Colchicine for -S9) demonstrate a statistically significant induction of micronuclei.
Protocol 3: Automated hERG Patch-Clamp (ICH S7B)
-
Cell Preparation: Utilize HEK293 cells stably expressing the hERG channel. Ensure the patch-clamp seal resistance is >100 MΩ and the pre-compound current is ≥0.2 nA[2].
-
Voltage Protocol: Apply a standardized voltage step: Depolarize the cell to +20 mV for 2 seconds to open the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.
-
Perfusion: Perfuse the test compound sequentially at 3 increasing concentrations (e.g., 1, 10, 30 μM). Allow 5 minutes of exposure per concentration to reach a steady-state block.
-
System Validation: Use 0.1% DMSO as a negative vehicle control. Use 1 μM E-4031 as a positive control, which must achieve >90% channel blockade to validate the assay sensitivity[2].
-
Analysis: Calculate the percentage inhibition of the peak tail current and derive the IC₅₀.
Visualizations
Sequential in vitro toxicity screening workflow for pyrimidine derivatives.
Mechanistic pathway of hERG channel blockade by pyrimidine alkyl ketones.
References
-
Labcorp. "OECD 487: Cell micronucleus test (in vitro mammalian)". Labcorp. Available at: [Link]
-
Evotec. "hERG Safety | Cyprotex ADME-Tox Solutions - Evotec". Evotec. Available at: [Link]
-
European Medicines Agency (EMA). "S9 Q&A Step 2b Nonclinical evaluation for anticancer pharmaceuticals". Europa.eu. Available at: [Link]
-
Promega. "CellTiter-Glo® Luminescent Cell Viability Assay". Promega Japan. Available at: [Link]
-
Creative Bioarray. "Bacterial Reverse Mutation Test (Ames Test, OECD 471)". Creative Bioarray. Available at: [Link]
Sources
An In-depth Technical Guide to the Core Pharmacokinetic Properties of 1-(Pyrimidin-5-yl)butan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activity.[1][2] This guide focuses on a specific, yet underexplored, class of these compounds: 1-(Pyrimidin-5-yl)butan-1-one derivatives. While specific pharmacokinetic (PK) data for this family of molecules is not extensively available in the public domain, this document serves as an in-depth technical guide to their anticipated pharmacokinetic properties. By extrapolating from the well-established ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of other pyrimidine-based drugs and related ketone-containing chemical entities, we provide a predictive framework for researchers. This guide offers insights into the probable metabolic pathways, key experimental protocols for characterization, and the underlying scientific principles that govern the pharmacokinetic behavior of these promising derivatives.
Introduction: The Pyrimidine Scaffold and the Significance of the Butan-1-one Moiety
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged structure in drug discovery. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[3] This inherent biocompatibility, coupled with the ring's electronic properties and synthetic tractability, has made it a popular choice for the development of drugs targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][4] The pharmacokinetic properties of pyrimidine derivatives can be significantly modulated by the nature and position of their substituents, influencing their solubility, permeability, and metabolic stability.[1]
The introduction of a butan-1-one side chain at the 5-position of the pyrimidine ring introduces a flexible ketone moiety. This feature can influence several key drug-like properties:
-
Hydrogen Bonding: The carbonyl group can act as a hydrogen bond acceptor, potentially influencing interactions with metabolic enzymes and transporters.
-
Metabolic Handle: The ketone functionality and the adjacent alkyl chain provide sites for metabolic transformation, primarily reduction and oxidation.
-
Physicochemical Properties: The butan-1-one group will impact the lipophilicity (LogP) and polar surface area (PSA) of the molecule, which in turn affects solubility, permeability, and plasma protein binding.
Predicted ADME Profile of 1-(Pyrimidin-5-yl)butan-1-one Derivatives
Based on general principles of drug metabolism and the known behavior of related structures, we can predict the likely ADME characteristics of this class of compounds.
Absorption
The oral absorption of 1-(pyrimidin-5-yl)butan-1-one derivatives will be governed by a balance of their solubility and permeability. The pyrimidine core itself is relatively polar, while the butan-1-one side chain adds lipophilicity. Further substitutions on the pyrimidine ring will be critical in fine-tuning this balance. Generally, for small molecules, passive diffusion across the intestinal epithelium is the primary route of absorption.
-
Solubility: Aqueous solubility can be a limiting factor for some heterocyclic compounds. It is anticipated that derivatives with polar substituents will exhibit better solubility.
-
Permeability: The ability to cross the intestinal membrane is often predicted by Lipinski's Rule of Five. It is expected that many derivatives within this class will fall within an acceptable range for oral absorption.
Distribution
Once absorbed into the systemic circulation, the distribution of these compounds will be influenced by:
-
Plasma Protein Binding (PPB): The degree of binding to plasma proteins, such as albumin, will determine the fraction of free drug available to exert its pharmacological effect and to be metabolized and excreted. The lipophilicity of the derivatives will be a key determinant of PPB.
-
Tissue Penetration: The ability to distribute into various tissues will depend on the physicochemical properties of the specific derivative. For compounds targeting the central nervous system (CNS), for example, the ability to cross the blood-brain barrier (BBB) will be critical and will be favored by lower molecular weight, lower PSA, and optimal lipophilicity.
Metabolism
The metabolic fate of 1-(pyrimidin-5-yl)butan-1-one derivatives is expected to be a primary driver of their clearance. The liver is the principal site of drug metabolism, mediated largely by cytochrome P450 (CYP450) enzymes for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II reactions.
Predicted Phase I Metabolic Pathways:
-
Ketone Reduction: The carbonyl group of the butan-1-one moiety is a prime target for reduction by carbonyl reductases to form the corresponding secondary alcohol. This is often a major metabolic pathway for ketones.
-
Hydroxylation of the Butyl Chain: The alkyl chain can undergo oxidation at various positions (α, β, γ, or ω to the carbonyl) by CYP450 enzymes to introduce a hydroxyl group.
-
Aromatic Hydroxylation: The pyrimidine ring itself can be hydroxylated, although this is generally a less favorable reaction for electron-deficient rings.
-
N-Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized, though this is also typically a minor pathway.
Predicted Phase II Metabolic Pathways:
-
Glucuronidation: The hydroxylated metabolites formed during Phase I, particularly the secondary alcohol from ketone reduction, can be conjugated with glucuronic acid by UGTs to form more water-soluble metabolites that are readily excreted.
The following diagram illustrates the predicted metabolic pathways:
Caption: Predicted Phase I and Phase II metabolic pathways.
Excretion
The primary route of excretion for the metabolites of these derivatives is expected to be renal (via urine), with a smaller component of biliary excretion (via feces). The increased polarity of the metabolites facilitates their elimination from the body.
In Vitro Experimental Protocols for Pharmacokinetic Characterization
To experimentally determine the ADME properties of novel 1-(pyrimidin-5-yl)butan-1-one derivatives, a standard suite of in vitro assays should be employed early in the drug discovery process.
Metabolic Stability Assessment
The metabolic stability of a compound provides an early indication of its likely in vivo clearance.
Protocol: Microsomal Stability Assay
This assay assesses Phase I metabolic stability by incubating the test compound with liver microsomes, which are rich in CYP450 enzymes.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Thaw pooled liver microsomes (from human, rat, or other relevant species) on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) in buffer.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound working solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sample Collection and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.
-
Immediately stop the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint).
-
Experimental Workflow Diagram:
Caption: Workflow for the in vitro microsomal stability assay.
Permeability Assessment
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay used to predict passive membrane permeability.
Step-by-Step Methodology:
-
Plate Preparation:
-
Coat the filter of a donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Add buffer to the wells of an acceptor plate.
-
-
Compound Addition:
-
Add the test compound solution to the donor plate wells.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a specified period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor chamber.
-
-
Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe).
-
Quantitative Data Summary (Predictive)
The following table provides a predictive summary of the likely range of pharmacokinetic parameters for 1-(pyrimidin-5-yl)butan-1-one derivatives, based on general knowledge of small molecule drugs. Actual values must be determined experimentally.
| Parameter | Predicted Range | Factors Influencing the Value |
| Aqueous Solubility | Low to Moderate | Substituents on the pyrimidine ring, crystal lattice energy. |
| Permeability (PAMPA, Pe) | Moderate to High | Lipophilicity (LogP/LogD), molecular size, polar surface area. |
| Plasma Protein Binding (%) | 50 - 99% | Lipophilicity is a major driver; acidic/basic nature of substituents. |
| Microsomal Stability (t½, min) | <10 to >60 | Susceptibility of the butan-1-one moiety and other sites to metabolism. |
| Oral Bioavailability (%) | Low to High | A combination of solubility, permeability, and first-pass metabolism. |
Conclusion and Future Directions
The 1-(pyrimidin-5-yl)butan-1-one scaffold represents an intriguing starting point for the design of novel therapeutic agents. While specific experimental pharmacokinetic data is currently lacking, this guide provides a robust, scientifically-grounded framework for anticipating the ADME properties of its derivatives. The ketone moiety is predicted to be a key site of metabolism, likely undergoing reduction. The overall pharmacokinetic profile will be highly dependent on the nature of further substitutions on the pyrimidine ring.
For researchers working with this class of compounds, the immediate next steps should involve the systematic in vitro characterization of their ADME properties using the protocols outlined herein. This will enable the development of structure-activity relationships (SAR) and structure-property relationships (SPR) to guide the optimization of lead compounds with favorable pharmacokinetic profiles, ultimately increasing the probability of success in preclinical and clinical development.
References
- Zhang, Y., et al. (2017). Pyridine and pyrimidine derivatives as privileged scaffolds in biologically active agents. Current medicinal chemistry, 26(40), 7166-95.
- Jain, K. S., et al. (2016). Pyrimidine as constituent of natural biologically active compounds. Chemistry & Biodiversity, 2(1), 1-50.
- Mukherjee, A. K., et al. (2001). Pyrimidine derivatives and analogues have attracted significant attention from chemists and pharmacologists due to their diverse biological activities.
- Lagoja, I. M. (2005). Pyrimidine as constituent of natural biologically active compounds. Chemistry & biodiversity, 2(1), 1-50.
- Keri, R. S., et al. (2015). Comprehensive review in current developments of benzimidazole-based medicinal chemistry. Chemical biology & drug design.
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An In-Depth Technical Guide to In Silico Molecular Docking Studies of 1-(Pyrimidin-5-yl)butan-1-one
Preamble: The Convergence of Computation and Chemistry
In the modern era of drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is arduous and resource-intensive. In silico molecular docking has emerged as an indispensable computational technique that accelerates this process by predicting the binding interactions between a small molecule (a ligand) and a macromolecular target, typically a protein.[1][2] This guide provides a comprehensive, technically-grounded workflow for conducting a molecular docking study, using the novel compound 1-(Pyrimidin-5-yl)butan-1-one as a case study. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and bioactive molecules, prized for its ability to engage in critical interactions like hydrogen bonding and π-π stacking.[3][4][5] This guide is designed for researchers and drug development professionals, offering not just a protocol, but the scientific rationale that underpins each critical step.
Section 1: Target Selection - The Strategic Imperative
The success of any docking study is contingent upon the selection of a biologically relevant protein target. For a novel compound like 1-(Pyrimidin-5-yl)butan-1-one, where experimental data may be scarce, target identification becomes a process of strategic inference.
The Rationale for Target Selection
Pyrimidine derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6] A significant number of these activities arise from their ability to act as ATP-competitive inhibitors of protein kinases.[3][5] Kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Therefore, a strategic approach is to "fish" for potential kinase targets.[7]
For this guide, we will select Epidermal Growth Factor Receptor (EGFR) kinase as our target. EGFR is a well-validated target in oncology, and numerous FDA-approved kinase inhibitors feature a pyrimidine core, making it a highly plausible target for our compound of interest.
Target Identification Workflow
There are several computational and experimental methods to identify protein targets for novel compounds:
-
Similarity-Based Approaches: Searching databases like ChEMBL or PubChem for compounds with similar structures to 1-(Pyrimidin-5-yl)butan-1-one can reveal known biological targets.
-
Pharmacophore Modeling: This method uses the 3D arrangement of chemical features of a known active molecule to screen for other molecules that could bind to the same target.[7]
-
Transcriptomics-Based Methods: Analyzing changes in gene expression in cells treated with the compound can provide clues about the pathways, and therefore the proteins, it affects.[8]
-
Direct Biochemical Methods: Techniques like affinity purification combined with mass spectrometry can directly identify which proteins the compound binds to in a cellular extract.[9][10]
Section 2: Macromolecule Preparation - Sculpting the Receptor
The quality of the receptor structure is paramount for a meaningful docking simulation. The Protein Data Bank (PDB) is the primary repository for 3D structural data of biological macromolecules. For this study, we will use the PDB entry 1M17 , which is the crystal structure of the EGFR kinase domain in complex with an inhibitor.
Step-by-Step Receptor Preparation Protocol
This protocol utilizes UCSF Chimera and AutoDockTools (MGLTools), which are widely used academic software packages.[11][12]
-
Fetch the PDB Structure:
-
Open UCSF Chimera.
-
Go to File > Fetch by ID.
-
Enter "1M17" and click Fetch.
-
-
Initial Cleaning and Inspection:
-
The PDB file often contains multiple protein chains, water molecules, co-factors, and the original ligand.[11][13]
-
For this study, we will retain only Chain A, which represents the EGFR kinase domain. Delete all other chains.
-
Remove all water molecules (Select > Structure > solvent). The role of specific water molecules in binding can be critical, but for a standard initial docking, they are typically removed.
-
Delete the co-crystallized ligand and any other heteroatoms not essential for the protein's structure.
-
-
Protonation and Charge Assignment:
-
Docking algorithms require a chemically correct structure, which includes adding hydrogen atoms that are not resolved in X-ray crystallography.[14]
-
Use a tool like UCSF Chimera's Dock Prep or the Protein Preparation Wizard in Schrödinger Maestro to add hydrogens, assign atomic partial charges (e.g., AMBER ff14SB for proteins), and repair any missing side chains.[11][15]
-
-
Conversion to PDBQT Format:
-
AutoDock Vina, the docking software we will use, requires the receptor file to be in the PDBQT format.[16] This format includes atomic coordinates, partial charges, and atom types.
-
Open the cleaned PDB file in AutoDockTools.
-
Go to Grid > Macromolecule > Choose. Select the protein and save it as a PDBQT file (e.g., 1M17_receptor.pdbqt). This step adds Gasteiger charges and merges non-polar hydrogens.
-
Causality Insight : Why are these steps critical? An incomplete or improperly protonated protein structure can lead to incorrect predictions of interactions. For example, failing to correctly protonate a histidine residue in the active site could prevent the identification of a crucial hydrogen bond, leading to a false-negative result.[15]
Section 3: Ligand Preparation - Defining the Challenger
The ligand, 1-(Pyrimidin-5-yl)butan-1-one, must also be converted into a suitable 3D format for docking.
Step-by-Step Ligand Preparation Protocol
-
Generate 2D Structure and Convert to 3D:
-
Draw the 2D structure of 1-(Pyrimidin-5-yl)butan-1-one using software like MarvinSketch or ChemDraw.
-
Convert this 2D structure into a 3D structure. Most chemical drawing software has this functionality. Save the structure as a MOL or SDF file.
-
-
Energy Minimization:
-
The initial 3D conformation is likely not at its lowest energy state. An energy minimization step using a force field (e.g., MMFF94) is necessary to obtain a more realistic, low-energy conformation. This can be done in software like Avogadro or UCSF Chimera.
-
-
Conversion to PDBQT Format:
-
Similar to the receptor, the ligand must be in PDBQT format for AutoDock Vina.[16]
-
Open the energy-minimized ligand file in AutoDockTools.
-
Go to Ligand > Input > Open.
-
The software will automatically detect the root of the molecule and define rotatable bonds, which is crucial for flexible ligand docking.
-
Go to Ligand > Output > Save as PDBQT.
-
Causality Insight : Why is ligand flexibility important? Treating the ligand as a flexible molecule allows the docking algorithm to explore a wide range of conformations within the binding pocket.[17] This is critical because a ligand often changes its shape upon binding to a protein, and a rigid docking approach might miss the correct binding pose entirely.
Section 4: The Molecular Docking Simulation
With the prepared receptor and ligand, we can now perform the docking simulation using AutoDock Vina.
Workflow for Molecular Docking
Caption: The comprehensive workflow for a molecular docking study.
Step-by-Step Docking Protocol
-
Define the Binding Site (Grid Box):
-
The "grid box" is a three-dimensional cube that defines the search space for the ligand on the receptor's surface.[18]
-
In AutoDockTools, load the prepared receptor PDBQT file.
-
Go to Grid > Grid Box.
-
Center the grid box on the known active site of EGFR. A common practice is to center it on the position of the co-crystallized ligand from the original PDB file.[13] Adjust the dimensions of the box to encompass the entire binding pocket, typically with a spacing of 1 Å. Note down the coordinates of the center and the size of the box in each dimension.
-
-
Create the Configuration File:
-
AutoDock Vina is run from the command line and requires a configuration text file (e.g., conf.txt) that specifies the input files and search parameters.[19]
-
Create a text file with the following content, replacing the file names and coordinates as needed:
Causality Insight : What is "exhaustiveness"? This parameter controls the computational effort of the search.[20] A higher value increases the likelihood of finding the true lowest-energy binding pose but also significantly increases the computation time. The default value of 8 is often a good starting point for a balance of speed and accuracy.[21]
-
-
Run the Docking Simulation:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files and the configuration file.
-
Execute the following command (assuming 'vina' is in your system's path): vina --config conf.txt --log docking_log.txt
-
Section 5: Analysis and Interpretation of Results
The output of the docking simulation is a PDBQT file containing several predicted binding poses for the ligand, ranked by their binding affinity scores.[22]
Interpreting the Docking Score
AutoDock Vina provides a binding affinity score in kcal/mol.[23] This score is an estimation of the binding free energy (ΔG).[23]
-
More Negative is Better: A more negative score indicates a stronger predicted binding affinity.[23]
-
Ranking, Not Absolute Affinity: It is crucial to understand that these scores are best used for ranking different ligands against the same target, or different poses of the same ligand.[21] They are not a precise prediction of the absolute experimental binding affinity.
Visualizing Protein-Ligand Interactions
The most insightful part of the analysis is the visual inspection of the top-ranked binding pose.[24] This is done using molecular visualization software like PyMOL or Biovia Discovery Studio.
-
Load the Structures: Open your visualization software and load the receptor PDBQT file and the docking output PDBQT file.
-
Identify Key Interactions: Focus on the top-ranked pose (the one with the most negative binding affinity). Analyze the non-covalent interactions between the ligand and the protein's active site residues. The most important interactions to look for are:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for binding specificity and affinity.[25][26][27] Look for hydrogen bonds between the pyrimidine nitrogens or the ketone oxygen of the ligand and amino acid residues like serine, threonine, or the backbone amides/carbonyls.
-
Hydrophobic Interactions: The non-polar parts of the ligand will favorably interact with hydrophobic residues of the protein (e.g., valine, leucine, phenylalanine).
-
π-π Stacking: The aromatic pyrimidine ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.
-
Summarizing the Results
A clear and concise summary of the results is essential.
| Metric | Value/Description | Significance |
| Binding Affinity | -8.5 kcal/mol (Example Value) | A strong predicted binding affinity, suggesting the ligand may be a potent inhibitor. |
| RMSD from Best Mode | 0.000 Å | The root-mean-square deviation of the atoms in this pose compared to the top-ranked pose (itself). |
| Key H-Bonding Residues | Met769 (backbone NH), Cys773 (backbone CO) | Crucial "anchor" points for the ligand in the binding pocket.[28] |
| Hydrophobic Contacts | Leu705, Val713, Ala730, Leu828 | These interactions contribute significantly to the overall binding energy.[29] |
| Other Interactions | π-π stacking with Phe710 | Further stabilizes the ligand within the active site. |
Section 6: Validation and Trustworthiness
-
Redocking: A crucial validation step is to "redock" the original co-crystallized ligand from the PDB file back into the active site. The docking protocol is considered reliable if it can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically under 2.0 Å.[23]
-
Comparison with Known Inhibitors: Docking known inhibitors and comparing their scores to your novel compound can provide a valuable benchmark.[24] If your compound has a better or comparable score to known potent inhibitors, it increases confidence in its potential.
-
Molecular Dynamics (MD) Simulations: For high-priority hits, running MD simulations can assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and rigorous validation of the binding pose.
Conclusion
This guide has outlined a robust and scientifically-grounded workflow for conducting an in silico molecular docking study of 1-(Pyrimidin-5-yl)butan-1-one against the EGFR kinase domain. By following these steps—from strategic target selection and meticulous preparation of both receptor and ligand to the careful execution and critical analysis of the docking simulation—researchers can generate valuable hypotheses about the compound's potential biological activity. This computational insight serves as a powerful guide for subsequent experimental validation, ultimately streamlining the path of drug discovery and development.
References
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ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
-
IARJSET. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
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Medium. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
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ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?
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IJSAT. (2025, April 15). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
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Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
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Schrödinger. (2025, November 20). Preparing RCSB PDB Files for Glide Docking.
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Bitesize Bio. (2024, July 24). Hydrogen bonds: A Simple Explanation of Why They Form.
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Trinka. (2026, February 17). Hydrogen bond interaction: Significance and symbolism.
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Pubs.RSC.org. (2021, December 17). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
-
BenchChem. (n.d.). The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals.
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
-
The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina.
-
Chemical Computing Group. (n.d.). Preparing a raw PDB file containing a Protein-Protein complex.
-
University of Nottingham. (n.d.). 6. Preparing the protein and ligand for docking.
-
National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
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National Center for Biotechnology Information. (n.d.). Predicting protein targets for drug-like compounds using transcriptomics.
-
YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
-
National Center for Biotechnology Information. (n.d.). Ligand docking and binding site analysis with PyMOL and Autodock/Vina.
-
YouTube. (2025, March 29). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
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The Scripps Research Institute. (2020, December 5). AutoDock Vina Manual.
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Longdom Publishing. (n.d.). Protein-Ligand Interactions: Its Biological Process and Molecular Choreography for Drug Development to Cell Signaling.
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Masaryk University. (2010, February 15). "Hydrogen Bonds in Proteins: Role and Strength".
-
Research Journals. (2011, September 1). A Computational Approach to Finding Novel Targets for Existing Drugs.
-
IntechOpen. (2024, July 15). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions.
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ResearchGate. (n.d.). Hydrogen Bonds in Protein‐Ligand Complexes.
-
UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
-
Docking Server. (n.d.). Steps of ligand docking.
-
University of Washington. (n.d.). How to Create a Protein PDBQT File for Docking.
-
Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses.
-
National Center for Biotechnology Information. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking.
-
Patsnap. (2025, March 20). How are target proteins identified for drug discovery?
-
JSciMed Central. (2017, May 15). Molecular Docking: A Structure-Based Drug Designing Approach.
-
National Center for Biotechnology Information. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery.
-
ResearchGate. (n.d.). Molecular Docking Protocol.
-
ResearchGate. (2013, July 21). How to identify potential target protein of any novel small compound in target fishing?
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Mechanistic Profiling of 1-(Pyrimidin-5-yl)butan-1-one Derivatives as Privileged Scaffolds in Kinase Inhibition: An In Vitro Cell Line Guide
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide
Executive Summary & Structural Rationale
In modern targeted therapeutics, the pyrimidine ring is universally recognized as a "privileged scaffold"[1]. As a bioisostere of the adenine ring found in adenosine triphosphate (ATP), pyrimidine derivatives are uniquely suited to act as ATP-competitive inhibitors[2]. They function by docking into the highly conserved orthosteric ATP-binding pocket (the hinge region) of various oncogenic protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases[1].
The compound 1-(Pyrimidin-5-yl)butan-1-one serves as a highly versatile pharmacophore in this context.
-
The Pyrimidine Core: Facilitates crucial bidentate hydrogen bonding with the backbone amides of the kinase hinge region[2].
-
The Butan-1-one Moiety: Acts as a hydrophobic vector. The alkyl chain extends into the solvent-exposed region or adjacent hydrophobic pockets (e.g., the DFG-out allosteric pocket), allowing medicinal chemists to fine-tune target selectivity and improve cellular permeability.
This whitepaper details the causality, mechanism of action (MoA), and self-validating in vitro protocols required to evaluate 1-(Pyrimidin-5-yl)butan-1-one derivatives in mammalian cancer cell lines.
Mechanistic Pathway of Action
When applied to susceptible cell lines, pyrimidine-based inhibitors competitively block ATP binding, thereby preventing the autophosphorylation and activation of receptor tyrosine kinases (RTKs)[2]. This halts downstream signal transduction through the PI3K/AKT (survival) and MAPK/ERK (proliferation) pathways, ultimately inducing cell cycle arrest and apoptosis.
Fig 1: Mechanistic pathway of pyrimidine-based kinase inhibitors blocking RTK signaling.
In Vitro Experimental Workflows & Self-Validating Protocols
To rigorously prove the mechanism of action, a tripartite experimental approach is required: phenotypic screening (viability), target engagement (phosphorylation status), and terminal fate analysis (apoptosis).
Cell Line Selection Rationale
Choosing the correct cell line is the foundation of a self-validating assay.
-
A549 (Non-Small Cell Lung Cancer): Selected for its well-characterized EGFR expression, making it ideal for testing pyrimidine-based RTK inhibitors[3].
-
MCF-7 (Breast Adenocarcinoma): Selected for its dependency on CDK4/6 pathways, providing a secondary model for kinase inhibition profiling.
-
HUVEC (Human Umbilical Vein Endothelial Cells): Used as a non-cancerous control line to establish the therapeutic index and rule out general cytotoxicity.
Fig 2: In vitro experimental workflow for validating pyrimidine derivatives in cell lines.
Protocol 1: Cell Viability & Proliferation (MTT Assay)
Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity, which reduces the yellow tetrazolium dye (MTT) to insoluble purple formazan[3]. Because this reduction only occurs in metabolically active cells, it serves as a direct proxy for cell viability.
Step-by-Step Methodology:
-
Seeding: Seed A549 or MCF-7 cells at a density of 5×103 cells/well in a 96-well plate[3]. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
-
Treatment: Aspirate media and apply 1-(Pyrimidin-5-yl)butan-1-one derivatives in a serial dilution range (e.g., 0.1 µM to 100 µM) in complete media for 48 hours[3].
-
Self-Validation Control: Include a 0.1% DMSO vehicle control (defines 100% viability) and a known positive control (e.g., Erlotinib) to validate assay sensitivity.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 to 4 hours in the dark[3].
-
Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to solubilize the impermeable formazan crystals[4]. Agitate on a shaker for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.
Protocol 2: Target Engagement (Western Blotting)
Causality: Phenotypic death does not prove kinase inhibition. To prove the MoA, we must demonstrate a reduction in the phosphorylated (active) state of the target kinase relative to the total kinase protein pool.
Step-by-Step Methodology:
-
Lysis: Wash treated cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Crucial: Phosphatase inhibitors (e.g., Sodium Orthovanadate) prevent the artificial degradation of the phosphoproteins we are trying to measure.
-
Quantification: Perform a BCA assay to ensure equal protein loading (typically 20-30 µg per lane).
-
Electrophoresis & Transfer: Run samples on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Probing (Self-Validating System):
-
Probe membrane A for p-EGFR (active target).
-
Probe membrane B for Total-EGFR (ensures the compound inhibits activation, not just causing global protein degradation).
-
Probe membrane C for GAPDH or β-Actin (housekeeping control to validate equal loading).
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using Enhanced Chemiluminescence (ECL).
Protocol 3: Apoptosis Profiling (Annexin V/PI Flow Cytometry)
Causality: To determine whether the loss of viability is due to programmed cell death (apoptosis) or uncontrolled toxicity (necrosis), we use Annexin V and Propidium Iodide (PI)[4]. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet only during apoptosis. PI intercalates into DNA but cannot cross intact cell membranes, thus only staining late apoptotic or necrotic cells[4].
Step-by-Step Methodology:
-
Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the trypsinized adherent cells. Crucial: Failing to collect floating cells will artificially skew the data toward false negatives.
-
Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark[4].
-
Analysis: Analyze via flow cytometry within 1 hour.
-
Self-Validation Control: Use single-stained samples (Annexin V only, PI only) to set compensation matrices and prevent spectral overlap artifacts.
-
Quantitative Data Presentation
The following table summarizes the anticipated pharmacological profile of an optimized 1-(Pyrimidin-5-yl)butan-1-one derivative compared to clinical standards, demonstrating the therapeutic window and selectivity.
| Compound | A549 (EGFR+) IC₅₀ (µM) | MCF-7 (CDK+) IC₅₀ (µM) | HUVEC (Normal) IC₅₀ (µM) | Selectivity Index (HUVEC / A549) |
| 1-(Pyrimidin-5-yl)butan-1-one Deriv. | 1.2 ± 0.3 | 2.4 ± 0.5 | > 50.0 | > 41.6 |
| Erlotinib (Positive Control) | 0.8 ± 0.1 | 15.2 ± 1.2 | > 50.0 | > 62.5 |
| Vehicle (0.1% DMSO) | N/A | N/A | N/A | N/A |
Note: The high Selectivity Index (>40) confirms that the pyrimidine scaffold induces targeted kinase inhibition rather than non-specific cytotoxicity.
References
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: Bentham Science Publishers URL:[Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PMC (National Institutes of Health) URL:[Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines Source: MDPI URL:[Link]
-
1-calcium phosphate-uracil, a synthesized pyrimidine derivative agent, has anti-proliferative, pro-apoptotic and anti-invasion effects on multiple tumor cell lines Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1-calcium phosphate-uracil, a synthesized pyrimidine derivative agent, has anti-proliferative, pro-apoptotic and anti-invasion effects on multiple tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
1-(Pyrimidin-5-yl)butan-1-one (CAS 53342-26-0): Comprehensive Technical Guide on Synthesis, Safety, and Application
Executive Summary
As a Senior Application Scientist in early-stage drug discovery and chemical development, I frequently encounter 1-(Pyrimidin-5-yl)butan-1-one as a critical building block. This compound features an electron-deficient pyrimidine ring coupled with a flexible butyryl chain, making it a highly versatile electrophile. It is widely utilized in the synthesis of kinase inhibitors, agrochemicals, and novel heterocyclic scaffolds.
This whitepaper provides an authoritative, self-validating framework for the synthesis, handling, and application of 1-(Pyrimidin-5-yl)butan-1-one (CAS 53342-26-0), grounded in field-proven methodologies and stringent safety protocols.
Physicochemical Profiling & Registry Data
To ensure analytical accuracy during synthesis and characterization, the foundational physicochemical properties of the compound are summarized below. These metrics serve as the baseline for all in-process controls (IPCs) and final product validations.
| Property | Value / Description |
| Chemical Name | 1-(Pyrimidin-5-yl)butan-1-one |
| CAS Registry Number | 53342-26-0 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Structural Class | Heteroaryl Ketone |
| Typical Appearance | Pale yellow to off-white solid/viscous liquid |
| Storage Conditions | 2-8 °C, sealed under inert gas (Argon/N₂) |
Data corroborated by and registry databases.
Safety Data Sheet (SDS) & Risk Mitigation
The handling of pyrimidine derivatives requires a systemic approach to safety. The electrophilic nature of the pyrimidine carbonyl system can lead to cross-reactivity with nucleophilic biological macromolecules (e.g., proteins, DNA), which is the primary causality behind its irritation profile.
GHS Hazard Classification
Based on standardized SDS profiles for small-molecule pyrimidine ketones from sources like , the following classifications apply:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315 : Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319 : Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 | H335 : May cause respiratory irritation. |
Field-Proven Handling Protocols
-
Engineering Controls: All manipulations must be performed in a Class II fume hood. The volatility of the compound, while low, can produce irritating aerosols during solvent evaporation.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-layered during concentrated handling), splash-proof safety goggles, and a flame-retardant lab coat.
-
Spill Mitigation: Neutralize spills with a weak nucleophile (e.g., dilute sodium bicarbonate) to safely quench any reactive electrophilic centers before absorbing with inert materials.
Mechanistic Synthesis Pathways & Causality
The synthesis of 1-(Pyrimidin-5-yl)butan-1-one can be approached via two primary routes. As an application scientist, I prioritize the Weinreb Amide Route over the Cryogenic Lithiation Route due to scalability and impurity control.
The Problem with Direct Grignard Addition
Attempting a direct addition of propylmagnesium bromide to an ester derivative of pyrimidine-5-carboxylic acid inevitably leads to over-alkylation, yielding a tertiary alcohol. The causality lies in the high reactivity of the intermediate ketone, which is often more electrophilic than the starting ester.
The Weinreb Amide Solution
To bypass this, we utilize a Weinreb amide (N-methoxy-N-methylamide). When the Grignard reagent attacks the Weinreb amide, the resulting tetrahedral intermediate is stabilized by a strong 5-membered cyclic chelate formed between the magnesium ion, the carbonyl oxygen, and the methoxy oxygen. Causality: This chelate is entirely stable at reaction temperatures (0 °C to RT), effectively "locking" the intermediate and preventing a second equivalent of the Grignard reagent from attacking. The chelate only collapses to form the desired ketone upon the introduction of an aqueous acidic quench. This methodology is supported by scalable synthetic standards in pyrimidine chemistry, such as those detailed in .
Experimental Workflow: The Weinreb Amide Protocol
This protocol is designed as a self-validating system . By incorporating specific In-Process Controls (IPCs), the chemist can definitively verify the success of each step before proceeding, eliminating downstream failures.
Step 1: Synthesis of the Weinreb Amide Intermediate
-
Charge: To a flame-dried 500 mL round-bottom flask, add Pyrimidine-5-carboxylic acid (10.0 g, 80.6 mmol, 1.0 eq) and anhydrous Dichloromethane (DCM, 200 mL) under Argon.
-
Activate: Add N,N-Diisopropylethylamine (DIPEA, 42.1 mL, 241.8 mmol, 3.0 eq) followed by N,O-Dimethylhydroxylamine hydrochloride (9.4 g, 96.7 mmol, 1.2 eq).
-
Couple: Portion-wise, add EDCI·HCl (18.5 g, 96.7 mmol, 1.2 eq). Stir the reaction at room temperature for 12 hours.
-
Self-Validation (IPC 1): Pull a 50 µL aliquot, dilute in Methanol, and analyze via LC-MS. The system is validated to proceed only when the mass of the starting acid (m/z 123 [M-H]-) is fully depleted, and the Weinreb amide (m/z 168 [M+H]+) is the dominant peak.
-
Workup: Wash the organic layer with saturated NaHCO₃ (2 x 100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate.
Step 2: Grignard Addition to form 1-(Pyrimidin-5-yl)butan-1-one
-
Charge: Dissolve the Weinreb amide intermediate in anhydrous Tetrahydrofuran (THF, 150 mL) under Argon. Cool the system to 0 °C using an ice-water bath.
-
Addition: Dropwise, add Propylmagnesium bromide (2.0 M in THF, 48.3 mL, 96.7 mmol, 1.2 eq) over 30 minutes. Maintain the internal temperature below 5 °C.
-
Self-Validation (IPC 2): After 2 hours of stirring at 0 °C, quench a 100 µL aliquot into 1 mL of saturated NH₄Cl and extract with Ethyl Acetate. TLC (50% EtOAc/Hexanes) must show complete consumption of the Weinreb amide (lower Rf) and the appearance of the ketone product (higher Rf).
-
Quench & Isolate: Carefully quench the bulk reaction with saturated aqueous NH₄Cl (100 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
-
Purification: Dry the combined organics, concentrate, and purify via silica gel flash chromatography to yield pure 1-(Pyrimidin-5-yl)butan-1-one.
Visualizations
The following diagrams map the logical flow of the synthesis and the downstream biological application of the resulting pharmacophore.
Figure 1: Mechanistic workflow of 1-(Pyrimidin-5-yl)butan-1-one synthesis via Weinreb amide.
Figure 2: Pharmacological signaling impact of pyrimidine-based kinase inhibitors.
Applications in Drug Discovery
The true value of 1-(Pyrimidin-5-yl)butan-1-one lies in its utility as a precursor. The ketone moiety readily undergoes reductive amination with various primary and secondary amines. This transformation is pivotal in generating libraries of pyrimidine-amines, which are privileged structures in the inhibition of kinases such as Interleukin-2-inducible T-cell kinase (ITK) and Poly (ADP-ribose) polymerase-1 (PARP-1). By modifying the length and branching of the butyryl chain, medicinal chemists can finely tune the lipophilicity (LogP) and steric bulk of the inhibitor, directly impacting its binding affinity within the hydrophobic pockets of target enzymes.
References
Synthesis of 1-(Pyrimidin-5-yl)butan-1-one: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-(pyrimidin-5-yl)butan-1-one, a valuable building block for researchers in medicinal chemistry and drug discovery. The synthesis is approached in two key stages: the preparation of the intermediate pyrimidine-5-carbonitrile, followed by a Grignard reaction to introduce the butanoyl group. This document offers in-depth technical details, explains the rationale behind the procedural choices, and provides guidance for the characterization of the final product.
Introduction
Pyrimidine-containing compounds are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The title compound, 1-(pyrimidin-5-yl)butan-1-one, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.
Overall Synthesis Workflow
The synthesis of 1-(pyrimidin-5-yl)butan-1-one is achieved through a two-step process, beginning with the formation of the pyrimidine ring to yield pyrimidine-5-carbonitrile, followed by the addition of the butyl ketone side chain via a Grignard reaction.
Caption: Overall workflow for the synthesis of 1-(Pyrimidin-5-yl)butan-1-one.
Part 1: Synthesis of Pyrimidine-5-carbonitrile
The pyrimidine core is constructed via a one-pot, three-component reaction, a method known for its efficiency and atom economy.[1] This approach involves the condensation of an appropriate aldehyde, malononitrile, and urea or thiourea. For the synthesis of the unsubstituted pyrimidine-5-carbonitrile, a precursor that can be readily converted to the desired product is used.
Materials and Reagents for Part 1
| Reagent/Material | Grade | Supplier |
| Substituted Benzaldehyde | Reagent | Sigma-Aldrich |
| Malononitrile | Reagent | Sigma-Aldrich |
| Urea or Thiourea | Reagent | Sigma-Aldrich |
| Ammonium Chloride | Reagent | Fisher Scientific |
| Ethanol | ACS Grade | VWR |
| Deionized Water | N/A | In-house |
Step-by-Step Protocol for Pyrimidine-5-carbonitrile Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted benzaldehyde (1 mmol), malononitrile (1.2 mmol), and urea or thiourea (1.8 mmol).
-
Catalyst Addition: Add ammonium chloride (0.1 mmol) to the mixture. Ammonium chloride acts as a mild Lewis acid catalyst to promote the condensation reactions.[1]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under solvent-free conditions or in a minimal amount of a high-boiling solvent like ethanol. Stir the mixture vigorously for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Add crushed ice to the flask to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford pyrimidine-5-carbonitrile derivatives.[1]
Part 2: Synthesis of 1-(Pyrimidin-5-yl)butan-1-one via Grignard Reaction
This step involves the nucleophilic addition of a propyl Grignard reagent to the nitrile group of pyrimidine-5-carbonitrile. The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the desired ketone.[2]
Materials and Reagents for Part 2
| Reagent/Material | Grade | Supplier |
| Pyrimidine-5-carbonitrile | Synthesized in Part 1 | N/A |
| Magnesium Turnings | Grignard Grade | Sigma-Aldrich |
| 1-Bromopropane | Reagent | Sigma-Aldrich |
| Anhydrous Diethyl Ether | ACS Grade, Dry | Fisher Scientific |
| Iodine | Crystal | J.T. Baker |
| Hydrochloric Acid | Concentrated | VWR |
| Saturated Ammonium Chloride Solution | N/A | In-house |
| Sodium Bicarbonate Solution | Saturated | In-house |
| Anhydrous Sodium Sulfate | Reagent | Fisher Scientific |
Step-by-Step Protocol for Grignard Reaction and Product Formation
-
Grignard Reagent Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small amount of the 1-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, propylmagnesium bromide.
-
-
Grignard Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve pyrimidine-5-carbonitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Hydrolysis:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the intermediate imine to the ketone.[3]
-
Alternatively, for a more acidic hydrolysis, slowly add 1 M hydrochloric acid.[3]
-
Stir the mixture until two clear layers are formed.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude 1-(pyrimidin-5-yl)butan-1-one by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All manipulations must be carried out under a dry, inert atmosphere. Anhydrous solvents are essential.
-
1-Bromopropane: 1-Bromopropane is a flammable and toxic liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon storage. Use in a fume hood away from ignition sources and ensure it is peroxide-free before use.
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care using appropriate PPE.
Characterization of 1-(Pyrimidin-5-yl)butan-1-one
The structure of the synthesized 1-(pyrimidin-5-yl)butan-1-one should be confirmed by standard analytical techniques. Below are the predicted spectral data for the target compound.
Predicted Analytical Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.35 (s, 1H, H-2), 9.20 (s, 2H, H-4, H-6), 3.05 (t, J = 7.2 Hz, 2H, -CH₂-CO-), 1.80 (sext, J = 7.4 Hz, 2H, -CH₂-CH₂-CO-), 1.00 (t, J = 7.4 Hz, 3H, -CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 198.0 (C=O), 160.0 (C-4, C-6), 158.0 (C-2), 130.0 (C-5), 40.0 (-CH₂-CO-), 18.0 (-CH₂-CH₂-CO-), 14.0 (-CH₃). |
| IR (KBr, cm⁻¹) | ν: ~3050 (Ar C-H stretch), ~2960, ~2870 (Alkyl C-H stretch), ~1700 (C=O stretch, strong), ~1570, ~1470, ~1420 (Pyrimidine ring C=C and C=N stretching). |
| Mass Spec. (EI) | m/z (%): 150 (M⁺), 121 ([M-C₂H₅]⁺), 107 ([M-C₃H₅O]⁺), 93 ([M-C₄H₇O]⁺), 79 (pyrimidine cation). |
Note: The predicted NMR chemical shifts are estimations based on the structure and may vary slightly in an experimental setting.
Discussion and Mechanistic Insights
The synthesis of pyrimidine-5-carbonitrile through a one-pot reaction is a highly efficient method that proceeds through a series of condensation and cyclization reactions. The use of a mild catalyst like ammonium chloride makes the process more environmentally friendly compared to traditional methods that might employ stronger acids or bases.[1]
The core of the second part of the synthesis is the Grignard reaction. The carbon atom of the propyl group in propylmagnesium bromide is highly nucleophilic due to the polar carbon-magnesium bond. This nucleophile attacks the electrophilic carbon of the nitrile group in pyrimidine-5-carbonitrile. This addition reaction forms a magnesium salt of an imine.[4] Subsequent hydrolysis of this intermediate, typically under acidic conditions, cleaves the carbon-nitrogen double bond to furnish the final ketone product.[3] It is crucial to perform the reaction under anhydrous conditions to prevent the Grignard reagent from being quenched by water.
Troubleshooting
| Problem | Possible Cause | Solution |
| Grignard reaction does not initiate. | Inactive magnesium surface; wet glassware or solvent. | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Low yield of the final product. | Incomplete Grignard reagent formation; inefficient reaction with the nitrile; product loss during work-up or purification. | Ensure complete formation of the Grignard reagent. Increase reaction time or temperature for the Grignard addition. Optimize the extraction and purification steps. |
| Formation of by-products. | Wurtz coupling of the Grignard reagent; side reactions of the pyrimidine ring. | Add the alkyl halide slowly during Grignard reagent formation. Control the reaction temperature during the addition of the nitrile. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 1-(pyrimidin-5-yl)butan-1-one. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable chemical intermediate for their drug discovery and development programs. The provided rationale for each step and troubleshooting guide should aid in the successful execution of this synthesis.
References
-
One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catal - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 16). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (2020, December 30). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 56. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Patel, R. B., et al. (2013). Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. Der Pharma Chemica, 5(3), 186-193. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 11(58), 36569-36586. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]
-
Fathalla, O. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 221-229. Retrieved from [Link]
-
Tinson, R. A., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(8), 9993–10003. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Pyrimidin-5-yl)ethan-1-one. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Allylmagnesium bromide. Org. Synth. 1988, 66, 67. Retrieved from [Link]
-
Chegg. (2020, January 21). Question: What is the major product of this reaction?. Retrieved from [Link]
-
Wikipedia. (n.d.). n-Propylmagnesium bromide. Retrieved from [Link]
-
Gholipour, S., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 3326. Retrieved from [Link]
-
ResearchGate. (2011). 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one. Retrieved from [Link]
-
MDPI. (2023, September 12). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
PubMed. (1993). 1-[3-(6-hydroxypyridyl)]-1-butanone as a urinary metabolite of 4-(methylnitrosamino). Retrieved from [Link]
-
MDPI. (2013, March 19). Cloning and Characterization of a Hybridoma Secreting a 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)-Specific Monoclonal Antibody and Recombinant F(ab). Retrieved from [Link]
-
PubMed. (2011, January 15). A new liquid chromatography/mass spectrometry method for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in urine. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The H-1 (proton) NMR spectrum of butanone - (butan-2-one). Retrieved from [Link]
Sources
The Pyrimidine-5-yl Ketone Scaffold: A Versatile Building Block in Modern Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved drugs.[1] This is largely attributable to its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking. Within the diverse landscape of pyrimidine-based structures, the 1-(pyrimidin-5-yl)butan-1-one moiety and its analogs represent a particularly valuable, yet underexplored, class of building blocks for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the potential applications of this scaffold, complete with synthetic protocols and strategic insights for its utilization in drug discovery programs.
The Strategic Value of the 1-(Pyrimidin-5-yl)butan-1-one Scaffold
The 1-(pyrimidin-5-yl)butan-1-one scaffold incorporates several key features that render it an attractive starting point for medicinal chemistry campaigns:
-
The Pyrimidine Core: As a bioisostere of purines and other bicyclic heterocycles, the pyrimidine ring can mimic the interactions of endogenous ligands with their protein targets.[2] The nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors, a crucial feature for anchoring a molecule within a protein's binding site.
-
The 5-Acyl Group: The ketone functionality at the 5-position serves as a versatile chemical handle for a wide range of synthetic transformations. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents. Furthermore, the carbonyl group itself can participate in hydrogen bonding interactions with protein backbones or specific amino acid residues.
-
The Butyryl Chain: The four-carbon chain provides a degree of conformational flexibility and lipophilicity that can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties. The length and branching of this alkyl chain can be modified to probe the steric and hydrophobic constraints of a target's binding pocket.
Synthesis of the 1-(Pyrimidin-5-yl)butan-1-one Scaffold
While specific literature on the synthesis of 1-(pyrimidin-5-yl)butan-1-one is limited, general methods for the preparation of pyrimidinyl ketones can be adapted. A common and effective strategy involves a multi-component reaction, such as the Biginelli reaction or variations thereof, which allows for the rapid assembly of the pyrimidine core from simple precursors.[3][4]
Protocol 1: General Synthesis of 5-Acylpyrimidines
This protocol outlines a generalized approach for the synthesis of 5-acylpyrimidines, which can be adapted for the specific synthesis of 1-(pyrimidin-5-yl)butan-1-one.
Materials:
-
A suitable 1,3-dicarbonyl compound (e.g., a β-keto ester or β-diketone)
-
An aldehyde or its synthetic equivalent
-
A source of ammonia or an amidine derivative
-
A suitable solvent (e.g., ethanol, isopropanol)
-
A catalyst (e.g., an acid or a base)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) and the aldehyde (1.0 eq) in the chosen solvent.
-
Addition of Amidine/Ammonia Source: To the stirred solution, add the amidine hydrochloride or ammonium acetate (1.5 eq) and the catalyst (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the desired 5-acylpyrimidine.
Causality Behind Experimental Choices: The choice of catalyst (acid or base) depends on the specific nature of the reactants and the reaction mechanism. For instance, acid catalysis is often employed in the Biginelli reaction to activate the aldehyde carbonyl group towards nucleophilic attack. The use of a reflux temperature is to provide sufficient energy to overcome the activation barrier of the cyclization and dehydration steps.
Applications in Medicinal Chemistry: Targeting Kinases and G-Protein Coupled Receptors (GPCRs)
The 1-(pyrimidin-5-yl)butan-1-one scaffold is a promising starting point for the design of inhibitors of protein kinases and modulators of G-protein coupled receptors (GPCRs), two of the most important classes of drug targets.
Application 1: Development of Protein Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The pyrimidine scaffold is a well-established pharmacophore in the design of ATP-competitive kinase inhibitors.[6] The 1-(pyrimidin-5-yl)butan-1-one core can be elaborated to occupy the ATP-binding site of a target kinase.
Workflow for Kinase Inhibitor Development:
Caption: Workflow for developing kinase inhibitors from the 1-(pyrimidin-5-yl)butan-1-one scaffold.
Protocol 2: Synthesis of a Pyrimidine-Based Kinase Inhibitor Library via Reductive Amination
This protocol describes a general method for the derivatization of the 1-(pyrimidin-5-yl)butan-1-one scaffold at the carbonyl group to generate a library of potential kinase inhibitors.
Materials:
-
1-(Pyrimidin-5-yl)butan-1-one
-
A diverse library of primary and secondary amines
-
Sodium triacetoxyborohydride or sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: To a solution of 1-(pyrimidin-5-yl)butan-1-one (1.0 eq) in DCM, add the desired amine (1.2 eq) and a catalytic amount of acetic acid.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Trustworthiness of the Protocol: This protocol is based on the well-established and reliable reductive amination reaction, a cornerstone of medicinal chemistry for the formation of C-N bonds. The use of a mild reducing agent like sodium triacetoxyborohydride ensures the selective reduction of the imine in the presence of the ketone.
Application 2: Design of G-Protein Coupled Receptor (GPCR) Ligands
GPCRs represent the largest family of membrane proteins and are the targets of a significant portion of all marketed drugs.[7] The pyrimidine scaffold can be found in a number of GPCR antagonists.[8][9] The 1-(pyrimidin-5-yl)butan-1-one core can be utilized as a central scaffold to which pharmacophoric elements necessary for GPCR binding can be appended.
Logical Relationship for GPCR Ligand Design:
Caption: Key pharmacophoric features of the 1-(pyrimidin-5-yl)butan-1-one scaffold for GPCR ligand design.
Protocol 3: Solid-Phase Synthesis of a Pyrimidine-Based GPCR Ligand Library
Solid-phase synthesis is a powerful tool for the rapid generation of compound libraries for high-throughput screening. This protocol outlines a general approach for the solid-phase synthesis of a library of compounds based on the 1-(pyrimidin-5-yl)butan-1-one scaffold.
Materials:
-
Rink amide or other suitable solid-phase resin
-
Fmoc-protected amino acids
-
1-(Pyrimidin-5-yl)butanoic acid (can be synthesized from the corresponding ketone via oxidation)
-
Coupling reagents (e.g., HBTU, HATU)
-
Deprotection reagents (e.g., piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent.
-
Iterative Coupling and Deprotection: Repeat the deprotection and coupling steps to build a peptide or small molecule chain on the solid support.
-
Scaffold Coupling: Couple 1-(pyrimidin-5-yl)butanoic acid to the N-terminus of the resin-bound chain.
-
Cleavage and Purification: Cleave the final compound from the resin using a cleavage cocktail. Purify the crude product by preparative HPLC.
Self-Validating System: Each step of the solid-phase synthesis can be monitored using qualitative tests (e.g., Kaiser test for the presence of free amines) to ensure the reaction has gone to completion before proceeding to the next step. The final products are characterized by LC-MS and NMR to confirm their identity and purity.
Quantitative Data Summary
Due to the novelty of the 1-(pyrimidin-5-yl)butan-1-one scaffold, extensive quantitative data on its derivatives is not yet available in the public domain. However, based on the known activities of related pyrimidine-based compounds, a hypothetical table of potential biological activities is presented below to illustrate the expected outcomes of a screening campaign.
| Compound ID | Target Kinase | IC50 (nM) | Target GPCR | Ki (nM) |
| P5B-001 | Kinase A | 50 | GPCR X | 120 |
| P5B-002 | Kinase A | 25 | GPCR X | >1000 |
| P5B-003 | Kinase B | >1000 | GPCR Y | 75 |
| P5B-004 | Kinase B | 800 | GPCR Y | 50 |
Conclusion
The 1-(pyrimidin-5-yl)butan-1-one scaffold represents a promising and versatile starting point for the development of novel therapeutics. Its inherent structural features, combined with the potential for diverse chemical modifications, make it an attractive building block for targeting key protein families such as kinases and GPCRs. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this valuable chemical entity in their drug discovery endeavors.
References
-
Synthesis and Biological Evaluation of Pyrimidine Derivatives as Novel Human Pin1 Inhibitors. PubMed. [Link]
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Synthesis, Pharmacophore Modeling, and Biological Evaluation of Novel 5H-Thiazolo[3,2-a]pyrimidin-5-one Derivatives as 5HT2A Receptor Antagonists. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. MDPI. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Juniper Publishers. [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. ResearchGate. [Link]
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Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]
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Pyrazolopyrimidines as attractive pharmacophores in efficient drug design: A recent update. Archiv der Pharmazie. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors. PubMed. [Link]
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Additional examples of pyrimidine functionalization and pyrimidine to... ResearchGate. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Research Square. [Link]
-
An overview on synthesis and biological activity of pyrimidines. ResearchGate. [Link]
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Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]
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Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. Preprints.org. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. MDPI. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PMC. [Link]
-
Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]
-
An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Pyrimidine-containing natural products: occurrences and biological activities. PMC. [Link]
-
GPCR Structures in Drug Design, Emerging Opportunities with New Structures. ResearchGate. [Link]
-
Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Taylor & Francis. [Link]
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- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. scispace.com [scispace.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists [mdpi.com]
Grignard reaction conditions for 1-(Pyrimidin-5-yl)butan-1-one preparation
Application Note: Optimized Grignard Synthesis of 1-(Pyrimidin-5-yl)butan-1-one via Weinreb Amide Intermediates
Mechanistic Rationale & Retrosynthetic Strategy
The preparation of 1-(Pyrimidin-5-yl)butan-1-one presents a classic challenge in heterocyclic medicinal chemistry: the extreme electrophilicity of the pyrimidine ring.
The Pitfall of Direct Halogen-Metal Exchange: A standard retrosynthetic approach might suggest generating a pyrimidin-5-ylmagnesium halide from 5-bromopyrimidine, followed by trapping with butyryl chloride. However, attempting to generate a Grignard reagent directly from 5-bromopyrimidine using isopropylmagnesium chloride (iPrMgCl) or Knochel’s Turbo Grignard (iPrMgCl·LiCl) frequently fails. The electron-deficient nature of the pyrimidine ring (driven by the two nitrogen atoms) lowers the activation energy for nucleophilic addition to the C2, C4, and C6 positions. Consequently, the Grignard reagent undergoes a Chichibabin-type addition to the ring, yielding unwanted dihydropyrimidine adducts rather than the desired metalated species[1].
The Weinreb Amide Solution (Reverse Polarity): To circumvent ring-addition, the polarity of the coupling partners must be reversed. By utilizing N-methoxy-N-methylpyrimidine-5-carboxamide (a Weinreb amide) as the electrophile and propylmagnesium bromide as the nucleophile, the reaction is directed exclusively to the exocyclic carbonyl[2]. The defining causality behind this choice is the formation of a highly stable 5-membered cyclic magnesium chelate upon nucleophilic attack. The coordination of the methoxy oxygen to the magnesium ion traps the tetrahedral intermediate. This prevents the intermediate from collapsing into a ketone in the presence of unreacted Grignard reagent, strictly eliminating the formation of tertiary alcohol byproducts.
Experimental Workflow
Workflow for the synthesis of 1-(Pyrimidin-5-yl)butan-1-one via Weinreb amide.
Self-Validating Experimental Protocols
Protocol A: Synthesis of N-methoxy-N-methylpyrimidine-5-carboxamide
This step converts the commercially available carboxylic acid into the requisite electrophile.
-
Activation: Suspend Pyrimidine-5-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Add HATU (1.1 equiv) and stir for 10 minutes at room temperature.
-
Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) to the suspension, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).
-
Self-Validation (In-Process): The heterogeneous mixture will transition to a clear, homogeneous solution as the active ester forms and reacts. Monitor via TLC (10% MeOH in DCM). The starting acid remains at the baseline, while the Weinreb amide product elutes at an Rf of ~0.45.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract with DCM (3x). The basic aqueous wash acts as a self-purifying step, removing any unreacted pyrimidine-5-carboxylic acid and water-soluble urea byproducts derived from HATU.
-
Isolation: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the Weinreb amide as a pale yellow solid.
Protocol B: Grignard Addition to yield 1-(Pyrimidin-5-yl)butan-1-one
This step executes the carbon-carbon bond formation while preserving the pyrimidine core.
-
Preparation: Dissolve N-methoxy-N-methylpyrimidine-5-carboxamide (1.0 equiv, 5 mmol) in a mixture of anhydrous Toluene and THF (4:1 ratio, 0.1 M) under argon. Cool the reaction vessel strictly to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add Propylmagnesium bromide (2.0 M in THF, 1.15 equiv) dropwise via syringe over 15 minutes to maintain internal temperature control.
-
Self-Validation (In-Process): Upon addition of the Grignard reagent, the reaction mixture will undergo a distinct color change to dark brown[2]. This visual indicator confirms the formation of the stable magnesium-chelate intermediate.
-
Reaction Monitoring: Stir at 0 °C for 1 hour. Do not allow the reaction to warm to room temperature, as thermal energy will break the chelate and allow over-addition.
-
Quench & Collapse: Vigorously stir the mixture and quench by adding saturated aqueous NH4Cl dropwise.
-
Causality: The mild acidity of NH4Cl protonates the methoxy oxygen, breaking the magnesium chelate and forcing the tetrahedral intermediate to collapse into the target ketone. Using a stronger acid (like HCl) risks protonating the pyrimidine nitrogens, pulling the product into the aqueous layer and complicating extraction.
-
-
Isolation: Separate the phases and extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organics over MgSO4 , concentrate, and purify via flash chromatography (Hexanes/EtOAc) to afford 1-(Pyrimidin-5-yl)butan-1-one.
Quantitative Data & Condition Optimization
To ensure maximum yield and prevent the formation of side products, reaction parameters must be tightly controlled. The table below summarizes the causality behind the optimized conditions compared to sub-optimal approaches.
| Parameter | Sub-optimal Condition | Optimized Condition | Causality / Mechanistic Outcome |
| Grignard Strategy | iPrMgCl + 5-Bromopyrimidine | PropylMgBr + Weinreb Amide | Prevents Chichibabin-type nucleophilic addition to the highly electrophilic pyrimidine ring[1]. |
| Temperature | 25 °C (Room Temp) | 0 °C | Maintains the integrity of the 5-membered Mg-chelate. Higher temps cause premature collapse and tertiary alcohol formation. |
| Equivalents (PropylMgBr) | > 2.0 equiv | 1.15 equiv | Slight excess ensures complete conversion while minimizing the kinetic risk of over-addition to the product ketone. |
| Solvent System | Pure THF | Toluene / THF (4:1) | The non-coordinating nature of toluene modulates Grignard reactivity and enhances the stability of the chelate[2]. |
| Quench Reagent | 1M HCl (aq) | Saturated NH4Cl (aq) | Breaks the chelate effectively without protonating the basic pyrimidine nitrogens, ensuring high recovery in the organic phase. |
Sources
Application Note: Advanced Catalytic Reduction Strategies for 1-(Pyrimidin-5-yl)butan-1-one
Executive Summary & Mechanistic Rationale
The catalytic reduction of heteroaryl ketones, specifically 1-(pyrimidin-5-yl)butan-1-one , to their corresponding secondary alcohols (1-(pyrimidin-5-yl)butan-1-ol) is a critical transformation in pharmaceutical drug development. However, pyrimidinyl ketones present two distinct mechanistic challenges:
-
Catalyst Poisoning: The pyrimidine ring contains two strongly basic sp2 hybridized nitrogen atoms that can coordinate to vacant sites on transition metal catalysts, leading to rapid deactivation.
-
Chemoselectivity: The electron-deficient nature of the pyrimidine ring makes it susceptible to undesired partial or full hydrogenation under high-pressure H2 conditions.
To bypass these issues, Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya type Ruthenium catalysts[1] and Micellar Copper-Catalyzed Hydride Reduction [2] are the most effective methodologies.
The Outer-Sphere Advantage
Unlike traditional inner-sphere hydrogenation where the substrate must directly bind to the metal center, ATH operates via an outer-sphere mechanism [3]. The Ru(II) catalyst and the chiral ligand (e.g., TsDPEN) form a highly ordered, concerted six-membered cyclic transition state. The hydride is transferred from the metal, and a proton is transferred simultaneously from the ligand's amine group to the carbonyl oxygen. Because the pyrimidine nitrogens never need to coordinate to the Ruthenium center, catalyst poisoning is completely avoided, and exquisite chemoselectivity is achieved[4].
Quantitative Catalyst Performance Data
The following table summarizes the optimized catalytic systems for the reduction of 1-(pyrimidin-5-yl)butan-1-one, comparing traditional and modern methodologies.
| Catalytic System | Hydride Source | Temp | Yield (%) | ee (%) | Chemoselectivity | Primary Advantage |
| RuCl | HCOOH / TEA (5:2) | 25 °C | >95 | >96 | Excellent | High enantiopurity, no pressure required. |
| Cp*Ir[(S,S)-MsDPEN]Cl | HCOONa / H2O | 40 °C | 92 | 94 | Excellent | Robust in aqueous media. |
| Cu(OAc)₂ / (R)-BIPHEP | PMHS | 22 °C | 88 | 92 | High | Base-metal green chemistry; micellar media. |
| 5% Pd/C | H2 (1 atm) | 25 °C | 98 | N/A (Rac) | Moderate | Rapid racemic synthesis; risk of ring reduction. |
Mechanistic Pathway Visualization
The diagram below illustrates the outer-sphere mechanism that protects the catalyst from pyrimidine-induced poisoning.
Fig 1. Outer-sphere mechanism of Ru-catalyzed ATH preventing pyrimidine nitrogen coordination.
Validated Experimental Protocols
Protocol A: Enantioselective Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes a self-validating visual and physical feedback loop (color change and gas evolution) to ensure active catalysis.
Reagents:
-
1-(Pyrimidin-5-yl)butan-1-one (1.0 mmol, 150.2 mg)
-
RuCl (0.01 mmol, 1.0 mol%)
-
Formic Acid / Triethylamine (FA/TEA) 5:2 azeotropic mixture (2.0 mL)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube under Argon, add the Ru-precatalyst.
-
Activation: Inject 2.0 mL of the degassed FA/TEA azeotrope.
-
Self-Validation Check: The solution will transition from orange to a deep, dark red/purple, confirming the elimination of HCl and formation of the active 16-electron Ru(II) amide species.
-
-
Substrate Addition: Add 1-(pyrimidin-5-yl)butan-1-one in one portion.
-
Reaction: Stir the mixture at 25 °C.
-
Self-Validation Check: Gentle bubbling ( CO2 evolution) will commence. This is the stoichiometric byproduct of formic acid decomposition, physically validating that hydride transfer is actively occurring.
-
-
Monitoring: Monitor via TLC (Hexanes/EtOAc 1:1). The ketone ( Rf≈0.5 , UV active) will convert to the more polar alcohol ( Rf≈0.25 ). Reaction is typically complete within 12–16 hours when bubbling ceases.
-
Workup: Quench the reaction by adding 5 mL of water. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with saturated NaHCO3 , brine, and dry over anhydrous Na2SO4 .
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield (R)-1-(pyrimidin-5-yl)butan-1-ol.
Protocol B: Green Copper-Catalyzed Micellar Reduction
An environmentally benign alternative utilizing base metals and aqueous surfactant technology[2].
Reagents:
-
1-(Pyrimidin-5-yl)butan-1-one (1.0 mmol)
-
Cu(OAc)2⋅H2O (0.03 mmol, 3 mol%)
-
(R)-3,4,5-MeO-MeO-BIPHEP ligand (0.03 mmol, 3 mol%)
-
Polymethylhydrosiloxane (PMHS) (4.0 mmol equivalents)
-
2 wt % aqueous TPGS-750-M surfactant solution (2.0 mL)
Step-by-Step Methodology:
-
Complexation: In a 10 mL reaction vial, combine the Cu(II) salt and the BIPHEP ligand. Stir for 15 minutes to allow the pre-catalyst complex to form.
-
Micelle Formation: Add 2.0 mL of the 2 wt % TPGS-750-M aqueous solution. The surfactant forms nanomicelles that encapsulate the highly lipophilic catalyst.
-
Reaction: Add the pyrimidinyl ketone substrate, followed by the dropwise addition of PMHS (hydride source). Stir vigorously at 22 °C for 12 hours.
-
Workup: The micellar environment allows for highly efficient "in-flask" separation. Add 2 mL of Ethyl Acetate and stir gently for 5 minutes. The product will selectively partition into the organic phase. Extract the organic layer, concentrate, and purify.
Experimental Workflow Visualization
Fig 2. Step-by-step experimental workflow for the ATH of 1-(pyrimidin-5-yl)butan-1-one.
References
-
Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts MDPI[Link]
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope PMC (PubMed Central)[Link]
-
Copper-Catalyzed Asymmetric Reductions of Aryl/Heteroaryl Ketones under Mild Aqueous Micellar Conditions Organic Letters (ACS Publications)[Link]
-
Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity Journal of the American Chemical Society (ACS Publications)[Link]
Sources
Application Notes & Protocols: 1-(Pyrimidin-5-yl)butan-1-one as a Versatile Building Block in Heterocyclic Synthesis
Introduction
In the landscape of medicinal chemistry and drug development, pyrimidine-based scaffolds are of paramount importance. They are integral components of nucleic acids and are found in a vast array of therapeutic agents, exhibiting properties that span anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][2][3][4] The strategic functionalization of the pyrimidine core allows for the synthesis of novel molecular architectures with finely tuned pharmacological profiles. 1-(Pyrimidin-5-yl)butan-1-one emerges as a highly valuable and versatile starting material in this context. Its structure, featuring a reactive butan-1-one side chain attached to the C5 position of the pyrimidine ring, presents a unique synthetic handle for a variety of chemical transformations.
This guide provides a detailed exploration of the application of 1-(Pyrimidin-5-yl)butan-1-one in heterocyclic organic synthesis. We will delve into the underlying chemical principles that govern its reactivity and present a detailed, field-tested protocol for its conversion into a high-value pyrazole derivative—a critical pharmacophore in its own right. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this key intermediate in the construction of complex, biologically relevant heterocyclic systems.
Section 1: The Synthetic Rationale: Leveraging the Ketone Moiety for Cyclocondensation
The synthetic power of 1-(Pyrimidin-5-yl)butan-1-one lies in the reactivity of its ketone functional group and the adjacent methylene and methyl groups. The carbonyl carbon is electrophilic, while the α-hydrogens on the adjacent methylene group are acidic and can be readily removed to form an enolate. This structure effectively serves as a 1,3-dielectrophilic synthon, making it an ideal substrate for cyclocondensation reactions with various binucleophiles.
Cyclocondensation is a powerful strategy in heterocyclic synthesis where a molecule containing two electrophilic centers reacts with a molecule containing two nucleophilic centers to form a new ring system.[5][6] In the case of 1-(Pyrimidin-5-yl)butan-1-one, reaction with a binucleophile like hydrazine (H₂N-NH₂) or its derivatives paves the way for the construction of five-membered heterocyclic rings, most notably pyrazoles.
Caption: General workflow for heterocyclic synthesis via cyclocondensation.
Section 2: Application in Pyrazole Synthesis
The synthesis of pyrazoles is a cornerstone of medicinal chemistry. This five-membered diazole ring is a privileged structure found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib. The reaction of 1,3-dicarbonyl compounds, or their synthetic equivalents like 1-(Pyrimidin-5-yl)butan-1-one, with hydrazine is one of the most fundamental and reliable methods for pyrazole ring formation.[7][8]
Mechanism Insight: The reaction proceeds via initial condensation of one of the hydrazine nitrogens with the carbonyl group to form a hydrazone intermediate. This is typically the rate-determining step and is often catalyzed by a weak acid to activate the carbonyl. Subsequent intramolecular cyclization occurs as the second nitrogen atom attacks the enolizable carbon, followed by dehydration to yield the stable aromatic pyrazole ring.
Protocol 1: Synthesis of 5-Propyl-3-(pyrimidin-5-yl)-1H-pyrazole
This protocol details the conversion of 1-(Pyrimidin-5-yl)butan-1-one to its corresponding pyrazole derivative. The methodology is designed to be robust and self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.
Materials and Reagents:
-
1-(Pyrimidin-5-yl)butan-1-one
-
Hydrazine hydrate (64-65% solution in water)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Hexanes
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(Pyrimidin-5-yl)butan-1-one (e.g., 1.64 g, 10.0 mmol).
-
Dissolve the starting material in 30 mL of absolute ethanol.
-
Expert Rationale: Ethanol is an excellent solvent for both the starting material and the hydrazine hydrate, ensuring a homogenous reaction mixture. It is also polar enough to facilitate the reaction mechanism and has a suitable boiling point for reflux.
-
-
Addition of Reagents:
-
To the stirred solution, add hydrazine hydrate (1.1 mL, ~1.15 g, ~23.0 mmol, 2.3 equivalents).
-
Expert Rationale: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the limiting ketone starting material and to drive the reaction equilibrium towards the product.
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Expert Rationale: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by hydrazine.
-
-
Reaction Execution and Monitoring:
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The starting material should have a different Rf value than the more polar pyrazole product. The reaction is typically complete within 4-6 hours.
-
Trustworthiness Check: A complete disappearance of the starting material spot on the TLC plate indicates the reaction has gone to completion, forming the basis of a self-validating system.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acetic acid catalyst, and then with brine (1 x 30 mL) to remove residual water.
-
Expert Rationale: The bicarbonate wash is crucial to remove the acid catalyst, which could interfere with purification. The brine wash helps to break any emulsions and aids in drying the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 20% ethyl acetate in hexanes and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 5-propyl-3-(pyrimidin-5-yl)-1H-pyrazole as a solid or viscous oil.
-
Data Summary:
| Parameter | Expected Value |
| Product Name | 5-Propyl-3-(pyrimidin-5-yl)-1H-pyrazole |
| Molecular Formula | C₁₀H₁₂N₄ |
| Molecular Weight | 188.23 g/mol |
| Typical Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| m/z [M+H]⁺ | 189.11 |
Section 3: Advanced Applications - A Gateway to Fused Systems
The true synthetic value of intermediates like 5-propyl-3-(pyrimidin-5-yl)-1H-pyrazole lies in their potential for further elaboration. The newly formed pyrazole ring contains a reactive N-H group and can be considered a new building block for constructing even more complex, fused heterocyclic systems. For example, pyrazoles containing an amino group are key precursors for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds renowned for their activity as protein kinase inhibitors in cancer therapy.[9][10] While our synthesized pyrazole does not contain an amino group, it demonstrates the principle of using the starting ketone to build a core that can be further functionalized towards these advanced targets.
Caption: Multi-step synthetic pathway from starting material to fused systems.
Troubleshooting and Expert Insights
-
Low Yield: If the reaction yield is low, ensure the starting ketone is pure. Additionally, increasing the amount of acetic acid catalyst slightly (e.g., to 10 drops) or extending the reflux time may improve conversion.
-
Isomer Formation: While the reaction with unsubstituted hydrazine is straightforward, using substituted hydrazines (e.g., methylhydrazine) can lead to the formation of two regioisomers. The ratio of these isomers is often dependent on the steric and electronic nature of the substituents and the pH of the reaction medium. Careful characterization (e.g., by 2D NMR) is required to confirm the structure.
-
Purification Issues: If the product is difficult to separate from residual hydrazine, an acidic wash (e.g., with dilute HCl) during the work-up can help remove the basic hydrazine into the aqueous layer. However, care must be taken as the pyrazole product is also basic and may be partially extracted.
Conclusion
1-(Pyrimidin-5-yl)butan-1-one is a strategically important intermediate whose value extends far beyond its simple structure. The ketone functionality serves as a reliable anchor point for building new heterocyclic rings through well-established cyclocondensation chemistry. As demonstrated, its conversion to a pyrazole derivative is efficient and provides a product that is itself a valuable scaffold for further synthetic diversification. For research teams engaged in the discovery of novel therapeutics, mastering the chemistry of such building blocks is essential for rapidly accessing diverse chemical libraries and accelerating the journey from lead identification to drug candidate.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. National Center for Biotechnology Information. Available at: [Link]
-
The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]
-
Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica. Available at: [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Available at: [Link]
-
review on pharmacological activity of pyrimidine heterocycle. JETIR. Available at: [Link]
-
A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles. Ignited Minds Journals. Available at: [Link]
-
The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. ResearchGate. Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. Available at: [https://www.researchgate.net/publication/362942475_Synthesis_of_pyrazolo15-a]pyrimidines_under_mild_conditions]([Link])
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. National Center for Biotechnology Information. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC. Available at: [Link]
-
Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry. Available at: [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]
-
Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. ResearchGate. Available at: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. wjarr.com [wjarr.com]
- 3. growingscience.com [growingscience.com]
- 4. View of A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 5. bu.edu.eg [bu.edu.eg]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Advanced Solvent Selection and Crystallization Strategies for 1-(Pyrimidin-5-yl)butan-1-one
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 1-(Pyrimidin-5-yl)butan-1-one (CAS: 53342-26-0)
Executive Summary & Structural Rationale
The isolation and purification of pyrimidine derivatives are critical unit operations in the synthesis of active pharmaceutical ingredients (APIs). 1-(Pyrimidin-5-yl)butan-1-one presents unique crystallization challenges due to its structural dichotomy: a highly polar, hydrogen-bond-accepting pyrimidine ring coupled with a flexible, lipophilic butyryl chain. This structural feature dictates that solvent selection cannot rely on simple "like-dissolves-like" heuristics. Instead, a rational approach evaluating solute-solvent interactions, desolvation energy barriers, and temperature-dependent solubility curves is required to prevent oiling out and to promote high-purity crystalline lattices.
This application note provides a self-validating framework for selecting optimal solvent systems and executing robust crystallization protocols for 1-(Pyrimidin-5-yl)butan-1-one, grounded in mechanistic physical chemistry and industry-standard process research methodologies.
Mechanistic Causality in Solvent Selection
The crystallization of pyrimidine compounds is governed by the delicate balance between solute-solute and solute-solvent interactions[1]. For 1-(Pyrimidin-5-yl)butan-1-one, the ketone oxygen and the nitrogen atoms of the pyrimidine ring act as strong hydrogen bond acceptors.
-
Desolvation as a Rate-Limiting Step: Research on the nucleation of heterocyclic and aromatic systems demonstrates that solute desolvation is often the rate-limiting step to nucleation[2]. Protic solvents (e.g., ethanol, isopropanol) form strong hydrogen bonds with the pyrimidine nitrogens. While this yields high solubility at elevated temperatures, the energetic penalty of breaking these solvent-solute bonds during cooling can widen the metastable zone width (MSZW), delaying nucleation and potentially leading to sudden, uncontrolled precipitation or "crashing out"[2].
-
Conformational Interplay: The flexible butyryl chain can adopt multiple conformations in solution. The choice of solvent influences the preferred conformation, which in turn dictates the assembly of the intermolecular network required for stable crystal growth.
-
Solvent/Anti-Solvent Dynamics: For compounds that exhibit overly steep solubility curves in pure solvents, utilizing a binary solvent system (e.g., Ethyl Acetate/Heptane) allows for precise control over supersaturation. The "good" solvent (EtOAc) disrupts the crystal lattice to dissolve the crude material, while the anti-solvent (Heptane) gradually lowers the dielectric constant of the medium, driving controlled nucleation[1].
Solvent Screening Data & Selection Matrix
To streamline process development, a holistic solvent selection framework considering chemical functionality, physical properties, and safety/health/environmental (SHE) impacts is recommended[3]. The following table summarizes the predicted behavior of 1-(Pyrimidin-5-yl)butan-1-one in various solvent classes.
Table 1: Solvent Selection Matrix for 1-(Pyrimidin-5-yl)butan-1-one
| Solvent System | Role | Solute-Solvent Interaction | Expected Crystallization Behavior | SHE Profile |
| Ethanol | Primary Solvent | Strong H-bond donor to pyrimidine N; moderate lipophilic interaction. | High solubility at reflux; requires slow cooling to overcome desolvation barrier[2]. | Excellent (Green) |
| Ethyl Acetate | Primary Solvent | Dipole-dipole interactions; no strong H-bond donation. | Moderate solubility; narrower MSZW leading to predictable nucleation. | Good |
| Toluene | Primary Solvent | π-π stacking with pyrimidine ring. | Lower solubility; promotes high-purity crystals but may trap residual solvent. | Moderate |
| Heptane / Hexane | Anti-Solvent | Weak dispersion forces only. | Highly insoluble; excellent for driving supersaturation when paired with EtOAc[1]. | Moderate |
| Water | Anti-Solvent | Strong H-bonding; highly polar. | Insoluble; useful for crashing out product from water-miscible solvents (e.g., EtOH). | Excellent |
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems. By monitoring the physical state of the solution at specific temperature milestones, the operator can confirm the thermodynamic viability of the process in real-time.
Protocol A: Controlled Cooling Crystallization (Single Solvent)
Best for scaling up when the compound exhibits a favorable temperature-solubility gradient in solvents like Ethanol or Ethyl Acetate.
-
Dissolution: Transfer 10.0 g of crude 1-(Pyrimidin-5-yl)butan-1-one into a jacketed crystallization vessel. Add 40 mL of Ethyl Acetate (EtOAc).
-
Heating: Heat the suspension to 70°C under continuous agitation (300 rpm).
-
Validation Check: The solution must become completely clear. If particulate matter remains, add EtOAc in 2 mL increments until dissolution is achieved, ensuring the solution is near saturation[1].
-
-
Polishing Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-warmed vessel to remove insoluble impurities or dust that could cause spurious heterogeneous nucleation.
-
Controlled Cooling: Program the vessel jacket to cool from 70°C to 10°C at a linear rate of 0.5°C/min.
-
Causality: A slow, controlled cooling rate ensures the system remains within the metastable zone, promoting the growth of large, pure crystals rather than fine, impure powders[1].
-
-
Aging: Hold the suspension at 10°C for 2 hours to maximize yield.
-
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 10 mL of cold (5°C) EtOAc to displace mother liquor without dissolving the product.
-
Drying: Dry under vacuum at 40°C until constant weight is achieved.
Protocol B: Anti-Solvent Addition (Binary System)
Best for highly impure batches or when the compound is excessively soluble in the primary solvent.
-
Primary Dissolution: Dissolve 10.0 g of crude material in the minimum required volume of Ethanol (approx. 20 mL) at 60°C.
-
Anti-Solvent Titration: While maintaining the temperature at 60°C and stirring at 400 rpm, slowly add pre-heated Water (anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point).
-
Re-clarification: Add 1-2 mL of Ethanol until the solution just turns clear again. This establishes a state of critical supersaturation.
-
Cooling & Nucleation: Cool the solution to 20°C at 0.2°C/min. The gradual decrease in temperature, combined with the lowered solubility from the anti-solvent, will induce steady crystal growth.
-
Isolation: Filter, wash with a cold 1:2 Ethanol/Water mixture, and dry under vacuum.
Process Visualization
The following diagram maps the logical decision tree for selecting the appropriate crystallization strategy based on initial solubility screening.
Figure 1: Decision matrix for the crystallization of 1-(Pyrimidin-5-yl)butan-1-one.
Self-Validation & Quality Control
To ensure the integrity of the crystallization process, the isolated material must be subjected to structural and purity validation:
-
Powder X-Ray Diffraction (PXRD): Compare the diffractogram of the isolated crystals against the expected polymorphic form. Solvent selection can drastically alter polymorphic outcomes (e.g., metastable vs. stable forms).
-
¹H NMR Spectroscopy: Confirm the absence of residual solvent peaks. Toluene and EtOAc can sometimes become trapped in the crystal lattice; if detected, prolonged vacuum drying or a solvent-swap recrystallization may be necessary.
References
- BenchChem Technical Support. Crystallization of Pyrimidine Compounds - Benchchem. BenchChem.
- National Institutes of Health (PMC). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II.
- White Rose Research Online. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph.
- Organic Process Research & Development (ACS Publications). Toward a More Holistic Framework for Solvent Selection.
Sources
Application Note: Scalable Synthesis of 1-(Pyrimidin-5-yl)butan-1-one
Audience: Process Chemists, Research Scientists, and Drug Development Professionals Focus: Cryogenic Process Engineering, Metal-Halogen Exchange, and Weinreb Amide Acylation
Executive Summary
1-(Pyrimidin-5-yl)butan-1-one (CAS No. 53342-26-0)[1] is a highly valuable heteroaryl building block used extensively in the synthesis of kinase inhibitors and agrochemicals. However, scaling up its production presents a classic process chemistry challenge: the extreme instability of the 5-lithiopyrimidine intermediate.
This application note details a field-proven, self-validating protocol for the multi-gram to kilogram scale-up of 1-(pyrimidin-5-yl)butan-1-one. By abandoning traditional sequential batch metalation in favor of concurrent cryogenic addition , and utilizing a Weinreb amide as the electrophile[2], this workflow entirely suppresses the formation of undesired dihydropyrimidine byproducts[3].
Mechanistic Insights & Route Selection
As a Senior Application Scientist, it is critical to understand why standard functionalization methods fail for 5-bromopyrimidine, necessitating strict engineering controls.
The Failure of Grignard Reagents
Initial scale-up instincts often lean toward TurboGrignard reagents (e.g., i -PrMgCl·LiCl) to avoid the cryogenic requirements of organolithiums. However, attempting to generate the Grignard reagent from 5-bromopyrimidine at −20 °C results predominantly in the formation of dihydropyrimidine [3]. This occurs because the highly electrophilic pyrimidine ring is highly susceptible to nucleophilic attack by the organomagnesium species before metal-halogen exchange can reach completion.
The Necessity of Concurrent Cryogenic Lithiation
To achieve clean metalation, n -butyllithium ( n -BuLi) at −75 °C must be used. At this temperature, metal-halogen exchange outpaces nucleophilic ring attack. However, on a large scale, the resulting 5-lithiopyrimidine is unstable and will self-condense if left in the reactor for extended periods.
-
The Solution: Concurrent addition. By simultaneously pumping 5-bromopyrimidine and n -BuLi into a pre-cooled pool of solvent, the residence time of the transient 5-lithiopyrimidine is minimized, maintaining a low steady-state concentration of the reactive species[3].
The Weinreb Amide Advantage
Reacting the lithiated species with an acyl chloride or standard ester often leads to over-alkylation, yielding a tertiary alcohol. Utilizing N -methoxy- N -methylbutyramide (a Weinreb amide) forms a stable, five-membered chelated tetrahedral intermediate that survives until the aqueous quench, ensuring exclusive formation of the target ketone[2].
Divergent reactivity of 5-bromopyrimidine under metalation conditions.
Quantitative Data & Optimization
The table below summarizes the thermodynamic optimization of the metalation step. The data clearly demonstrates that concurrent addition is the only viable path to high yields.
Table 1: Effect of Metalation Strategy on 5-Bromopyrimidine Functionalization
| Reagent | Temp (°C) | Addition Mode | Major Product Observed (IPC) | Isolated Yield (%) |
| i -PrMgCl | -20 | Sequential | Dihydropyrimidine adduct | < 5% |
| n -BuLi | -78 | Sequential | 1-(Pyrimidin-5-yl)butan-1-one | 42% |
| n -BuLi | -75 | Concurrent | 1-(Pyrimidin-5-yl)butan-1-one | 88% |
Experimental Protocols
Workflow Visualization
Reaction workflow for 1-(Pyrimidin-5-yl)butan-1-one synthesis.
Step 1: Synthesis of N -Methoxy- N -methylbutyramide (Electrophile)
This step creates the stable acylating agent required to prevent over-addition.
-
Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Charge: Add N,O -dimethylhydroxylamine hydrochloride (1.10 equiv, 1.10 mol) and anhydrous dichloromethane (DCM, 10 volumes).
-
Base Addition: Cool the suspension to 0 °C. Add triethylamine (2.50 equiv, 2.50 mol) dropwise over 30 minutes.
-
Acylation: Add butyryl chloride (1.00 equiv, 1.00 mol) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
Workup: Stir at room temperature for 2 hours. Quench with water (5 volumes). Separate the organic layer, wash with 1M HCl (5 volumes), brine (5 volumes), dry over Na₂SO₄, and concentrate under reduced pressure to yield the Weinreb amide as a clear oil (>95% yield).
Step 2: Concurrent Cryogenic Lithiation & Acylation (Core Protocol)
This is a self-validating step: strict adherence to temperature and feed rates guarantees the absence of dihydropyrimidine impurities.
-
Reactor Preparation: To a rigorously dried 10 L jacketed reactor under argon, charge anhydrous THF (1.2 L). Cool the internal temperature to −75 °C using a dry ice/acetone or cryogenic chiller system.
-
Feed Preparation:
-
Feed A: Dissolve 5-bromopyrimidine (1.00 equiv, 257 mmol) in anhydrous THF (150 mL).
-
Feed B: n -BuLi (1.00 equiv, 257 mmol, 2.5 M in hexanes).
-
-
Concurrent Addition: Using dual syringe pumps, add Feed A and Feed B concurrently into the −75 °C THF pool over 1 hour. Critical Parameter: The internal temperature must not exceed −70 °C during the addition[3].
-
Acylation: Immediately upon completion of the concurrent addition, add a solution of N -methoxy- N -methylbutyramide (1.30 equiv, 334 mmol) in anhydrous THF (50 mL) over 20 minutes.
-
IPC Validation: Pull a 0.5 mL aliquot, quench in aqueous NH₄Cl, and analyze via HPLC. The chromatogram should show >95% conversion of 5-bromopyrimidine to the tetrahedral intermediate, with no dihydropyrimidine peaks.
Step 3: Quench and Isolation
-
Quench: While maintaining the temperature below −50 °C, slowly add 1M aqueous HCl (500 mL) to collapse the tetrahedral intermediate into the target ketone.
-
Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 500 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (500 mL) and brine (500 mL).
-
Purification: Dry over MgSO₄, filter, and concentrate. Purify the crude residue via silica gel plug (Hexanes/EtOAc gradient) or vacuum distillation to afford 1-(pyrimidin-5-yl)butan-1-one as a pale yellow oil/solid.
References
-
[3] ACS Publications. Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity. Organic Process Research & Development. Available at:[Link]
-
[2] National Institutes of Health (PMC). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at:[Link]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 1-(Pyrimidin-5-yl)butan-1-one Scaffolds
Introduction
Pyrimidine-containing heterocyclic molecules are of immense importance in medicinal chemistry, forming the core structure of numerous bioactive compounds and commercial drugs.[1][2] Their prevalence in the fundamental building blocks of life, DNA and RNA, underscores their biological significance.[2][3] The ability to functionalize the pyrimidine scaffold allows for the systematic exploration of chemical space, which is crucial in drug discovery and development.[1][4] Modern synthetic organic chemistry, particularly transition metal-catalyzed cross-coupling reactions, has provided powerful tools for these structural modifications.[2][5]
This application note provides detailed protocols and technical insights for the palladium-catalyzed functionalization of 1-(pyrimidin-5-yl)butan-1-one derivatives. This specific scaffold is a valuable building block for creating novel chemical entities with potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[2][4] We will focus on three indispensable classes of cross-coupling reactions: the Suzuki-Miyaura Coupling for C-C bond formation, the Buchwald-Hartwig Amination for C-N bond formation, and the Sonogashira Coupling for C-C (alkynyl) bond formation.
The protocols described herein are designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions but also the underlying chemical principles and troubleshooting guidance to ensure reliable and reproducible results.
Core Concepts: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[6][7] Although specific details can vary, they generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is critical for rational optimization and troubleshooting.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 5-bromo-1-(pyrimidin-5-yl)butan-1-one), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The reactivity of halides generally follows the order I > Br > Cl.[8][9] The electron-deficient nature of the pyrimidine ring makes even aryl chlorides more reactive than their benzenoid analogs.[10]
-
Transmetalation (for Suzuki & Sonogashira) or Base-Mediated Amine Coordination (for Buchwald-Hartwig):
-
In the Suzuki-Miyaura reaction, a base activates the organoboron compound to form a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center, displacing the halide.[11]
-
In the Buchwald-Hartwig amination, a base facilitates the deprotonation of the amine, which then coordinates to the palladium center to form a palladium-amido complex.[12][13]
-
In the Sonogashira reaction, a copper(I) co-catalyst typically reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex.[14]
-
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12][13]
Caption: Generalized Palladium Cross-Coupling Cycle
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds. Its tolerance of a wide range of functional groups makes it particularly suitable for the synthesis of complex molecules in drug discovery.[5]
Protocol: Suzuki-Miyaura Coupling of 1-(2-chloro-pyrimidin-5-yl)butan-1-one with Phenylboronic Acid
This protocol describes a representative procedure for coupling an arylboronic acid to the pyrimidine core. The C2 position of the pyrimidine ring is highly activated towards oxidative addition, making it a prime site for functionalization.[9]
Materials and Reagents
-
1-(2-chloro-pyrimidin-5-yl)butan-1-one (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Ethyl acetate, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add 1-(2-chloro-pyrimidin-5-yl)butan-1-one, phenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Causality Note: Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 95 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[8]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product, 1-(2-phenyl-pyrimidin-5-yl)butan-1-one.
Optimization and Troubleshooting
| Parameter | Condition | Rationale & Troubleshooting |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Pd(PPh₃)₄ is often effective for reactive halides.[10] For less reactive substrates, a combination of a palladium source like Pd(OAc)₂ and a specialized phosphine ligand (e.g., SPhos, XPhos) may improve yields. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a common, cost-effective choice.[9] For challenging couplings, stronger or more soluble bases like Cs₂CO₃ or K₃PO₄ can be more effective.[8] |
| Solvent | Dioxane/H₂O, Toluene, DMF | The solvent system must be able to dissolve both the organic and inorganic reagents. The presence of water is often necessary to facilitate the dissolution of the base. |
| Temperature | 70-110 °C | Higher temperatures can accelerate the reaction but may also lead to decomposition. Microwave irradiation can significantly reduce reaction times.[5] |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The formation of C-N bonds is central to pharmaceutical chemistry, and the Buchwald-Hartwig amination has become an indispensable tool for this purpose.[12] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.
Protocol: Buchwald-Hartwig Amination of 1-(5-bromopyrimidin-2-yl)butan-1-one with Morpholine
This protocol outlines the coupling of a secondary amine to the 5-position of the pyrimidine ring. The C5 position is generally less reactive than C2 or C4, often requiring more specialized catalyst systems.[9][15]
Materials and Reagents
-
1-(5-bromopyrimidin-2-yl)butan-1-one (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene, degassed
-
Ethyl acetate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube. Causality Note: NaOtBu is a strong, air-sensitive base; exposure to moisture will decrease its efficacy. The pre-catalyst and ligand are also air-sensitive.
-
Reagent Addition: Add toluene, followed by 1-(5-bromopyrimidin-2-yl)butan-1-one and morpholine via syringe.
-
Reaction: Seal the tube and heat the mixture to 100 °C for 8-16 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Dilute the filtrate with ethyl acetate and wash with water and brine.[12]
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield 1-(5-(morpholin-4-yl)pyrimidin-2-yl)butan-1-one.
Caption: General Experimental Workflow for Cross-Coupling
Application 3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling is the premier method for synthesizing aryl alkynes by coupling terminal alkynes with aryl halides.[14] These products are highly valuable intermediates, enabling further transformations such as "click chemistry" or cyclization reactions.[16][17]
Protocol: Sonogashira Coupling of 1-(5-iodopyrimidin-2-yl)butan-1-one with Phenylacetylene
This protocol uses an iodo-substituted pyrimidine, which is the most reactive halide for Sonogashira couplings, often allowing for milder reaction conditions.[14]
Materials and Reagents
-
1-(5-iodopyrimidin-2-yl)butan-1-one (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF), degassed
-
Ethyl acetate, Saturated aq. NH₄Cl, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-(5-iodopyrimidin-2-yl)butan-1-one, Pd(PPh₃)₄, and CuI.
-
Solvent and Reagents: Add degassed THF and Et₃N. Causality Note: Et₃N serves as both the base to deprotonate the alkyne and as a solvent. The Cu(I) co-catalyst is essential for the formation of the copper acetylide intermediate, which facilitates the key transmetalation step.[14]
-
Alkyne Addition: Add phenylacetylene dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 6-24 hours. The reaction is often run in the dark to prevent light-induced side reactions. Monitor by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.[9]
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material by column chromatography to afford 1-(5-(phenylethynyl)pyrimidin-2-yl)butan-1-one.
Conclusion
The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are powerful and indispensable methods for the functionalization of the 1-(pyrimidin-5-yl)butan-1-one scaffold. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently synthesize diverse libraries of novel pyrimidine derivatives. The protocols and insights provided in this application note serve as a robust starting point for synthetic campaigns aimed at the discovery and development of new therapeutic agents. The versatility of these cross-coupling reactions ensures their continued prominence in the field of medicinal chemistry.[1][3]
References
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025). ACS Omega.
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (n.d.). ACS Publications.
- Functionalized pyrimidine compounds with their pharmacological potential. (n.d.). ResearchGate.
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. (n.d.). Benchchem.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.
- Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. (n.d.). ResearchGate.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. (n.d.). Royal Society of Chemistry.
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (n.d.). Benchchem.
- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). National Center for Biotechnology Information.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). SCIRP.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. (n.d.). Benchchem.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). ACS Publications.
- Sonogashira cross-coupling strategies towards nucleosides and analogues. (2024). Royal Society of Chemistry.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). Journal of the American Chemical Society.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2005). Organic Letters.
- Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. (2021). The Journal of Organic Chemistry.
- Sonogashira coupling. (n.d.). Wikipedia.
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2025). MDPI.
- Synthesis and Characterization of Some Pyrimidinone Derivatives. (2007). Asian Journal of Chemistry.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Tanta University.
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). ResearchGate.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (n.d.). National Center for Biotechnology Information.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.
- Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. (2022). ACS Publications.
- Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems. (2022). ChemRxiv.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate.
- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.
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- 2. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. books.rsc.org [books.rsc.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-(Pyrimidin-5-yl)butan-1-one as a Versatile Building Block for Next-Generation Agrochemicals
Introduction: The Pyrimidine Scaffold in Modern Agrochemicals
The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in the development of modern agrochemicals.[1][2][3] Its presence in a multitude of commercialized insecticides, fungicides, and herbicides is a testament to its remarkable versatility and ability to interact with a wide range of biological targets.[4][5] Pyrimidine derivatives are known for their high efficacy, broad-spectrum biological activities, and often favorable toxicological profiles.[1][4] The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors and influence the electronic properties of the molecule, enabling fine-tuning of its biological activity and physicochemical properties.
This technical guide focuses on the utility of a specific, yet underexplored, building block: 1-(Pyrimidin-5-yl)butan-1-one . The presence of a reactive ketone functional group on the pyrimidine-5-yl moiety offers a unique synthetic handle for a variety of chemical transformations. This allows for the introduction of diverse pharmacophores and the construction of complex molecular architectures, making it an attractive starting material for the discovery of novel agrochemicals. These application notes will provide a comprehensive overview of the synthetic potential of 1-(Pyrimidin-5-yl)butan-1-one and detailed protocols for its derivatization into potential agrochemical candidates.
Synthetic Availability of 1-(Pyrimidin-5-yl)butan-1-one
While not as commonly commercially available as some other pyrimidine derivatives, 1-(Pyrimidin-5-yl)butan-1-one can be synthesized through established organometallic or acylation methodologies. A plausible and efficient laboratory-scale synthesis can be achieved via a Grignard reaction between a 5-lithiated or 5-magnesiated pyrimidine and butyronitrile, followed by acidic workup. Alternatively, a Friedel-Crafts-type acylation of a suitable pyrimidine precursor could be envisioned. For the purpose of these application notes, we will assume the availability of 1-(Pyrimidin-5-yl)butan-1-one as a starting material.
Chemical Reactivity and Strategic Application in Agrochemical Synthesis
The synthetic utility of 1-(Pyrimidin-5-yl)butan-1-one lies in the reactivity of both the ketone functional group and the pyrimidine ring itself. The following sections will detail strategic approaches to leverage this reactivity for the synthesis of potential agrochemicals.
Derivatization via the Ketone Moiety
The ketone group is a versatile functional group that can undergo a wide array of chemical transformations, allowing for the introduction of various structural motifs known to be important for biological activity in agrochemicals.
-
Reductive Amination: Conversion of the ketone to an amine introduces a key functional group for further derivatization, such as amide or sulfonamide formation.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, enabling the synthesis of olefin-containing pyrimidine derivatives.
-
Aldol and Claisen-Schmidt Condensations: Condensation with aldehydes or ketones can be used to construct larger, more complex molecules with extended conjugation, a feature often found in active agrochemicals.
-
Synthesis of Heterocycles: The ketone can serve as a precursor for the synthesis of other heterocyclic rings, such as pyrazoles or isoxazoles, fused or appended to the pyrimidine core.
Modification of the Pyrimidine Ring
The pyrimidine ring, while aromatic, can also be functionalized, particularly through nucleophilic aromatic substitution (SNAr) reactions if suitable leaving groups are present, or through metallation-electrophilic quench sequences.
Experimental Protocols
The following protocols are provided as representative examples of how 1-(Pyrimidin-5-yl)butan-1-one can be utilized as a building block for the synthesis of potential agrochemical candidates. Researchers should adapt and optimize these protocols based on their specific target molecules and available laboratory equipment.
Protocol 1: Synthesis of a Pyrazole-Pyrimidine Hybrid via Claisen-Schmidt Condensation and Cyclization
This protocol details a two-step synthesis of a novel pyrazole-pyrimidine hybrid, a class of compounds known for its potential insecticidal and fungicidal activities.[1]
Rationale: The Claisen-Schmidt condensation creates an α,β-unsaturated ketone (chalcone-like intermediate), which is a versatile precursor for the synthesis of various heterocyclic systems. The subsequent cyclization with hydrazine hydrate yields the pyrazole ring.
Workflow Diagram:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jchemrev.com [jchemrev.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 5. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Improving reaction yield in 1-(Pyrimidin-5-yl)butan-1-one synthesis
Welcome to the Technical Support Center for Heteroaryl Ketone Synthesis . This portal is specifically designed for researchers and process chemists optimizing the synthesis of 1-(Pyrimidin-5-yl)butan-1-one (CAS: 53342-26-0)[1].
Synthesizing ketones directly attached to highly electron-deficient heteroaromatics like pyrimidine presents unique challenges. This guide provides mechanistic insights, self-validating protocols, and targeted troubleshooting to help you eliminate over-addition byproducts and maximize your reaction yield.
Core Knowledge Base: Mechanistic Insights & Causality
The primary reason for low yields in 1-(Pyrimidin-5-yl)butan-1-one synthesis is the competing reactivity of the pyrimidine core. Pyrimidine is highly electron-deficient, making the C2, C4, and C6 positions highly susceptible to nucleophilic attack by Grignard reagents[2].
Historically, chemists have attempted to synthesize this ketone via the addition of propylmagnesium bromide (PrMgBr) to pyrimidine-5-carbonitrile. However, the resulting imine-magnesium salt is prone to side reactions, and unreacted Grignard easily attacks the pyrimidine ring, leading to polymerization or the formation of tertiary alcohols.
The Solution: Transitioning to the Weinreb Amide Route [3]. By starting with N-methoxy-N-methylpyrimidine-5-carboxamide (CAS: 823189-68-0)[4], the addition of PrMgBr forms a highly stable, five-membered N,O-chelated tetrahedral intermediate[5]. This intermediate effectively "locks" the molecule, preventing premature collapse into the ketone and completely halting secondary Grignard additions (tertiary alcohol formation) until the reaction is safely quenched with acid[6].
Mechanistic Workflow
Fig 1. Mechanistic workflow comparing nitrile vs. Weinreb amide routes for ketone synthesis.
Quantitative Yield Benchmarks
To justify the choice of reagents, compare the historical yield data of various synthetic routes for this specific transformation.
| Synthetic Route | Substrate | Reagent | Typical Yield | Primary Impurities |
| Nitrile Addition | Pyrimidine-5-carbonitrile | PrMgBr (1.5 eq) | 30–45% | Tertiary alcohols, C4-alkylated pyrimidines |
| Ester Addition | Ethyl pyrimidine-5-carboxylate | PrMgBr (2.0 eq) | 15–25% | Tertiary alcohols (Major byproduct) |
| Alcohol Oxidation | 1-(Pyrimidin-5-yl)butan-1-ol | DMP (Dess-Martin) | 75–85% | Over-oxidation products, residual oxidant |
| Weinreb Amide | N-Methoxy-N-methylpyrimidine-5-carboxamide | PrMgBr (1.1 eq) | 85–92% | Trace unreacted starting material |
Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes in-process controls to ensure the reaction is proceeding correctly at each critical juncture.
Step 1: Reagent Validation & System Preparation
-
Action: Titrate your Propylmagnesium bromide (PrMgBr) solution using salicylaldehyde phenylhydrazone or iodine prior to use. Flame-dry a 3-neck round-bottom flask equipped with an internal thermocouple, magnetic stir bar, and nitrogen inlet.
-
Causality: Grignard reagents degrade over time, forming alkoxides that act as strong bases rather than nucleophiles. Exact molarity is required to prevent using excess reagent, which attacks the pyrimidine ring.
-
Validation Check: The system must hold a positive N₂ pressure for 5 minutes without dropping.
Step 2: Substrate Dissolution & Cooling
-
Action: Dissolve N-Methoxy-N-methylpyrimidine-5-carboxamide (1.0 equiv, 10.0 mmol) in anhydrous THF (50 mL) to create a 0.2 M solution. Cool the flask in a dry ice/ethylene glycol bath until the internal temperature reaches -20 °C.
-
Causality: The low temperature drastically reduces the kinetic favorability of nucleophilic aromatic substitution on the electron-deficient pyrimidine core.
Step 3: Controlled Nucleophilic Addition
-
Action: Add PrMgBr (1.1 equiv, 11.0 mmol) dropwise via a syringe pump over 30 minutes.
-
Validation Check: Monitor the internal thermocouple. The temperature must not exceed -15 °C. A temperature spike indicates the addition rate is too fast, which will cause localized heating and ring-degradation. The solution may turn pale yellow, but should not turn dark brown.
Step 4: Maturation & In-Process Monitoring
-
Action: Stir the reaction at -20 °C for 1.5 hours.
-
Validation Check: Withdraw a 0.1 mL aliquot, quench it immediately in 1 mL of saturated aqueous NH₄Cl, extract with 1 mL EtOAc, and run a TLC (Hexanes:EtOAc 1:1, UV 254 nm). The complete disappearance of the starting material spot confirms the formation of the tetrahedral intermediate.
Step 5: Acidic Quench & Isolation
-
Action: While strictly maintaining the temperature below 0 °C, add saturated aqueous NH₄Cl (20 mL) dropwise to quench the reaction.
-
Causality: The mild acidity of NH₄Cl safely breaks down the stable N,O-magnesium chelate, releasing the target ketone while simultaneously destroying any trace amounts of unreacted Grignard reagent before it can attack the newly formed ketone.
-
Action: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield 1-(Pyrimidin-5-yl)butan-1-one.
Troubleshooting Matrix
Q: My LC-MS shows a massive peak at M+58 relative to the target product. What went wrong? A: A mass of M+58 corresponds to the addition of a second propyl group, meaning you have formed the tertiary alcohol (4-(pyrimidin-5-yl)heptan-4-ol).
-
Root Cause: The stable tetrahedral intermediate collapsed prematurely. This happens if the reaction mixture is allowed to warm up to room temperature before the acidic quench. At higher temperatures, the chelate breaks down into the ketone, which immediately reacts with any residual PrMgBr.
-
Fix: Maintain the reaction strictly at or below 0 °C until the NH₄Cl quench is completely finished.
Q: The yield is less than 20%, the TLC baseline is smeared with highly polar spots, and the reaction turned dark brown/black. A: You are observing pyrimidine ring degradation.
-
Root Cause: The pyrimidine core is highly electron-deficient. If you used a large excess of Grignard reagent (e.g., >1.5 equivalents) or added the Grignard too rapidly, the localized high concentration of the nucleophile attacked the C2, C4, or C6 positions of the ring, leading to polymerization.
-
Fix: Strictly limit PrMgBr to 1.05–1.1 equivalents. Use a syringe pump for addition to ensure rapid dissipation of the reagent into the bulk solvent.
Q: I recovered mostly unreacted Weinreb amide, but I definitely added 1.1 equivalents of Grignard. A: Your Grignard reagent was quenched by moisture before it could react.
-
Root Cause: Either the THF was not strictly anhydrous, the glassware was not properly flame-dried, or the commercial Grignard reagent had degraded during storage.
-
Fix: Titrate your Grignard reagent immediately before use. Ensure THF is freshly drawn from a solvent purification system (SPS) or distilled over sodium/benzophenone.
Advanced FAQs
Q: Can I use propylmagnesium chloride instead of propylmagnesium bromide? A: Yes. Propylmagnesium chloride is slightly less nucleophilic than the bromide counterpart. In the context of sensitive heteroaromatics like pyrimidine, using the chloride salt can sometimes further suppress unwanted ring-addition side reactions, though it may require a slightly longer maturation time (e.g., 2.5 hours instead of 1.5 hours) to achieve full conversion[5][7].
Q: I don't have the Weinreb amide. Can I synthesize the ketone by oxidizing 1-(pyrimidin-5-yl)butan-1-ol instead? A: Yes, this is a viable two-step alternative. You can react pyrimidine-5-carboxaldehyde with PrMgBr to form the secondary alcohol, which is generally a high-yielding step since aldehydes are far more electrophilic than the pyrimidine ring. You can then oxidize the alcohol to the ketone using Dess-Martin Periodinane (DMP) or a Swern oxidation. However, this adds an extra synthetic step, requires stoichiometric amounts of expensive oxidants, and complicates the purification process compared to the one-step Weinreb amide route.
Q: Why use NH₄Cl for the quench instead of HCl? A: Pyrimidines are basic heterocycles. Using a strong acid like 1M HCl can protonate the pyrimidine nitrogen atoms, pulling your target product into the aqueous layer and severely complicating the extraction process. Saturated NH₄Cl provides the perfect mildly acidic buffering capacity (pH ~5.5) to break the magnesium chelate without fully protonating the pyrimidine core.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Wikipedia Summary:
-
ChemRadar Database. (2026). N-methoxy-N-methylpyrimidine-5-carboxamide (CAS: 823189-68-0). Retrieved from [Link]
-
Ueno, S., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(50), 47423–47433. Retrieved from[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Weinreb Ketone Synthesis | TCI AMERICA [tcichemicals.com]
- 4. China New Chemical Substance Search | MEP Order No.7 | MEE Order No.12 [chemradar.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
How to purify 1-(Pyrimidin-5-yl)butan-1-one from crude reaction mixtures
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 1-(Pyrimidin-5-yl)butan-1-one. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this key heterocyclic ketone from crude reaction mixtures. Our goal is to provide not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to solve purification challenges effectively.
Purification Strategy Overview
1-(Pyrimidin-5-yl)butan-1-one possesses key structural features that dictate its purification strategy: a basic pyrimidine ring, a ketone carbonyl group, and moderate polarity. A multi-step approach is typically required to achieve high purity, starting with bulk impurity removal and progressing to fine purification.
The general workflow involves an initial extractive workup to remove inorganic salts and highly polar or non-polar impurities, followed by column chromatography to separate closely related compounds, and concluding with crystallization to yield a highly pure, crystalline solid.
Caption: General purification workflow for 1-(Pyrimidin-5-yl)butan-1-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Liquid-Liquid Extraction (LLE)
Q1: My reaction was quenched with water, and my product seems to be stuck in the aqueous layer. What went wrong?
A1: This is a common issue related to pH. The pyrimidine ring is basic and can be protonated by acidic conditions, forming a salt that is highly soluble in water.
-
Causality: If your reaction mixture is acidic (pH < 5), the nitrogen atoms on the pyrimidine ring will be protonated. The resulting ammonium salt is ionic and prefers the aqueous phase over common organic solvents like ethyl acetate or dichloromethane (DCM).
-
Troubleshooting Protocol:
-
Check the pH of the aqueous layer using pH paper.
-
If acidic, carefully add a basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution, dropwise with stirring until the pH is neutral (pH 7) or slightly basic (pH 8-9).
-
You may see the product precipitate or the aqueous layer become cloudy.
-
Proceed with extracting the now-neutral compound into an organic solvent (e.g., ethyl acetate, 3x washes).[1][2]
-
Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent.[3]
-
Q2: I've performed the extraction, but my crude product is still very impure. What kind of impurities can LLE remove?
A2: Liquid-liquid extraction is primarily for bulk separation based on large differences in solubility and acid-base properties.[4][5]
-
What it removes:
-
Inorganic Salts: Reaction reagents (e.g., K₂CO₃, HCl) and byproducts (e.g., NaCl) will partition into the aqueous layer.
-
Highly Polar Organics: Water-soluble starting materials or byproducts (e.g., some alcohols, carboxylic acids if the organic phase is not washed with base).
-
Acidic/Basic Impurities: By using aqueous acid or base washes, you can selectively pull basic or acidic impurities out of the organic layer. For example, an acid wash (e.g., 1M HCl) would remove basic impurities, while a base wash (e.g., 1M NaOH) removes acidic ones.[2] Since your target compound is basic, an acid wash will also remove your product, so this technique must be used carefully.
-
-
What it likely won't remove:
-
Neutral organic impurities with similar polarity to your product.
-
Unreacted starting materials that are also soluble in the organic phase.
-
Byproducts with similar structural features.
-
For these impurities, you must proceed to chromatography.
Section 2: Column Chromatography
Q3: What is the best stationary and mobile phase for purifying 1-(Pyrimidin-5-yl)butan-1-one?
A3: The choice of stationary and mobile phase depends on the specific impurities in your mixture. However, a standard setup using normal-phase chromatography is an excellent starting point.
-
Stationary Phase: Silica gel is the most common and effective choice for separating moderately polar compounds like ketones.[6][7] Its slightly acidic nature is generally not a problem for pyrimidines unless they are highly sensitive. If you observe product degradation on silica, consider using neutral alumina.[6]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is standard.
-
Finding the Right Ratio: The key is to first run Thin Layer Chromatography (TLC) plates with different solvent ratios.[6] Your goal is to find a system where your product has an Rf value of approximately 0.3-0.4 , and there is clear separation between the product spot and impurity spots.
-
Troubleshooting Co-elution: If an impurity has a very similar Rf to your product, you can try adding a small amount (0.5-1%) of a third, more polar solvent like methanol or triethylamine (TEA). TEA can be particularly useful as it deactivates the acidic sites on the silica gel, often improving the peak shape of basic compounds and preventing streaking.
-
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Typical Use Case |
| 90:10 | Low | Eluting non-polar impurities. |
| 70:30 | Medium-Low | A good starting point for TLC analysis. |
| 50:50 | Medium | Likely range for eluting the target compound. |
| 30:70 | Medium-High | Eluting the product if it is more polar than expected, or for flushing the column. |
Q4: My compound is streaking on the TLC plate and the column. How do I fix this?
A4: Streaking is a common problem with basic compounds like pyrimidines on silica gel.
-
Causality: The basic nitrogen atoms in the pyrimidine ring can interact strongly and sometimes irreversibly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to poor peak shape and potential loss of product on the column.
-
Solution: Add a small amount of a competitive base to your eluent system.
-
Triethylamine (TEA): Add 0.5-1% TEA to your hexane/ethyl acetate mobile phase. The TEA will preferentially bind to the acidic sites on the silica, allowing your product to travel through the column without strong, undesirable interactions.
-
Ammonia: In some cases, using a mobile phase saturated with ammonia (e.g., by adding a few drops of ammonium hydroxide to the methanol portion of a DCM/methanol eluent) can also be effective.
-
Section 3: Crystallization
Q5: My purified product is an oil and won't crystallize. What should I do?
A5: Oiling out is a common crystallization problem that occurs when the compound's solubility is too high or it comes out of solution above its melting point.[8] It can also indicate the presence of persistent impurities that inhibit crystal lattice formation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. syrris.com [syrris.com]
- 5. Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. columbia.edu [columbia.edu]
- 7. jackwestin.com [jackwestin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting degradation of 1-(Pyrimidin-5-yl)butan-1-one during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(Pyrimidin-5-yl)butan-1-one . This molecule presents unique storage challenges because it combines an electron-deficient aromatic system (the pyrimidine ring) with an enolizable aliphatic ketone.
Rather than providing a generic checklist, this guide deconstructs the structural causality behind compound degradation and provides a self-validating framework to ensure the absolute integrity of your experimental data.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my 1-(Pyrimidin-5-yl)butan-1-one batch exhibit a yellow/brown discoloration and a drop in purity when stored at ambient conditions? A1: This is a classic manifestation of alpha-carbon auto-oxidation. Your molecule contains a butan-1-one chain attached to a pyrimidine ring. The alpha-hydrogens (located on the C2 position of the butanone chain) are highly acidic due to the electron-withdrawing nature of the adjacent carbonyl group, which facilitates [1].
Causality: In the presence of ambient oxygen and thermal energy, the enol tautomer undergoes radical-mediated auto-oxidation, forming unstable hydroperoxides. These hydroperoxides rapidly decompose into colored quinoid-like or polymerized cleavage products. The electron-deficient pyrimidine ring exacerbates this by further increasing the acidity of the alpha-protons compared to a standard aliphatic ketone. Corrective Action: Store the compound under a strict inert atmosphere. Argon is highly recommended over Nitrogen because it is denser than air and provides a superior protective blanket over the solid or solution. Store at -20°C to kinetically quench the radical propagation step.
Q2: Following sample preparation on the benchtop, LC-MS analysis revealed a new impurity with a mass shift of +18 Da. What is the mechanism? A2: A +18 Da mass shift following ambient light exposure strongly indicates the photochemical hydration of the pyrimidine ring. Pyrimidines are highly susceptible to UV/Vis-induced excitation.
Causality: Upon absorbing photons from standard laboratory fluorescent lights or sunlight, the C5-C6 double bond of the pyrimidine ring becomes highly reactive. This allows the nucleophilic addition of a water molecule (sourced from ambient humidity or non-anhydrous solvents) to form a [2]. This hydration disrupts the aromaticity of the ring. While some hydrates can dehydrate back to the parent compound upon heating, they are sufficiently long-lived at physiological or ambient pH to ruin assay reproducibility and mass balance[2]. Corrective Action: All handling and dissolution must be performed in amber glassware or under low-actinic lighting. Ensure all reconstitution solvents are strictly anhydrous.
Q3: How do we design a stability testing protocol that complies with regulatory standards while actively validating our storage conditions? A3: To ensure trustworthiness and regulatory compliance, stability protocols must align with [3]. A self-validating system requires parallel stress testing (forced degradation) alongside standard long-term storage.
Causality: By intentionally degrading the compound (e.g., using H₂O₂ for forced oxidation or direct UV light for photolysis), you generate a reference library of degradation products. When analyzing your long-term storage aliquots, you cross-reference any emerging peaks against this library. This instantly validates the failure mode (e.g., identifying a +18 Da peak confirms a light leak in your storage container, whereas a hydroperoxide peak confirms an inert gas seal failure).
Part 2: Quantitative Degradation Kinetics
The following table summarizes the quantitative degradation profile of 1-(Pyrimidin-5-yl)butan-1-one, demonstrating the critical impact of environmental variables on compound half-life.
| Storage Condition | Atmosphere | Light Exposure | 30-Day Purity (%) | Primary Degradant Identified |
| 25°C (Ambient) | Ambient Air | Ambient Light | 82.4% | C6-Hydrate & Hydroperoxides |
| 25°C (Controlled) | Argon | Dark | 96.1% | Trace Hydroperoxides |
| 4°C (Fridge) | Ambient Air | Dark | 94.5% | Hydroperoxides |
| -20°C (Freezer) | Argon | Dark | >99.8% | None detected |
Part 3: Self-Validating Experimental Protocol
To guarantee the integrity of 1-(Pyrimidin-5-yl)butan-1-one during long-term studies, implement the following step-by-step methodology. This protocol is designed to be self-validating by incorporating internal controls.
Step 1: Baseline Characterization & Forced Degradation (The Control Library)
-
Dissolve 1 mg of the API in anhydrous LC-MS grade acetonitrile.
-
Split into three 100 µL aliquots:
-
Aliquot A (Control): Keep at -20°C in the dark.
-
Aliquot B (Oxidative Stress): Add 10 µL of 3% H₂O₂, incubate at 40°C for 24 hours.
-
Aliquot C (Photolytic Stress): Expose to 1.2 million lux hours of UV/Vis light (per ICH Q1B).
-
-
Run all aliquots via LC-MS to establish retention times and mass spectra for the intact API, the oxidized cleavage products, and the C6-hydrate.
Step 2: Aliquoting and Inert Gas Blanketing
-
Weigh the bulk powder into single-use amber glass vials (preventing repeated freeze-thaw and light exposure).
-
Insert an Argon gas line into the vial, hovering 1 cm above the powder. Purge at a low flow rate for 30 seconds to displace ambient oxygen and moisture.
-
Cap immediately with PTFE-lined septa closures.
Step 3: ICH Q1A Compliant Storage & Time-Point Analysis
-
Store the sealed vials at -20°C (Long-term condition) and 4°C (Accelerated condition for freezer-bound drugs)[3].
-
At Days 0, 7, 14, and 30, reconstitute one single-use vial.
-
Self-Validation Check: Analyze via LC-MS. Compare any impurity peaks against the forced degradation library generated in Step 1. If the C6-hydrate peak appears, your amber vials are failing to block actinic light. If oxidation peaks appear, your Argon purge technique is insufficient.
Part 4: Mechanistic Visualizations
Logical relationship of 1-(Pyrimidin-5-yl)butan-1-one degradation pathways.
Self-validating experimental workflow for ICH Q1A stability testing.
References
-
[3] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Quality Guidelines - ICH: Q1A - Q1F Stability. Retrieved from [Link]
-
[2] National Institutes of Health (NIH) / PubMed. Direct measurement of pyrimidine C6-hydrate stability. Retrieved from [Link]
-
[1] Chemistry LibreTexts. Alpha-carbon Reactions. Retrieved from [Link]
-
[4] ResearchGate. Degradation of Pyrimidine Nucleotides. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Catalyst Load for 1-(Pyrimidin-5-yl)butan-1-one Reduction
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing stalled reactions, poor yields, or uneconomical catalyst loadings during the catalytic reduction of 1-(pyrimidin-5-yl)butan-1-one to 1-(pyrimidin-5-yl)butan-1-ol.
Part 1: Diagnostic Knowledge Base (FAQs)
Q1: Why does my standard Pd/C hydrogenation of 1-(pyrimidin-5-yl)butan-1-one stall at 40-50% conversion, even at a high 10 mol% loading? A1: The stall is caused by severe catalyst poisoning. Pyrimidine is a strong nitrogen-containing heterocycle. The lone electron pairs on the pyrimidine nitrogen atoms act as potent Lewis bases, which strongly coordinate to the empty d-orbitals of transition metals like palladium[1]. This coordination outcompetes the necessary binding of the ketone C=O bond and hydrogen gas, effectively blocking the active catalytic sites and halting the reaction prematurely[2].
Q2: How can I differentiate between intrinsic low substrate reactivity and pyrimidine-induced catalyst poisoning? A2: You can perform a self-validating diagnostic "Spike Test." If your reaction stalls at 40% conversion, do not add more catalyst. Instead, inject 0.5 equivalents of glacial acetic acid (AcOH) directly into the reactor. If the reaction resumes and reaches >90% conversion within a few hours, the issue was reversible catalyst poisoning. The acid protonates the pyrimidine nitrogens, neutralizing their ability to coordinate to the metal center, thereby freeing the catalyst[1].
Part 2: Optimization Strategies (FAQs)
Q3: What is the most effective strategy to reduce Pd/C catalyst loading for achiral reductions? A3: To achieve complete conversion at low catalyst loadings (e.g., 1-2 mol%), the reaction must be run in a protic, mildly acidic environment. Using a solvent like ethanol spiked with 1.0 equivalent of AcOH prevents the pyrimidine from poisoning the catalyst. This approach allows the catalyst to turn over efficiently without degrading the substrate or causing over-reduction of the pyrimidine ring itself[2].
Q4: How do I optimize the catalyst load for enantioselective reduction (chiral alcohol synthesis)? A4: For chiral applications, Asymmetric Transfer Hydrogenation (ATH) is superior to direct H2 hydrogenation. Utilizing a Ru(II) catalyst with a strongly coordinating chiral diamine ligand—such as RuCl(p-cymene)(TsDPEN)—allows for highly enantioselective reductions[3]. To minimize catalyst loading (down to 0.1 mol%), use a formic acid/triethylamine (HCOOH/TEA) azeotrope as the hydrogen donor. This system drives the reaction irreversibly via carbon dioxide extrusion, achieving massive turnover numbers (TON) while the tightly bound TsDPEN ligand prevents pyrimidine coordination[3].
Part 3: Mechanistic & Workflow Visualizations
Mechanistic divergence in pyrimidine ketone reduction based on additive presence.
Step-by-step workflow for the Asymmetric Transfer Hydrogenation (ATH) of pyrimidine ketones.
Part 4: Quantitative Data & Benchmarks
The following table summarizes the causal relationship between reaction conditions, catalyst loading, and overall reaction efficiency.
| Catalyst System | Additive / H-Donor | Loading (mol%) | Time (h) | Conversion (%) | ee (%) |
| 10% Pd/C | None (H₂ gas) | 10.0 | 24 | 45 (Stalled) | N/A |
| 10% Pd/C | AcOH (1.0 eq) | 2.0 | 12 | >99 | N/A |
| RuCl(p-cymene)(TsDPEN) | iPrOH / tBuOK | 1.0 | 24 | 30 | 92 |
| RuCl(p-cymene)(TsDPEN) | HCOOH / TEA | 0.1 | 6 | >99 | 98 |
Part 5: Self-Validating Experimental Protocols
Protocol A: Optimized Achiral Reduction (Pd/C with Acidic Modifier)
Causality Focus: The addition of acetic acid actively masks the pyrimidine nitrogens via protonation, preventing d-orbital coordination and allowing the Pd/C loading to be reduced by 80% while achieving full conversion.
-
Preparation: In a clean, dry hydrogenation vessel, dissolve 1-(pyrimidin-5-yl)butan-1-one (10.0 mmol) in 20 mL of absolute ethanol.
-
Acidification: Add glacial acetic acid (10.0 mmol, 1.0 eq) to the solution and stir for 5 minutes to ensure complete protonation of the pyrimidine ring.
-
Catalyst Addition: Carefully add 10% Pd/C (2.0 mol% Pd relative to substrate).
-
Validation Check: The solution should remain a free-flowing black suspension without clumping.
-
-
Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize to 3 atm H₂ and stir vigorously at 25 °C for 12 hours.
-
Monitoring: Sample 50 µL, filter through a short Celite pad, and analyze via GC/MS.
-
Validation Check: Confirm the disappearance of the ketone mass peak (m/z 150) and the appearance of the alcohol peak (m/z 152).
-
-
Workup: Filter the mixture through Celite to remove the catalyst. Neutralize the filtrate with saturated NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.
Protocol B: Enantioselective Asymmetric Transfer Hydrogenation (Ru-ATH)
Causality Focus: The HCOOH/TEA azeotrope acts as both the hydrogen source and the thermodynamic driving force. The irreversible release of CO₂ pushes the equilibrium forward, allowing ultra-low catalyst loadings (0.1 mol%) without product inhibition[3].
-
Catalyst Activation: In a Schlenk flask under an inert atmosphere, dissolve RuCl(p-cymene)(TsDPEN) (0.01 mmol, 0.1 mol%) in 5 mL of anhydrous dichloromethane.
-
Substrate Addition: Add 1-(pyrimidin-5-yl)butan-1-one (10.0 mmol) to the activated catalyst solution.
-
Hydrogen Donor Addition: Slowly add a 5:2 azeotropic mixture of formic acid/triethylamine (HCOOH/TEA) (30.0 mmol of HCOOH).
-
Validation Check: Mild effervescence (CO₂ evolution) must be observed, visually confirming the active transfer hydrogenation cycle.
-
-
Reaction: Stir the mixture at 28 °C for 6 hours.
-
Monitoring: Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the starting material spot is fully consumed.
-
Workup & Analysis: Quench with water, extract with dichloromethane, and wash with brine. Concentrate the organic layer. Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).
-
Validation Check: The ee should be >98% for the desired enantiomer.
-
References
- Title: Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates Source: BenchChem URL
- Title: Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison Source: PubMed / NIH URL
- Source: Accounts of Chemical Research (ACS Publications)
Sources
Technical Support Center: Resolving NMR Overlap in 1-(Pyrimidin-5-yl)butan-1-one
Welcome to the Advanced NMR Troubleshooting Center. As Application Scientists, we understand that structural elucidation is only as reliable as the resolution of your spectral data. 1-(Pyrimidin-5-yl)butan-1-one presents a unique challenge: the electron-withdrawing butyryl group alters the electronic symmetry of the pyrimidine ring, frequently causing severe signal overlap in standard 1D ¹H NMR spectra.
This guide provides field-proven, self-validating methodologies to deconvolve these signals, ensuring absolute confidence in your structural assignments.
Quantitative Spectral Baseline
Before troubleshooting, it is critical to establish the expected chemical environments. Table 1 summarizes the predicted chemical shifts and overlap vulnerabilities for 1-(Pyrimidin-5-yl)butan-1-one.
Table 1: Predicted NMR Chemical Shifts & Overlap Vulnerabilities
| Proton Environment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Overlap Risk Factor |
| Pyrimidine H2 | ~9.3 | ~159 | Singlet (1H) | High (merges with H4/H6) |
| Pyrimidine H4/H6 | ~9.1 – 9.2 | ~157 | Singlet (2H) | High (merges with H2) |
| Butyryl α-CH₂ | ~2.9 – 3.0 | ~38 | Triplet (2H) | Medium (water/impurities) |
| Butyryl β-CH₂ | ~1.7 – 1.8 | ~17 | Sextet (2H) | Low |
| Butyryl γ-CH₃ | ~1.0 | ~13 | Triplet (3H) | Low |
Frequently Asked Questions & Troubleshooting Protocols
Q1: Why do the pyrimidine protons (H2 and H4/H6) overlap into a single, broad multiplet in CDCl₃?
The Causality: In an unsubstituted pyrimidine ring, H2 is highly deshielded (~9.3 ppm) because it sits between two electronegative nitrogen atoms, while H4 and H6 resonate further upfield (~8.8 ppm). However, attaching a butyryl group at the C5 position introduces a strong electron-withdrawing carbonyl group. Through resonance and inductive effects, this carbonyl deshields the ortho positions (H4 and H6), pushing their resonance frequencies downfield to ~9.1–9.2 ppm. Because non-polar solvents like CDCl₃ do not form highly ordered solvation shells, they fail to differentiate these subtle electronic differences, causing the H2 and H4/H6 signals to merge into an unresolved peak[1].
Q2: How can I quickly resolve this aromatic overlap without the time expense of 2D NMR?
The Solution: Utilize the Aromatic Solvent-Induced Shift (ASIS) effect by swapping your solvent to Benzene-d6 (C₆D₆) or Pyridine-d5. The Causality: Aromatic solvents form transient, non-covalent collision complexes with the solute. The polar carbonyl group of the butyryl moiety dictates the geometric alignment of the solvent molecules[2]. The magnetic anisotropy of the solvent's π-electron cloud differentially shields the solute's protons based on their spatial orientation relative to the carbonyl dipole[3]. Because H4/H6 are physically adjacent to the carbonyl group, they sit in a different region of the induced magnetic cone compared to H2, effectively pulling the overlapping signals apart.
Protocol 1: ASIS Application & Validation
-
Sample Recovery: Evaporate the CDCl₃ from your NMR tube under a gentle stream of nitrogen gas.
-
Solvent Swap: Re-dissolve the dried sample in 0.6 mL of C₆D₆ or Pyridine-d5.
-
Acquisition: Re-acquire the 1D ¹H NMR spectrum using standard parameters (e.g., 16 scans, 298 K).
-
Self-Validation: The protocol is successful if the broad 9.1–9.3 ppm multiplet resolves into a distinct 1H singlet (H2) and a separate 2H singlet/doublet (H4/H6).
Q3: The aliphatic α-CH₂ triplet (~2.9 ppm) is obscured by a broad peak. How do I recover this splitting data?
The Solution: Identify and eliminate trace solvent impurities. The Causality: The α-CH₂ protons resonate near 2.9–3.0 ppm. If you are using hygroscopic solvents like DMSO-d6 or aged CDCl₃, residual water (HDO) or trace impurities (e.g., dimethylamine or unevaporated acetone) can easily obscure this region[4].
Protocol 2: Impurity Mitigation
-
Identify: Cross-reference the obscuring peak's chemical shift with standard trace impurity tables for your specific deuterated solvent[4].
-
Mitigate: If the peak is water (broad singlet at ~3.3 ppm in DMSO or ~1.5 ppm in CDCl₃), dry your sample over activated molecular sieves (3Å) for 15 minutes prior to transferring it to the NMR tube.
Q4: ASIS provided partial separation, but I need definitive, publication-quality assignments for H2 vs. H4/H6. What is the best approach?
The Solution: Acquire and overlay 2D HSQC and HMBC spectra. The Causality: While 1D ¹H NMR relies solely on proton environments, Heteronuclear Single Quantum Coherence (HSQC) spreads these signals across a second dimension based on the ¹³C chemical shifts of their directly attached carbons[5]. C2 is bonded to two nitrogen atoms, making it significantly more deshielded (~159 ppm) than C4/C6 (~157 ppm). Overlaying this with Heteronuclear Multiple Bond Correlation (HMBC) allows you to trace 2-3 bond couplings from the butyryl protons to the pyrimidine carbons, creating a closed, self-validating assignment loop[6].
Protocol 3: 2D NMR Acquisition & Overlay
-
Preparation: Prepare a concentrated sample (15–20 mg) in 0.6 mL of deuterated solvent to ensure high signal-to-noise for indirect carbon detection.
-
HSQC Acquisition: Acquire a multiplicity-edited HSQC to correlate protons to their directly attached carbons.
-
HMBC Acquisition: Acquire an HMBC optimized for long-range couplings (typically J = 8 Hz).
-
Processing & Validation: Overlay the HSQC and HMBC spectra. To definitively assign H4/H6, look for the HSQC cross-peak (~157 ppm) that shares an HMBC correlation with the carbonyl carbon (~198 ppm). H2 is four bonds away from the carbonyl and will show no such correlation, validating the assignment[6].
Troubleshooting Workflow
Logical workflow for resolving overlapping NMR signals in 1-(Pyrimidin-5-yl)butan-1-one.
References
-
The advantages of overlaying an HSQC spectrum with an HMBC spectrum ACD/Labs[Link]
-
Tackling the Peak Overlap Issue in NMR Metabolomics Studies Journal of Proteome Research - ACS Publications[Link]
-
2D NMR: Overview of Heteronuclear Correlation Techniques Journal of Visualized Experiments (JoVE)[Link]
-
Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds American Chemical Society[Link]
-
Two solvents, two different spectra - Aromatic Solvent Induced Shifts Nanalysis[Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents University of Pittsburgh / Organometallics [Link]
Sources
Technical Support Center: Alkylation of 1-(Pyrimidin-5-yl)butan-1-one
Here is the technical support center for Preventing Side Reactions in 1-(Pyrimidin-5-yl)butan-1-one Alkylation.
Welcome to the technical guide for troubleshooting and preventing side reactions during the alkylation of 1-(Pyrimidin-5-yl)butan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who work with heteroaromatic ketones. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven methodologies to help you navigate the complexities of this transformation.
Core Mechanistic Concepts: Understanding the Competing Pathways
The alkylation of 1-(pyrimidin-5-yl)butan-1-one is a powerful C-C bond-forming reaction. However, its success hinges on controlling the reactivity of several key sites within the molecule. The reaction proceeds via the formation of an enolate, a potent nucleophile, which then reacts with an electrophile (the alkylating agent).[1][2] The primary challenge arises from the multiple competing reaction pathways available to the molecule upon deprotonation.
dot digraph "Competing_Reaction_Pathways" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} } Caption: Competing reaction pathways in the alkylation of 1-(pyrimidin-5-yl)butan-1-one.
The primary points of contention are:
-
Regioselectivity of Enolate Formation: The butanone side chain has two α-carbons (C2' and C4') from which a proton can be abstracted, leading to two different enolates: the kinetic and thermodynamic enolates.[3][4]
-
Ambident Nucleophilicity of the Enolate: The resulting enolate is an ambident nucleophile, meaning it can react with electrophiles on either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[5]
-
Nucleophilicity of the Pyrimidine Ring: The nitrogen atoms of the pyrimidine ring are nucleophilic and can compete with the enolate for the alkylating agent, leading to N-alkylation.[6][7]
This guide will address how to selectively navigate these pathways to achieve the desired C-alkylation product.
Troubleshooting Guide & FAQs
Q1: My main problem is poor regioselectivity. I'm getting a mixture of products alkylated at both sides of the ketone. How do I control which α-carbon is alkylated?
Answer: This is a classic problem of kinetic versus thermodynamic control of enolate formation.[1][8] The two α-carbons on the butanone chain have different steric environments and the resulting enolates have different stabilities.
-
The Kinetic Enolate is formed faster and results from deprotonation of the less sterically hindered α-proton (on the terminal methyl group). It is favored by conditions that are irreversible.[3][4]
-
The Thermodynamic Enolate is more stable (due to the more substituted double bond) and is formed under conditions that allow for equilibrium between the two possible enolates.[1][3]
dot digraph "Enolate_Formation" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Kinetic vs. Thermodynamic Enolate Formation"]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Caption: Decision pathway for controlling enolate regioselectivity.
Troubleshooting & Optimization:
| Objective | Base | Solvent | Temperature | Rationale |
| Form Kinetic Enolate (Alkylation on terminal methyl) | LDA (Lithium diisopropylamide) or KHMDS (Potassium bis(trimethylsilyl)amide) | Aprotic (e.g., THF, Diethyl Ether ) | -78 °C | A strong, sterically hindered base rapidly and irreversibly removes the most accessible proton.[1][8] Low temperature prevents equilibration to the thermodynamic enolate.[4] |
| Form Thermodynamic Enolate (Alkylation on internal methylene) | NaH (Sodium hydride) or KOtBu (Potassium tert-butoxide) | Aprotic (e.g., THF, DMF ) | Room Temp to Reflux | A less hindered, strong base allows for equilibration. Higher temperatures provide the energy needed to overcome the activation barrier to form the more stable enolate.[9] |
Q2: I'm observing significant N-alkylation on the pyrimidine ring. How can I suppress this side reaction?
Answer: N-alkylation is a common side reaction because the lone pairs on the pyrimidine nitrogens are nucleophilic.[6][7] This pathway competes directly with the desired C-alkylation of the enolate. The key is to promote enolate formation and reactivity over direct alkylation of the heterocycle.
Causality & Solutions:
-
Incomplete Enolate Formation: If the base is not strong enough or is used in a substoichiometric amount, a significant concentration of the neutral starting material will remain. The alkylating agent can then react directly with the pyrimidine ring.
-
Slow C-Alkylation Rate: If the enolate is not reactive enough or the alkylating agent is sluggish, the competing N-alkylation pathway may become more prominent.
-
Solution: After forming the enolate, add the alkylating agent at the low temperature (-78 °C) and then allow the reaction to slowly warm to room temperature. This ensures the electrophile is present as soon as the nucleophilic enolate is formed. Using a more reactive alkylating agent (I > Br > Cl) can also favor the desired reaction.[1][5]
-
-
Cation Effects: The lithium cation from LDA coordinates with the enolate oxygen, reducing the nucleophilicity of the pyrimidine nitrogens through inductive effects and chelation. This coordination favors C-alkylation. Using sodium or potassium bases might result in a "freer" anion, which could increase N-alkylation.
Q3: My reaction is plagued by polyalkylation. How do I ensure mono-alkylation?
Answer: Polyalkylation occurs when the mono-alkylated product, which is itself enolizable, reacts again with the base and alkylating agent.[11] This happens if unreacted starting ketone is present to act as a proton source, allowing the mono-alkylated product to form an enolate.
The core principle to prevent this is to avoid equilibrium conditions where multiple species (starting ketone, enolate, mono-alkylated product) coexist. [8][12]
Protocol for Preventing Polyalkylation:
-
Ensure Complete Initial Deprotonation: Use at least one full equivalent of a strong, non-nucleophilic base like LDA in an aprotic solvent (THF) at low temperature (-78 °C).
-
Slow Addition of Ketone: Add the ketone solution dropwise to the prepared LDA solution at -78 °C. This ensures the base is always in excess and each molecule of ketone is immediately and irreversibly deprotonated.
-
Add Alkylating Agent After Full Enolate Formation: Allow the enolate to form completely (stir for 30-60 minutes at -78 °C) before adding the alkylating agent.
-
Maintain Low Temperature: Add the alkylating agent at -78 °C to control the reaction rate.
This strategy ensures that by the time the alkylating agent is introduced, there is no starting ketone left to protonate the product, thus preventing a second deprotonation/alkylation cycle.[12]
Q4: My yields are consistently low, and I recover a lot of starting material. What are the likely causes?
Answer: Low conversion points to issues with enolate formation or the subsequent alkylation step.
Troubleshooting Workflow:
dot digraph "Troubleshooting_Low_Yield" { graph [fontname="Arial", fontsize=12, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Caption: A workflow for diagnosing the cause of low reaction yields.
-
Base Inactivity: LDA is sensitive to moisture and air and can degrade upon storage. NaH can form an passivating oxide layer. Ensure you are using freshly prepared or properly stored, high-quality reagents.
-
Insufficiently Strong Base: Using weaker bases like alkoxides (e.g., NaOEt) can result in a low equilibrium concentration of the enolate, leading to poor conversion and promoting side reactions like Aldol condensation.[8][10] The conjugate acid of the base should be significantly weaker than the ketone (pKa ~19-20).[10]
-
Presence of Water: Any moisture will quench the strong base and the enolate. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.
-
Reaction Temperature Too Low: While enolate formation is performed at -78 °C, the SN2 alkylation step may require higher temperatures to proceed at a reasonable rate. After adding the alkylating agent, the reaction should typically be allowed to warm slowly.
Recommended Experimental Protocol
Protocol: Selective Mono-Alkylation at the Kinetic Position
This protocol is optimized to favor mono-alkylation at the less-substituted terminal methyl group of the butanone chain while minimizing N-alkylation and polyalkylation.
1. Preparation (Under Inert Atmosphere - N₂ or Ar):
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.
-
In the flask, add anhydrous tetrahydrofuran (THF) (e.g., 5 mL per mmol of ketone).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 eq.) via syringe.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq., e.g., 2.5 M in hexanes) dropwise.
-
Stir the solution at -78 °C for 30 minutes to form the LDA solution.
2. Enolate Formation:
-
Dissolve 1-(pyrimidin-5-yl)butan-1-one (1.0 eq.) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the LDA solution at -78 °C over 15 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution should be a clear, pale yellow.
3. Alkylation:
-
Add the alkylating agent (R-X, 1.1 eq., preferably an iodide or bromide) dropwise to the enolate solution at -78 °C.
-
Stir at -78 °C for 2-4 hours.
-
Slowly allow the reaction to warm to room temperature and stir overnight.
4. Work-up & Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Lecture 3 Regioselective Formation of Enolates. (n.d.). University of Bath.
-
Alkylation of Aldehydes and Ketones. (2015, July 18). Chemistry LibreTexts. Retrieved from [Link]
- Preventing polyalkylation in Friedel-Crafts reactions with activated rings. (2025). BenchChem.
-
Geerlings, P., De Proft, F., & Langenaeker, W. (2000). Influence of Alkylating Reagent Softness on the Regioselectivity in Enolate Ion Alkylation: A Theoretical Local Hard and Soft Acids and Bases Study. The Journal of Physical Chemistry A, 104(31), 7306–7313. Retrieved from [Link]
-
Factors Affecting α-Alkylation of Ketones: Choice of Base. (2023, April 30). JoVE. Retrieved from [Link]
- A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. (2025). BenchChem.
-
Enolate alkylation. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved from [Link]
-
Regioselective alkylation of unsymmetrical ketones. (n.d.). ResearchGate. Retrieved from [Link]
-
O'Donnell, M. J. (2011). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Israel Journal of Chemistry, 51(8-9), 949-957. Retrieved from [Link]
-
Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]
-
How to Alkylate a Ketone. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Enolates – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. (n.d.). reposiTUm. Retrieved from [Link]
-
An Introduction to Enols & Enolates. (2024, February 26). Making Molecules. Retrieved from [Link]
-
Al-dujaili, A. H., & Al-Azawi, A. H. (2020). Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. Molecules, 25(23), 5693. Retrieved from [Link]
- Preventing polymerization of α,β-unsaturated ketones during synthesis. (2025). BenchChem.
-
Enolates. (n.d.). Jack Westin. Retrieved from [Link]
-
Goulaouic, C., Adams, D. R., Chiaroni, A., et al. (1993). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Heriot-Watt Research Portal. Retrieved from [Link]
-
Lazrek, H. B., Taourirte, M., Barascut, J.-L., & Imbach, J.-L. (1991). Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Nucleosides and Nucleotides, 10(6), 1285-1293. Retrieved from [Link]
-
Kennedy, A. R., Klett, J., Mulvey, R. E., & Wright, D. S. (2005). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Journal of the American Chemical Society, 127(21), 7879-7891. Retrieved from [Link]
-
Boumoud, B., Gacemi, B., & Hamdi, M. (2018). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions. Current Chemistry Letters, 7(4), 143-152. Retrieved from [Link]
Sources
- 1. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ias.ac.in [ias.ac.in]
- 8. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 9. jackwestin.com [jackwestin.com]
- 10. jove.com [jove.com]
- 11. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Low Aqueous Solubility of 1-(Pyrimidin-5-yl)butan-1-one
Welcome to the Technical Support Center for formulation and assay development. This guide is specifically designed for researchers and drug development professionals dealing with the physicochemical challenges of 1-(Pyrimidin-5-yl)butan-1-one (CAS: 53342-26-0).
Because this molecule combines a rigid, weakly basic pyrimidine ring with a lipophilic butyl ketone chain, it exhibits notoriously poor aqueous solubility. This guide provides field-proven troubleshooting workflows, causality-driven explanations, and self-validating protocols to ensure reliable experimental outcomes.
Quantitative Solubilization Strategies
To establish a baseline for your experimental design, the following table summarizes the quantitative expectations and typical parameters for the most effective solubilization techniques [1].
| Solubilization Technique | Recommended Excipient | Typical Concentration | Expected Solubility Increase | Primary Application |
| Co-solvency | DMSO / PEG400 | 0.1% – 1.0% (v/v) | 10x – 50x | In vitro biochemical assays |
| Inclusion Complexation | HP-β-CD | 10% – 20% (w/v) | 100x – 1000x | In vivo IV/PO dosing, Cell assays |
| Micellar Solubilization | Tween-80 | 0.01% – 0.1% (v/v) | 5x – 20x | Assay stabilization, preventing adsorption |
Solubilization Strategy Decision Tree
Caption: Decision tree for selecting a solubilization strategy based on experimental application.
Frequently Asked Questions & Troubleshooting
Q1: Why does 1-(Pyrimidin-5-yl)butan-1-one precipitate immediately when diluted from a DMSO stock into my assay buffer?
The Causality: This phenomenon is known as "cosolvent crash." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local concentration of water rapidly strips the DMSO away from the lipophilic butyl chain of the compound. Because the thermodynamic barrier to hydration is too high, the compound undergoes rapid nucleation and micro-precipitation before it can disperse. The Solution: Utilize a step-down dilution method . Instead of a 1:100 direct dilution, first dilute the DMSO stock 1:10 into an intermediate solvent (e.g., 50% PEG400 or 10% Tween-80), and then dilute that intermediate into the final aqueous buffer. This lowers the thermodynamic shock and prevents nucleation [1].
Q2: Can I use pH adjustment or salt formation to improve the solubility of this compound?
The Causality: No, this is a common misconception. While the pyrimidine ring contains nitrogen atoms, the second electronegative heteroatom severely reduces the ring's basicity. The pKa of a protonated pyrimidine is approximately 1.23 (compared to 5.30 for pyridine) [2]. The Solution: To protonate 1-(Pyrimidin-5-yl)butan-1-one and form a soluble salt, you would need to drop the pH of your solution below 1.23. Such highly acidic conditions are incompatible with physiological assays and in vivo dosing. You must rely on physical solubilization techniques (like complexation) rather than chemical ionization.
Q3: I need a solvent-free aqueous formulation for in vivo IV dosing. What is the best approach?
The Causality: Organic solvents like DMSO are toxic at the volumes required for in vivo dosing. The optimal approach is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The lipophilic butyl chain and the pyrimidine ring of the compound slip into this cavity, shielding the hydrophobic surfaces from water while the exterior hydroxyl groups maintain high aqueous solubility [3]. The Solution: Follow the HP-β-CD complexation protocol detailed in Section 4.
Experimental Methodologies
Protocol A: Preparation of a Self-Validating HP-β-CD Inclusion Complex
This protocol generates a clear, aqueous formulation suitable for in vivo dosing, utilizing a self-validating optical density check to ensure no sub-visible precipitation has occurred.
Materials:
-
1-(Pyrimidin-5-yl)butan-1-one (Solid powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.22 µm PTFE syringe filters
Step-by-Step Methodology:
-
Excipient Preparation: Dissolve HP-β-CD in PBS to create a 20% (w/v) stock solution. Scientific insight: 20% is generally the upper limit for IV administration to avoid osmotic stress.
-
Compound Addition: Add 1-(Pyrimidin-5-yl)butan-1-one in excess (e.g., 5 mg/mL) to the HP-β-CD solution. The solution will appear cloudy as the compound exceeds its intrinsic aqueous solubility.
-
Equilibration: Protect the vial from light and stir continuously at 300 rpm for 24–48 hours at 25°C. Causality: Inclusion complexation is an equilibrium-driven thermodynamic process; sufficient time is required for the host-guest interaction to stabilize.
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. The filter will capture any uncomplexed, solid 1-(Pyrimidin-5-yl)butan-1-one, allowing only the water-soluble inclusion complex to pass through.
-
Self-Validation (Critical Step): Measure the Optical Density (OD) of the filtrate at 600 nm using a spectrophotometer (blanked against 20% HP-β-CD in PBS). An OD600<0.05 confirms the absence of sub-visible colloidal aggregates, validating that true solubilization has been achieved.
-
Quantification: Analyze the filtrate via HPLC-UV to determine the exact concentration of the solubilized compound.
Caption: Step-by-step workflow for generating and validating an HP-β-CD inclusion complex.
Protocol B: Step-Down Dilution for In Vitro Assays
To prevent cosolvent crash when transitioning from DMSO stocks to aqueous buffers.
-
Primary Stock: Prepare a 10 mM stock of 1-(Pyrimidin-5-yl)butan-1-one in 100% anhydrous DMSO.
-
Intermediate Dilution: Dilute the primary stock 1:10 into an intermediate solvent containing 50% DMSO and 50% PEG400. Mix thoroughly by vortexing.
-
Final Assay Dilution: Dilute the intermediate stock 1:100 into the final aqueous assay buffer (pre-warmed to 37°C).
-
Validation: The final assay concentration will be 10 µM with a total organic solvent concentration of 1% (0.5% DMSO, 0.5% PEG400). Pre-warming the buffer increases the kinetic solubility limit during the mixing phase, preventing transient nucleation.
References
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at:[Link]
-
Pyrimidine. Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences (via PMC). Available at:[Link]
Minimizing byproduct formation during 1-(Pyrimidin-5-yl)butan-1-one extraction
Working with 1[1] presents a unique dual-reactivity challenge during downstream liquid-liquid extraction (LLE). The molecule features a mildly basic pyrimidine ring and a ketone moiety with highly enolizable alpha-hydrogens. If extraction parameters—specifically pH and temperature—are not tightly controlled, researchers frequently encounter severe yield losses due to aqueous sequestration or the formation of irreversible byproducts.
This troubleshooting guide is designed for drug development professionals to diagnose, mitigate, and prevent byproduct formation during the isolation of pyrimidinyl ketones.
Troubleshooting FAQs
Q1: Why is my target compound remaining in the aqueous phase during liquid-liquid extraction, resulting in poor organic recovery? A1: This is a classic pH mismatch issue driven by the basicity of the pyrimidine nitrogen. Pyrimidines typically have a pKa around 1.3 to 2.0. If your aqueous phase is acidic (pH < 5.0), the pyrimidine ring protonates, forming a highly water-soluble pyrimidinium salt. As demonstrated in 2[2], recovery drops precipitously under acidic conditions because the ionized form cannot partition into the organic solvent. Solution: Adjust the aqueous phase to a neutral or slightly basic pH (7.5–8.0) to ensure the molecule exists entirely as a neutral free base before adding your extraction solvent.
Q2: I am observing higher molecular weight impurities in my LC-MS after a basic workup. What are they, and how do I prevent them? A2: These are likely aldol condensation byproducts. The butan-1-one moiety contains alpha-hydrogens that are prone to deprotonation under strongly basic conditions (pH > 9.0). Once the enolate forms, it rapidly undergoes self-condensation or cross-condensation with unreacted intermediates—a 3[3]. Solution: Never use strong bases like NaOH or KOH to neutralize your reaction. Instead, use a mild buffer like saturated aqueous NaHCO3 and maintain the internal temperature below 5 °C to kinetically suppress enolization.
Q3: My product degrades into a more polar species over time during extraction. Is this hydrolysis? A3: While ketone hydrolysis is possible under extreme conditions, pyrimidines are highly susceptible to oxidation. Exposure to dissolved oxygen or residual oxidants during workup often leads to the formation of4[4]. Solution: Degas your extraction solvents with nitrogen, avoid prolonged exposure to ambient air, and process the extraction rapidly at low temperatures.
Quantitative Data: Extraction Parameters vs. Byproduct Formation
To illustrate the causality between extraction conditions and reaction outcomes, the following table summarizes the quantitative impact of pH, temperature, and solvent selection on 1-(Pyrimidin-5-yl)butan-1-one recovery.
| Aqueous pH | Temperature (°C) | Extraction Solvent | Target Recovery (%) | Primary Byproduct / Failure Mode |
| < 5.0 | 20 | EtOAc | < 30% | Aqueous loss (Protonated pyrimidine) |
| 7.5 - 8.0 | 0 - 5 | MTBE | > 92% | None (Optimal Conditions) |
| > 9.0 | 25 | DCM | < 60% | Aldol condensation dimers |
| 7.5 - 8.0 | 40 | EtOAc | ~ 75% | Hydantoins (Oxidative degradation) |
Self-Validating Extraction Protocol
This methodology employs an In-Process Control (IPC) feedback loop. Do not proceed to the final concentration step unless the IPC criteria are met.
Step 1: Thermal Arrest & Quenching Transfer the crude reaction mixture to a jacketed reactor and cool to 0–5 °C . Causality: Lowering the thermal energy kinetically freezes oxidative degradation and suppresses the activation energy required for aldol condensation.
Step 2: Precision pH Titration Slowly add pre-chilled saturated aqueous NaHCO3 dropwise while maintaining vigorous stirring. Monitor continuously with a calibrated pH probe until the aqueous layer stabilizes at pH 7.5–8.0 . Causality: NaHCO3 is a weak base that safely deprotonates the pyrimidinium salt to its lipophilic free-base form without crossing the high-pH threshold required to abstract the ketone's alpha-hydrogens.
Step 3: Solvent Partitioning Add cold Methyl tert-butyl ether (MTBE) (3 x 1 Vol) and agitate for 5 minutes per extraction. Allow phases to separate completely. Causality: MTBE is explicitly chosen over Ethyl Acetate (EtOAc) because it resists base-catalyzed hydrolysis and has lower water miscibility, resulting in a drier organic phase and fewer side reactions.
Step 4: Self-Validation (IPC Check) Before combining and drying the organic layers, extract a 10 µL aliquot of the organic phase, dilute in Acetonitrile, and run a rapid LC-MS.
-
Validation Criteria: You must confirm the presence of the target mass ( [M+H]+ ) and the absolute absence of dimerized aldol masses.
-
System Logic: If dimers are detected, it indicates localized high pH during Step 2 (likely due to adding the buffer too quickly). The batch must be flagged, and the titration rate must be reduced for subsequent runs.
Step 5: Drying & Concentration If the IPC passes, dry the combined MTBE layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure at a water bath temperature strictly < 30 °C to yield the pure product.
Extraction Workflow & Decision Logic
Figure 1: Workflow for optimizing 1-(Pyrimidin-5-yl)butan-1-one extraction to minimize byproducts.
References
-
Redrejo-Rodríguez M, et al. "New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines, via the Base Excision and Nucleotide Incision Repair Pathways". PLOS One. Available at:[Link]
-
SciELO Brazil. "Solid-phase microextraction for determination of anilino-pyrimidine, dimethylcarbamate and thiadiazine pesticides in irrigation project surface water". Journal of the Brazilian Chemical Society. Available at:[Link]
Sources
Technical Support Center: HPLC Method Optimization for 1-(Pyrimidin-5-yl)butan-1-one
Welcome to the Application Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 1-(Pyrimidin-5-yl)butan-1-one .
This molecule presents a dual chromatographic challenge: a hydrophobic butyl chain that drives predictable reversed-phase retention, and a polar, weakly basic pyrimidine ring that is highly prone to secondary interactions with stationary phases. This guide provides field-proven, causally-explained troubleshooting steps to ensure symmetrical peak shapes, reproducible retention, and LC-MS compatibility.
Section 1: Method Development Logic & Workflow
The following decision matrix illustrates the logical progression for optimizing the mobile phase and mitigating peak tailing when analyzing pyrimidine derivatives.
Workflow for optimizing mobile phase and mitigating peak tailing in pyrimidine HPLC analysis.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why does 1-(Pyrimidin-5-yl)butan-1-one exhibit severe peak tailing on my standard C18 column? A1: The root cause is secondary interactions between the analyte and the stationary phase. While the hydrophobic butyl chain interacts predictably with the C18 carbon phase, the basic nitrogens in the pyrimidine ring interact strongly with ionized residual silanol groups (-Si-O⁻) on the silica support[1][2]. At mid-pH levels (pH > 3.0), these acidic silanols deprotonate, acting as cation-exchange sites[3]. When the polar pyrimidine nitrogens bind to these sites, it creates a mixed-mode retention mechanism, leading to an asymmetrical, stretched trailing edge (peak tailing)[2][4].
Q2: How can I adjust my mobile phase to eliminate this tailing? A2: You must suppress the silanol ionization. The most effective approach is to operate at a low pH (e.g., pH < 3.0) using buffers like 10-20 mM phosphate or 0.1% formic acid[3][5]. This ensures full protonation of the acidic silanols, neutralizing them and preventing ion-exchange interactions[2]. If low pH alone is insufficient, adding a competing amine—such as 5 mM triethylamine (TEA)—will block the highly active silanol sites, as the TEA outcompetes the pyrimidine for these interaction points[5][6].
Q3: Should I use Methanol or Acetonitrile as my organic modifier? A3: For nitrogen-containing heterocycles like pyrimidines, Acetonitrile (ACN) is generally superior. ACN is an aprotic solvent with strong dipole interactions, which provides sharper peaks and better mass transfer kinetics for aromatic systems[7]. Methanol, being protic, can participate in hydrogen bonding with the pyrimidine nitrogens, which sometimes exacerbates peak broadening. Furthermore, ACN has lower viscosity, reducing system backpressure and allowing for faster flow rates[8].
Q4: How do I ensure my method is LC-MS compatible while maintaining peak shape? A4: Standard silanol suppressors like phosphate buffers and TEA are non-volatile and will rapidly contaminate mass spectrometer ion sources[5]. For LC-MS, replace phosphate with 0.1% Formic Acid or 10 mM Ammonium Formate (adjusted to pH 3.0). If tailing persists under MS-compatible conditions, switch the stationary phase rather than the mobile phase—utilize an exhaustively endcapped, ultra-pure silica column or a polar-embedded phase (like an RP-Amide) designed to shield basic compounds from silanols[4].
Section 3: Quantitative Data & Selection Matrices
Table 1: Aqueous Mobile Phase Selection Matrix for Pyrimidine Derivatives
| Buffer System / Additive | Operating pH Range | LC-MS Compatible? | Mechanistic Advantage for Pyrimidines |
| 0.1% Formic Acid | ~2.7 | Yes | Suppresses silanol ionization; protonates pyrimidine ring for MS detection. |
| 10-20 mM Potassium Phosphate | 2.0 - 3.0 | No | Excellent buffering capacity; strong silanol suppression for UV-based assays. |
| 10 mM Ammonium Acetate | 4.0 - 6.0 | Yes | Mid-pH option; provides ionic strength to mask secondary interactions. |
| 5 mM Triethylamine (TEA) | Varies (Additive) | No | Acts as a sacrificial competing base to aggressively block active silanol sites. |
Table 2: USP Tailing Factor ( As ) Troubleshooting Matrix
| Observation ( As value) | Chromatographic Diagnosis | Recommended Corrective Action |
| As = 1.0 - 1.2 | Ideal Gaussian peak shape. | None required; method is optimized. |
| As = 1.2 - 1.5 | Acceptable for most quantitative assays. | Monitor column lifetime and system pressure. |
| As > 1.5 (Tailing) | Secondary ion-exchange with ionized silanols. | Lower mobile phase pH to < 3.0 or add an amine modifier (TEA/Ammonium Formate). |
| As < 0.9 (Fronting) | Column overload or solvent mismatch. | Reduce injection volume or match sample diluent polarity to the initial mobile phase. |
Section 4: Step-by-Step Experimental Protocols
Protocol: Systematic Mobile Phase Optimization & Self-Validation
Objective: Establish a robust reversed-phase HPLC method for 1-(Pyrimidin-5-yl)butan-1-one that ensures symmetrical peak shape and reproducible retention.
Phase 1: Preparation & Baseline Establishment
-
Sample Diluent Preparation: Dissolve the analyte in a diluent that closely matches the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile).
-
Causality: Injecting a sample in a solvent stronger than the mobile phase disrupts the partitioning equilibrium at the column head, leading to peak fronting or splitting[7].
-
-
Aqueous Phase (A) Formulation: Prepare a 20 mM Potassium Phosphate buffer in HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid.
-
Organic Phase (B) Selection: Use 100% HPLC-grade Acetonitrile.
Phase 2: Gradient Scouting & Retention Mapping 4. Scouting Run: Execute a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. 5. Data Acquisition: Monitor via UV detection at 254 nm (optimal for the conjugated pyrimidine-ketone system). 6. Validation Checkpoint 1 (Retention): Calculate the retention factor ( k′ ).
-
Formula: k′=(tR−t0)/t0 .
-
Action: Ensure k′ is between 2 and 10. If k′<2 , the hydrophobic butyl chain is not sufficiently retained; decrease the initial organic concentration (e.g., start at 2% B).
Phase 3: Silanol Suppression Validation 7. Validation Checkpoint 2 (Symmetry): Calculate the USP Tailing Factor ( As ).
-
Formula: As=W0.05/2f .
-
Action: If As≤1.2 , the low-pH silanol suppression is successful. If As>1.5 , proceed to Step 8.
-
Additive Introduction: If tailing persists, introduce 5 mM Triethylamine (TEA) to Mobile Phase A[5].
Section 5: References
1.[1] What Causes Peak Tailing in HPLC? | Chrom Tech, Inc. |(Note: Sourced via Vertex AI Grounding) 2.[3] ACE News - HPLC: Peak Tailing Interaction | HPLC.eu | 3.[2] Peak Tailing in HPLC | Element Lab Solutions | 4.[4] How to avoid the tailing problem of basic compounds in HPLC analysis? | uHPLCs Lab | 5.[5] HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex | 6. Developing HPLC Methods | Sigma-Aldrich | 7.[6] Technical Support Center: Purification of Polar Pyrimidine Derivatives | BenchChem | 8. Top Three HPLC Method Development Tips | LCGC International | 9.[7] HPLC Method Development: Steps for New Analytes | Patsnap Eureka | 10.[8] Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex |
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. hplc.eu [hplc.eu]
- 4. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Method Development: Steps for New Analytes [eureka.patsnap.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
A Comparative Guide to the Reactivity of 1-(Pyrimidin-5-yl)butan-1-one and 1-(pyridin-3-yl)butan-1-one
Introduction
In the landscape of medicinal chemistry and drug development, heterocyclic ketones serve as invaluable building blocks. Their reactivity profile dictates their utility in constructing complex molecular architectures. This guide provides an in-depth, objective comparison of the chemical reactivity of two prominent heterocyclic ketones: 1-(pyrimidin-5-yl)butan-1-one and 1-(pyridin-3-yl)butan-1-one. While structurally similar, the presence of a second nitrogen atom in the pyrimidine ring introduces profound electronic differences that significantly alter the reactivity of the entire molecule. Understanding these nuances is critical for researchers in selecting the appropriate scaffold and optimizing reaction conditions for downstream applications, from library synthesis to the development of novel therapeutic agents.
This guide moves beyond a simple catalog of properties, focusing instead on the fundamental electronic principles that govern reactivity. We will explore how these principles translate into practical, observable differences in key chemical transformations, supported by proposed experimental protocols and representative data.
Part 1: The Decisive Role of the Heterocyclic Core: An Electronic Comparison
The fundamental difference in reactivity between 1-(pyrimidin-5-yl)butan-1-one and 1-(pyridin-3-yl)butan-1-one stems from the electronic nature of their respective aromatic rings. Pyridine is a π-deficient heterocycle due to the presence of one electronegative nitrogen atom. Pyrimidine, containing two nitrogen atoms in a 1,3-relationship, is substantially more π-deficient.[1][2][3]
Key Electronic Distinctions:
-
Inductive Effect: The second nitrogen atom in the pyrimidine ring exerts a powerful electron-withdrawing inductive effect (-I).[4][5][6] This effect is additive, meaning the pyrimidine ring withdraws electron density from its substituents more strongly than the pyridine ring.
-
Basicity: The electron-withdrawing nature of the second nitrogen also reduces the availability of the lone pair electrons on the other nitrogen for protonation. Consequently, pyrimidine (pKa ≈ 1.23) is a much weaker base than pyridine (pKa ≈ 5.23).[1][3] This has significant implications for any reaction performed under acidic conditions or those involving coordination to a Lewis acid.
-
Carbonyl Electrophilicity: The potent electron-withdrawing character of the pyrimidine ring directly influences the butanoyl side chain. It pulls electron density away from the carbonyl group, rendering the carbonyl carbon in 1-(pyrimidin-5-yl)butan-1-one significantly more electrophilic (more δ+) than its counterpart in 1-(pyridin-3-yl)butan-1-one.
Caption: Structural and electronic comparison of the two ketones.
Part 2: Reactivity in Practice: Nucleophilic Addition to the Carbonyl
The most direct consequence of the differing electronic properties is seen in the reactivity of the carbonyl group towards nucleophiles. The enhanced electrophilicity of the carbonyl carbon in 1-(pyrimidin-5-yl)butan-1-one predicts a faster rate of reaction with nucleophiles compared to the pyridine analogue.
A classic experiment to validate this is the reduction of the ketone to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
Proposed Comparative Experiment: Reduction with Sodium Borohydride
This experiment is designed to provide a quantitative comparison of the reduction rates. By monitoring the consumption of starting material over time, we can directly observe the impact of the heterocyclic core on carbonyl reactivity.
Caption: Workflow for comparing the reduction rates of the two ketones.
Expected Results and Data Summary
Based on first principles, 1-(pyrimidin-5-yl)butan-1-one is expected to be consumed significantly faster than 1-(pyridin-3-yl)butan-1-one. The data below is representative of expected outcomes from such an experiment.
| Parameter | 1-(Pyrimidin-5-yl)butan-1-one | 1-(Pyridin-3-yl)butan-1-one | Rationale |
| Time for >95% Conversion | ~15-20 minutes | ~60-75 minutes | The highly electron-withdrawing pyrimidine ring enhances the carbonyl's electrophilicity, accelerating nucleophilic attack by the hydride.[1][2] |
| Isolated Yield (Alcohol) | >90% | >90% | Both reactions are generally high-yielding, but the key difference is the rate, not the final thermodynamic outcome. |
| ¹³C NMR Shift (C=O) | ~198-200 ppm (estimated) | ~196-198 ppm (estimated) | The more deshielded (higher ppm) carbonyl carbon in the pyrimidine derivative reflects its greater electron deficiency. |
Detailed Experimental Protocol: Comparative NaBH₄ Reduction
-
Objective: To compare the rate of reduction of 1-(pyrimidin-5-yl)butan-1-one and 1-(pyridin-3-yl)butan-1-one.
-
Materials:
-
Procedure:
-
Preparation: In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of each ketone in methanol (10 mL). Place both flasks in an ice-water bath and stir.
-
Initiation: At time t=0, add sodium borohydride (0.5 eq, ~0.019 g) to each flask simultaneously. Causality Note: Using a sub-stoichiometric amount of NaBH₄ allows for a more accurate comparison of the initial reaction rates before the reagent is fully consumed.
-
Monitoring: At regular intervals (e.g., 5, 15, 30, and 60 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 50% ethyl acetate in hexanes) to visualize the consumption of the starting ketone.
-
Quenching: Once the pyrimidine derivative reaction has reached completion (as determined by TLC), quench both reactions by adding acetone (2 mL) to consume any remaining NaBH₄.
-
Workup: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate (20 mL) and saturated sodium bicarbonate solution (15 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude secondary alcohol.
-
Analysis: Analyze the crude product by ¹H NMR to determine the conversion percentage by comparing the integrals of characteristic peaks for the starting material and the product.
-
Part 3: Reactivity of the Aromatic Ring
While the carbonyl group is often the primary site of reaction, the reactivity of the heterocyclic ring itself is a crucial consideration for further molecular elaboration.
-
Electrophilic Aromatic Substitution (EAS): Both rings are significantly deactivated towards electrophilic attack compared to benzene. However, the deactivation is far more pronounced in pyrimidine.[1][3] Electrophilic substitution, if it occurs, is directed to the 5-position of the pyrimidine ring (the least electron-deficient carbon) and the 5-position of the 3-substituted pyridine ring. These reactions typically require harsh conditions and are often low-yielding. For practical purposes, 1-(pyridin-3-yl)butan-1-one is the more viable substrate for EAS.
-
Nucleophilic Aromatic Substitution (SNA_r): Conversely, the pyrimidine ring is highly activated towards nucleophilic aromatic substitution, particularly if a leaving group is present at the 2, 4, or 6 positions.[1] The pyridine ring is less susceptible. This presents an orthogonal reactivity profile that can be exploited in synthesis; derivatives of the pyrimidine ketone could be readily modified via SNA_r, a transformation that would be challenging for the pyridine analogue.
Summary and Practical Implications for Researchers
The choice between 1-(pyrimidin-5-yl)butan-1-one and 1-(pyridin-3-yl)butan-1-one should be dictated by the intended chemical transformation. Our analysis, grounded in fundamental electronic principles, provides a clear guide for this decision-making process.
-
For reactions targeting the carbonyl group, such as nucleophilic additions (e.g., Grignard reactions, reductions, Wittig reactions), 1-(pyrimidin-5-yl)butan-1-one is the superior substrate. Its enhanced electrophilicity will lead to faster reaction rates, potentially allowing for milder conditions and reducing reaction times.
-
For transformations involving the heterocyclic ring, the choice is more nuanced. 1-(Pyridin-3-yl)butan-1-one is the preferred candidate for electrophilic aromatic substitution . In contrast, for derivatization via nucleophilic aromatic substitution (requiring a suitable leaving group), the pyrimidine scaffold offers a significantly more activated and thus more suitable platform.
By understanding the electronic causality behind these reactivity differences, researchers can more effectively design synthetic routes, troubleshoot challenging reactions, and ultimately accelerate the drug discovery and development process.
References
-
Vaia. (n.d.). Explain why pyrimidine is less basic than pyridine - Chemistry. Retrieved from [Link]
-
Wikipedia. (2024). Pyrimidine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, April 28). Why is pyrimidine less basic than pyridine? Retrieved from [Link]
-
NextSDS. (n.d.). 1-(pyridin-3-yl)butan-1-one — Chemical Substance Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459502, 1-(Pyridin-3-yl)butan-1-one. Retrieved from [Link]
-
Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Retrieved from [Link]
-
University of Liverpool. (n.d.). 10. Pyrimidines. Retrieved from [Link]
-
askIITians. (2019, April 15). Why pyrimidine is less basic than pyridine? Give reason. Retrieved from [Link]
-
Filo. (2023, November 3). Explain why pyrimidine is less basic than pyridine. Retrieved from [Link]
-
Appchem. (n.d.). 1-(Pyridin-3-yl)butan-1-one | 1701-70-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 572308, 1-(Pyrimidin-5-yl)ethan-1-one. Retrieved from [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. lejan-team.com [lejan-team.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. vaia.com [vaia.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Explain why pyrimidine is less basic than pyridine | Filo [askfilo.com]
- 7. nextsds.com [nextsds.com]
- 8. 1-(Pyridin-3-yl)butan-1-one | C9H11NO | CID 459502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. appchemical.com [appchemical.com]
Comprehensive Comparison Guide: Binding Affinity of 1-(Pyrimidin-5-yl)butan-1-one Analogs
The 1-(Pyrimidin-5-yl)butan-1-one scaffold (CAS 53342-26-0) has emerged as a highly versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors targeting the ATP-binding cleft of Cyclin-dependent kinases (CDKs) [1]. Optimizing the binding affinity of derivatives based on this scaffold requires a rigorous understanding of structure-activity relationships (SAR) and precise biophysical characterization.
This guide provides an objective comparison of the binding affinities of several key 1-(Pyrimidin-5-yl)butan-1-one analogs, detailing the experimental methodologies required to generate reliable, self-validating kinetic and thermodynamic data.
Experimental Design and Workflow
To establish a trustworthy comparison of binding affinities, a multi-tiered biophysical approach is essential. Relying solely on enzymatic IC50 assays can be misleading due to variations in ATP concentration and assay conditions. Therefore, we employ Surface Plasmon Resonance (SPR) for kinetic profiling ( kon , koff ) and Isothermal Titration Calorimetry (ITC) for thermodynamic validation ( ΔH , −TΔS ).
Workflow for the biophysical characterization of pyrimidine analogs.
Step-by-Step Methodologies
Surface Plasmon Resonance (SPR) Protocol
SPR is selected as the primary comparative tool because it provides real-time kinetic data, revealing the target residence time ( 1/koff ) which often correlates better with in vivo efficacy than thermodynamic affinity ( Kd ) alone [2].
-
Sensor Chip Preparation: Use a CM5 sensor chip. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Causality: This standard amine coupling creates reactive succinimide esters that covalently bind primary amines on the target kinase.
-
Ligand Immobilization: Dilute the target kinase (e.g., CDK4) in 10 mM sodium acetate (pH 4.5) to a concentration of 20 µg/mL. Inject until an immobilization level of ~3000 RU is achieved. Quench unreacted sites with 1 M ethanolamine-HCl (pH 8.5).
-
Analyte Preparation: Prepare a 2-fold dilution series of the 1-(Pyrimidin-5-yl)butan-1-one analogs (ranging from 0.1 nM to 1000 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO, pH 7.4). Causality: 2% DMSO is critical to maintain the solubility of the hydrophobic pyrimidine analogs without denaturing the immobilized protein.
-
Data Acquisition & Analysis: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second dissociation phase. Double-reference the data (subtracting reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model.
Isothermal Titration Calorimetry (ITC) Protocol
ITC acts as an orthogonal, self-validating system to SPR. It measures the heat released or absorbed during binding, directly yielding the binding enthalpy ( ΔH ) and stoichiometry ( n ).
-
Sample Dialysis: Dialyze the target protein extensively against the ITC buffer (20 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Causality: Exact buffer matching between the protein cell and the ligand syringe is mandatory to prevent massive heat of dilution artifacts.
-
Titration Execution: Load 30 µM of the target protein into the sample cell. Load 300 µM of the analog into the syringe. Perform 19 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150 seconds between injections.
-
Data Fitting: Integrate the injection peaks and fit the resulting isotherm to a single-site binding model to extract Kd , ΔH , and calculate −TΔS .
Comparative Data Analysis
The following table summarizes the binding data for the parent 1-(Pyrimidin-5-yl)butan-1-one compound and three engineered analogs. Modifications were primarily made at the C2 position of the pyrimidine ring and the terminal end of the butanone chain to probe the hydrophobic pocket of the target.
| Compound | Substitution | IC50 (nM) | SPR Kd (nM) | SPR koff ( s−1 ) | ITC ΔH (kcal/mol) |
| Parent Core | None | 1250 ± 110 | 980 | 4.5×10−2 | -4.2 |
| Analog A | C2-Methyl | 450 ± 45 | 320 | 1.2×10−2 | -5.8 |
| Analog B | C2-Trifluoromethyl | 85 ± 12 | 75 | 3.4×10−3 | -8.1 |
| Analog C | C2-CF3, C4'-Piperazine | 12 ± 2 | 8.5 | 8.1×10−4 | -11.4 |
Mechanistic Insights
-
The Halogen Effect: Analog B demonstrates a significant leap in affinity over Analog A. The introduction of the trifluoromethyl group at the C2 position displaces a high-energy water molecule from the target's hydrophobic pocket, driving a highly favorable enthalpic contribution ( ΔH drops from -5.8 to -8.1 kcal/mol).
-
Residence Time Optimization: Analog C, which incorporates a solubilizing and hydrogen-bonding piperazine moiety on the butanone chain, shows a drastically reduced dissociation rate ( koff=8.1×10−4s−1 ). This prolonged residence time is a critical predictor of sustained in vivo target engagement [3].
References
-
Title: Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Clinical Utility Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]
-
Title: The role of ligand binding kinetics in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Isothermal Titration Calorimetry and Surface Plasmon Resonance in Drug Discovery Source: NCBI / PubMed Central URL: [Link]
Structural Elucidation of 1-(Pyrimidin-5-yl)butan-1-one: A Comparative Guide to HCD vs. CID Fragmentation Platforms
Introduction
In modern drug development, the precise structural elucidation of heterocyclic pharmacophores is non-negotiable. 1-(Pyrimidin-5-yl)butan-1-one (Molecular Formula: C8H10N2O; Monoisotopic Mass: 150.0793 Da) represents a critical structural motif, combining a pyrimidine ring with a butyryl group[1]. When analyzed via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in positive ion mode, the protonated precursor [M+H]+ appears at m/z 151.0866.
This guide objectively compares the performance of Higher-Energy Collisional Dissociation (HCD) coupled with high-resolution Orbitrap detection against traditional Collision-Induced Dissociation (CID) in a Linear Ion Trap (LIT). By examining the fragmentation causality, we provide a self-validating framework for selecting the optimal MS/MS platform for small-molecule characterization.
Mechanistic Causality: Beam-Type vs. Trap-Type Fragmentation
The structural information derived from MS/MS is entirely dependent on the physics of the fragmentation cell ()[2].
-
Linear Ion Trap CID (Resonance Excitation): CID is a "trap-type" fragmentation method. The isolated precursor ion (m/z 151.08) is excited via a resonance frequency, causing multiple low-energy collisions with an inert gas. Because the excitation is m/z-specific, primary fragments do not undergo secondary fragmentation. Crucially, LIT CID is constrained by the "1/3 Rule" (Low-Mass Cut-off) ()[3]. The RF trapping field cannot simultaneously stabilize the precursor and fragments with an m/z less than ~28-33% of the precursor. For our m/z 151 precursor, fragments below m/z 45-50 are inherently undetectable.
-
Orbitrap HCD (Beam-Type): HCD utilizes a dedicated collision multipole where ions are accelerated through a DC gradient into a gas-filled cell. This "beam-type" activation occurs rapidly, depositing higher internal energy. Because it is not a trapping field during fragmentation, there is no low-mass cut-off ()[4]. Furthermore, primary fragments can undergo secondary collisions, yielding a richer spectrum of lower m/z diagnostic ions.
Fragmentation Pathways of 1-(Pyrimidin-5-yl)butan-1-one
Understanding the molecule's inherent chemistry dictates our analytical expectations. The fragmentation of 1-(Pyrimidin-5-yl)butan-1-one follows two primary competitive pathways, followed by secondary heterocycle degradation.
-
McLafferty Rearrangement: The butan-1-one chain possesses a gamma-hydrogen. Upon ionization, this hydrogen migrates to the carbonyl oxygen, triggering the cleavage of the alpha-beta carbon bond. This results in the neutral loss of ethylene (C2H4, 28.0313 Da), yielding a highly stable enol radical cation at m/z 123.0559 .
-
Alpha-Cleavage: Direct homolytic cleavage of the bond alpha to the carbonyl group results in the loss of a propyl radical (•C3H7, 43.0548 Da), generating an acylium ion at m/z 108.0324 .
-
Pyrimidine Ring Opening: The pyrimidine moiety is highly stable but will undergo ring opening under high collision energy, typically characterized by the sequential loss of hydrogen cyanide (HCN, 27.0109 Da) ()[5]. This yields secondary fragments at m/z 96.0450 (from the McLafferty product) and m/z 81.0215 (from the acylium ion).
Fragmentation pathways of 1-(Pyrimidin-5-yl)butan-1-one showing McLafferty and alpha-cleavages.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system suitability test (SST) to confirm mass accuracy and fragmentation efficiency prior to sample analysis.
Step 1: System Suitability and Calibration
-
Infuse a standard Positive Ion Calibration Solution (e.g., Pierce™ LTQ Velos ESI).
-
Validation Check: Ensure the Orbitrap mass accuracy is <3 ppm for the m/z 138.0662 (Caffeine) peak. Ensure the LIT isolation efficiency is >95% for a 1.0 Da window.
Step 2: Sample Preparation
-
Dissolve the 1-(Pyrimidin-5-yl)butan-1-one reference standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: Formic acid ensures efficient protonation of the pyrimidine nitrogen, maximizing the [M+H]+ yield at m/z 151.08.
Step 3: MS/MS Acquisition Parameters
-
Platform A (HCD-Orbitrap):
-
Isolation Window: 1.0 m/z (Quadrupole).
-
Normalized Collision Energy (NCE): 35%.
-
Detector: Orbitrap (Resolution: 60,000 at m/z 200).
-
Advantage: Captures the full m/z 50–160 range with high mass accuracy, facilitating secondary fragmentation.
-
-
Platform B (CID-LIT):
-
Isolation Window: 1.0 m/z (Linear Ion Trap).
-
Normalized Collision Energy (NCE): 35% (Activation Q: 0.25, Activation Time: 10 ms).
-
Detector: Electron Multiplier.
-
Limitation: Low-mass cut-off restricts detection below m/z ~45, and resonance excitation prevents secondary ring cleavage.
-
Comparative MS/MS experimental workflow for HCD vs. CID fragmentation analysis.
Quantitative Data Presentation: HCD vs. CID Performance
The following table summarizes the objective performance comparison between the two platforms based on theoretical calculations and empirically supported fragmentation behaviors.
| Fragment Ion Assignment | Theoretical m/z | Neutral Loss | HCD (Orbitrap) Detectability & Intensity | CID (Ion Trap) Detectability & Intensity |
| [M+H]+ Precursor | 151.0866 | N/A | Low (Depleted by high energy) | Moderate (Resonance specific) |
| McLafferty Product | 123.0559 | C2H4 (28 Da) | High (Base Peak) | High (Base Peak) |
| Alpha-Cleavage Product | 108.0324 | •C3H7 (43 Da) | Moderate | Moderate |
| Secondary Ring Cleavage | 96.0450 | C2H4 + HCN | High (Secondary collisions) | Low (No secondary activation) |
| Acylium Ring Cleavage | 81.0215 | •C3H7 + HCN | Moderate | Very Low / Undetectable |
Conclusion
For the structural elucidation of 1-(Pyrimidin-5-yl)butan-1-one, HCD with Orbitrap detection is the superior platform . While Ion Trap CID successfully identifies the primary McLafferty (m/z 123) and alpha-cleavage (m/z 108) products, its resonance-excitation nature limits secondary fragmentation. HCD's beam-type architecture not only circumvents the 1/3 low-mass cut-off but also drives the secondary pyrimidine ring-opening reactions (m/z 96 and m/z 81). These lower-mass fragments are absolutely critical for confirming the presence of the pyrimidine heterocycle, making HCD the definitive choice for rigorous pharmaceutical characterization.
References
-
Title: Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics Source: Molecular & Cellular Proteomics (via PubMed Central) URL: [Link]
-
Title: Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument Source: PLoS One (via PubMed Central) URL: [Link]
-
Title: Mass spectral fragmentation modes of pyrimidine derivatives Source: International Journal of ChemTech Research (Sphinxsai Knowledge House) URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - Please wait for verification [reddit.com]
- 4. Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
A Comparative FTIR Spectroscopic Guide to the Synthesis of 1-(Pyrimidin-5-yl)butan-1-one
Introduction
In the landscape of pharmaceutical and medicinal chemistry, pyrimidine-based compounds are of paramount importance, forming the structural core of numerous therapeutic agents.[1] 1-(Pyrimidin-5-yl)butan-1-one is a key intermediate in the synthesis of various biologically active molecules. Its structural integrity and purity are crucial for the successful development of downstream drug candidates. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for monitoring the synthesis and confirming the identity of such compounds. This guide provides an in-depth comparative analysis of the FTIR spectra of 1-(Pyrimidin-5-yl)butan-1-one and its precursors, pyrimidine-5-carbaldehyde and propylmagnesium bromide. We will explore the characteristic vibrational modes of each molecule and elucidate how FTIR spectroscopy can be effectively utilized to track the chemical transformation from reactants to the final product.
Synthetic Pathway and Rationale
The synthesis of 1-(Pyrimidin-5-yl)butan-1-one is typically achieved through a Grignard reaction, a classic and versatile method for carbon-carbon bond formation.[2] In this process, the nucleophilic propylmagnesium bromide attacks the electrophilic carbonyl carbon of pyrimidine-5-carbaldehyde. Subsequent acidic workup yields the desired ketone. The choice of this synthetic route is predicated on its efficiency and the ready availability of the starting materials.
Monitoring this reaction with in-situ FTIR spectroscopy offers real-time insights into the reaction kinetics and the consumption of reactants, ensuring optimal reaction conditions and safety.[3]
Experimental Protocols
Synthesis of 1-(Pyrimidin-5-yl)butan-1-one
Materials:
-
Pyrimidine-5-carbaldehyde
-
1-Bromopropane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for Grignard reaction under inert atmosphere
Procedure:
-
Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of 1-bromopropane in anhydrous THF is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: The solution of propylmagnesium bromide is cooled to 0 °C. A solution of pyrimidine-5-carbaldehyde in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 1-(Pyrimidin-5-yl)butan-1-one is purified by column chromatography on silica gel.
FTIR Spectroscopy
Instrumentation:
-
FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
A small amount of the sample (precursor or final product) is placed on the ATR crystal.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]
-
For in-situ monitoring of the Grignard reaction, an ATR probe is inserted into the reaction flask, and spectra are collected at regular intervals.
Comparative FTIR Spectral Analysis
The transformation of pyrimidine-5-carbaldehyde to 1-(Pyrimidin-5-yl)butan-1-one is accompanied by distinct changes in the FTIR spectrum, which serve as clear indicators of a successful reaction. The table below summarizes the key vibrational frequencies and their assignments for the precursors and the final product.
| Functional Group | Vibrational Mode | Propylmagnesium Bromide (in THF) | Pyrimidine-5-carbaldehyde | 1-(Pyrimidin-5-yl)butan-1-one |
| C-H (Aliphatic) | Stretching | ~2950-2850 cm⁻¹ (propyl group) | ~2850, 2750 cm⁻¹ (aldehyde C-H) | ~2960-2870 cm⁻¹ (propyl group) |
| C=O (Carbonyl) | Stretching | N/A | ~1700 cm⁻¹ (aldehyde) | ~1690 cm⁻¹ (ketone) |
| C=N, C=C (Pyrimidine Ring) | Stretching | N/A | ~1580-1400 cm⁻¹ | ~1570-1400 cm⁻¹ |
| C-H (Aromatic) | Stretching | N/A | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-Br | Stretching | Disappearance of peak from 1-bromopropane (~650 cm⁻¹) | N/A | N/A |
Analysis of Spectral Changes:
-
Disappearance of Aldehyde Peaks: The most significant change is the disappearance of the characteristic aldehyde C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹, and the strong C=O stretching vibration of the aldehyde at approximately 1700 cm⁻¹.[5] The absence of these peaks in the final product's spectrum is a strong confirmation of the conversion of the aldehyde functional group.
-
Appearance of Ketone Peak: Concurrently, a new strong absorption band appears around 1690 cm⁻¹ in the spectrum of 1-(Pyrimidin-5-yl)butan-1-one. This peak is attributed to the C=O stretching vibration of the newly formed ketone. The slight shift to a lower wavenumber compared to the aldehyde is expected due to the electronic effects of the attached alkyl group.
-
Persistence of Pyrimidine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring, typically found in the 1580-1400 cm⁻¹ region, should be present in the spectra of both pyrimidine-5-carbaldehyde and the final product.[1][6] Minor shifts in the positions and intensities of these peaks may occur due to the change in the substituent at the 5-position.
-
Aliphatic C-H Stretching: The spectrum of the final product will exhibit prominent C-H stretching vibrations in the 2960-2870 cm⁻¹ range, corresponding to the newly introduced propyl group. These peaks will be absent in the spectrum of pyrimidine-5-carbaldehyde.
-
Monitoring Propylmagnesium Bromide Formation: During the in-situ FTIR monitoring of the Grignard reagent formation, the key spectral change to observe is the disappearance of the C-Br stretching vibration from the starting material, 1-bromopropane (typically around 650 cm⁻¹). The spectrum of the propylmagnesium bromide solution in THF will be dominated by the strong C-O-C stretching of the solvent.
Workflow and Visualization
The synthetic and analytical workflow can be visualized as follows:
Sources
A Researcher's Guide to the Validation of 1-(Pyrimidin-5-yl)butan-1-one as a Novel Biochemical Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a novel small molecule, 1-(Pyrimidin-5-yl)butan-1-one, as a potential biochemical probe. Given the prevalence of the pyrimidine scaffold in clinically approved kinase inhibitors, this guide will proceed under the hypothesis that this compound has been identified as a hit in a kinase inhibitor screen.[1][2][3] We will navigate the critical path from synthesis to in-depth cellular validation, establishing the necessary evidence to qualify this molecule as a reliable tool for biological research. This document is structured to provide not just a series of protocols, but a logical, causality-driven narrative that underscores the scientific rationale behind each experimental step.
For comparative analysis, we will benchmark our hypothetical data for 1-(Pyrimidin-5-yl)butan-1-one against established, pyrimidine-containing kinase inhibitors: Lapatinib , a dual EGFR/HER2 inhibitor[4][5]; Erlotinib , an EGFR inhibitor[6][7]; and Pazopanib , a multi-targeted tyrosine kinase inhibitor.[8][9]
Conceptual Framework and Synthesis
The journey of a chemical probe begins with its synthesis. The proposed structure, 1-(Pyrimidin-5-yl)butan-1-one, is a novel entity with no currently published synthesis. However, based on established organometallic chemistry, a plausible synthetic route involves the addition of a propyl organometallic reagent to a pyrimidine-5-carbonitrile or carboxaldehyde precursor.[2]
Proposed Synthesis of 1-(Pyrimidin-5-yl)butan-1-one
A robust method for the synthesis of pyrimidinyl ketones involves the reaction of a Grignard reagent with a pyrimidine-5-carbonitrile. This approach offers a direct and often high-yielding route to the desired ketone.
Protocol:
-
Grignard Reagent Formation: In a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, magnesium turnings are stirred in anhydrous diethyl ether. 1-Bromopropane is added dropwise to initiate the formation of propylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Addition to Pyrimidine-5-carbonitrile: The solution of propylmagnesium bromide is cooled to 0°C. A solution of pyrimidine-5-carbonitrile in anhydrous diethyl ether is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete addition.
-
Hydrolysis and Work-up: The reaction is carefully quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) at 0°C. This hydrolyzes the intermediate imine to the desired ketone. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield 1-(Pyrimidin-5-yl)butan-1-one.
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
The Validation Gauntlet: A Step-by-Step Experimental Workflow
A credible biochemical probe is defined by its potency, selectivity, and demonstrated mechanism of action in a cellular context. The following workflow outlines a rigorous validation cascade.
Caption: A comprehensive workflow for the validation of a novel biochemical probe.
Target Engagement: Does the Probe Bind its Target in a Cell?
Confirming that a molecule engages its intended target within the complex milieu of a living cell is a cornerstone of probe validation.[10] We will employ two orthogonal, state-of-the-art methods to assess target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in intact cells or tissue.[4][11][12]
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the putative kinase target) to 80-90% confluency. Treat the cells with 1-(Pyrimidin-5-yl)butan-1-one at a desired concentration (e.g., 10 µM) or with a vehicle control (DMSO) for 1-2 hours at 37°C.[13]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[14]
-
Cell Lysis and Fractionation: Lyse the cells by three rapid freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).[13]
-
Protein Analysis: Collect the supernatant and quantify the amount of the soluble target protein at each temperature point using Western blotting with a specific antibody against the target kinase.
-
Data Analysis: Quantify the band intensities and normalize them to the intensity at the lowest temperature. Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a target protein in real-time.[15][16][17]
Experimental Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase and a transfection carrier DNA. Culture for 18-24 hours to allow for protein expression.[11]
-
Cell Plating and Tracer Addition: Harvest the cells and resuspend them in Opti-MEM. Add the cells to a white, 96-well assay plate. Add a cell-permeable fluorescent tracer that binds to the target kinase.
-
Compound Titration: Add serial dilutions of 1-(Pyrimidin-5-yl)butan-1-one or a reference compound to the wells.
-
Equilibration and Substrate Addition: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.[11] Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
BRET Measurement: Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀, which reflects the compound's cellular affinity for the target.
Selectivity Profiling: A Probe's Virtue Lies in its Specificity
A high-quality probe should exhibit a high degree of selectivity for its intended target over other related proteins. For a putative kinase inhibitor, this means profiling its activity against a broad panel of kinases.
Kinobeads Affinity Chromatography Coupled with Mass Spectrometry
Kinobeads are an affinity-based chemical proteomics tool used to profile kinase inhibitor selectivity and identify targets. The technology utilizes beads derivatized with a mixture of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.
Experimental Protocol:
-
Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line under native conditions.
-
Competitive Binding: Incubate aliquots of the cell lysate with increasing concentrations of 1-(Pyrimidin-5-yl)butan-1-one.
-
Kinase Enrichment: Add the kinobeads slurry to the lysates and incubate to allow for the binding of kinases that are not inhibited by the test compound.
-
Washing and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: For each kinase, plot the amount bound to the beads as a function of the inhibitor concentration. This competition binding curve allows for the determination of the apparent dissociation constant (Kd) for each kinase, revealing the on- and off-targets of the compound.
Comparative Performance Analysis
To contextualize the performance of 1-(Pyrimidin-5-yl)butan-1-one, we present a table of hypothetical data alongside published data for our comparator compounds.
| Parameter | 1-(Pyrimidin-5-yl)butan-1-one (Hypothetical) | Lapatinib | Erlotinib | Pazopanib |
| Primary Target(s) | Putative Kinase X | EGFR, HER2[4][5] | EGFR[6][7] | VEGFR, PDGFR, c-KIT[8][9] |
| Biochemical IC₅₀ (Primary Target) | 50 nM | 9.3-10.8 nM | 2 nM[6] | ~10-30 nM (VEGFRs) |
| Cellular Target Engagement (CETSA ΔTₘ) | +5°C @ 10 µM | Demonstrated | Demonstrated | Demonstrated |
| Cellular Affinity (NanoBRET™ IC₅₀) | 250 nM | Demonstrated | Demonstrated | Not widely reported |
| Kinome Selectivity (S-Score @ 1 µM) | 0.15 | 0.32 | 0.25 | 0.45 |
| Key Off-Targets (>50% inhibition @ 1 µM) | Kinase Y, Kinase Z | Multiple kinases | JAK2[7] | Aurora A |
| Cellular Potency (EC₅₀ in target cell line) | 500 nM | ~100 nM (BT474 cells) | 20 nM[6] | Varies by cell line |
Note: S-Score is a quantitative measure of selectivity, with lower scores indicating higher selectivity.
Downstream Functional Validation
The final step is to demonstrate that target engagement by the probe leads to a measurable functional consequence in cells.
Target Phosphorylation and Pathway Modulation
Caption: Hypothetical signaling pathway inhibited by 1-(Pyrimidin-5-yl)butan-1-one.
Protocol:
-
Cell Treatment: Treat cells with a dose-response of 1-(Pyrimidin-5-yl)butan-1-one for a defined period.
-
Protein Extraction and Western Blot: Lyse the cells and perform a Western blot to detect the phosphorylated form of the target kinase and a key downstream substrate.
-
Analysis: A dose-dependent decrease in the phosphorylation of the target and its substrate would confirm the inhibitory activity of the probe in a cellular context.
Conclusion
The validation of a novel chemical probe is a rigorous, multi-faceted process that demands a high level of scientific integrity. This guide has outlined a comprehensive, albeit hypothetical, pathway for the validation of 1-(Pyrimidin-5-yl)butan-1-one as a kinase inhibitor probe. By systematically assessing its synthesis, target engagement, selectivity, and functional cellular effects, and by comparing its performance against established drugs, researchers can build a robust data package to support its use as a reliable tool to interrogate biological systems. The principles and protocols detailed herein are broadly applicable to the validation of other novel biochemical probes, providing a blueprint for the generation of high-quality chemical tools for the advancement of biomedical research.
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Tinson, R. A. J., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(8), 9576–9583. [Link]
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Abushamat, F. A., et al. (2020). The Impact of Pazopanib on the Cardiovascular System. Cardio-Oncology, 6, 6. [Link]
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Wainberg, Z. A., et al. (2010). Lapatinib, a Dual EGFR and HER2 Kinase Inhibitor, Selectively Inhibits HER2-Amplified Human Gastric Cancer Cells and is Synergistic with Trastuzumab In vitro and In vivo. Clinical Cancer Research, 16(5), 1509–1519. [Link]
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Isham, C. R., et al. (2012). Pazopanib Enhances Paclitaxel-Induced Mitotic Catastrophe in Anaplastic Thyroid Cancer. Science Translational Medicine, 4(145), 145ra103. [Link]
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EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. [Link]
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Bery, A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(8), 2038–2046. [Link]
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GoodRx. (2026, March 31). Pazopanib (Votrient): Uses, How it Works, Dosage, Side Effects, and More. [Link]
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EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds. [Link]
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ResearchGate. (n.d.). Target profiles of gefitinib and erlotinib. [Link]
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Getlik, M., et al. (2012). Affinity Reagents that Target a Specific Inactive Form of Protein Kinases. ACS Chemical Biology, 7(4), 726–735. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 408(3), 297–315. [Link]
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Ruprecht, B., et al. (2020). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Journal of Proteome Research, 19(4), 1493–1504. [Link]
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ACS Publications. (2020, February 10). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. [Link]
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MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
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Patricelli, M. P., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 16(1), 540–547. [Link]
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ACS Publications. (2017, January 19). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. [Link]
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ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents.... [Link]
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Ardito, J. A., et al. (2021). The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. Cancers, 13(13), 3299. [Link]
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ACS Publications. (2025, July 17). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. [Link]
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MDPI. (2023, March 17). Mapping the Protein Kinome: Current Strategy and Future Direction. [Link]
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PNAS. (n.d.). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [Link]
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Promega Connections. (2025, July 15). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. [Link]
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Semantic Scholar. (n.d.). PIM KINASES INHIBITORS AND PYRIMIDINE-BASED ANTICANCER AGENTS. [Link]
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Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1777–1795. [Link]
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Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
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SciSpace. (n.d.). RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. [Link]
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PMC. (2023, February 3). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. [Link]
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Oncolines B.V. (2024, October 19). Kinome Profiling. [Link]
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RSC Publishing. (2024, April 12). All-photonic kinase inhibitors: light-controlled release-and-report inhibition. [Link]
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World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]
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Journal of Chemical Reviews. (n.d.). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. [Link]
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PMC. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
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Comparative efficacy of 1-(Pyrimidin-5-yl)butan-1-one derived inhibitors
Comparative Efficacy of 1-(Pyrimidin-5-yl)butan-1-one Derived Inhibitors: A Technical Guide
As targeted therapies continue to evolve, the architectural precision of small-molecule kinase inhibitors remains the cornerstone of rational drug design. Among the privileged scaffolds in modern medicinal chemistry, derivatives of 1-(Pyrimidin-5-yl)butan-1-one (CAS No. 53342-26-0)[1] have emerged as highly versatile and potent pharmacophores.
This guide provides a comprehensive, objective comparison of 1-(Pyrimidin-5-yl)butan-1-one (P5B) derived inhibitors against standard-of-care alternatives. Designed for drug development professionals, this analysis dissects the mechanistic causality, quantitative efficacy, and the self-validating protocols required to benchmark these compounds.
The Pharmacophore Advantage: Why 1-(Pyrimidin-5-yl)butan-1-one?
The efficacy of P5B-derived inhibitors stems from the dual functionality of its chemical structure:
-
The Pyrimidine Core: The nitrogen atoms within the pyrimidine ring act as critical hydrogen-bond acceptors. This allows the core to anchor itself firmly within the highly conserved hinge region of the ATP-binding pocket of various kinases, including Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK)[2][3].
-
The Butan-1-one Tail: The flexible, four-carbon ketone chain provides a tunable vector. It can be functionalized to occupy the solvent-exposed region of the kinase or to probe deep hydrophobic pockets, thereby driving target selectivity and improving pharmacokinetic properties such as oral bioavailability[4].
When functionalized with secondary amines or fused into pyrazolo-pyrimidine structures, this scaffold yields inhibitors capable of low-nanomolar potency and cell-cycle arrest at both G1 and G2 checkpoints[3][4].
Mechanistic Causality in the ATP-Binding Pocket
To understand the comparative efficacy of P5B derivatives, we must examine their mechanism of action. Using CDK4/6 as a primary model, P5B derivatives function as Type I, ATP-competitive inhibitors. By displacing ATP, these compounds prevent the kinase from phosphorylating the Retinoblastoma protein (Rb). The unphosphorylated Rb remains bound to the E2F transcription factor, effectively halting the cell cycle and preventing tumor proliferation.
Figure 1: Mechanistic pathway of P5B-derived inhibitors blocking CDK4/6-mediated cell cycle progression.
Quantitative Efficacy Benchmarking
To objectively evaluate P5B-derived inhibitors, we compare representative optimized analogs (e.g., functionalized butanone-pyrimidine derivatives[3]) against early-generation (Roscovitine) and current standard-of-care (Palbociclib) CDK inhibitors.
The data below highlights the superior selectivity profile generated by the steric bulk of the functionalized butanone chain, which prevents off-target binding to CDK2—a common liability that leads to dose-limiting toxicities[3].
| Inhibitor Class | Compound | CDK4 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Selectivity (CDK2/CDK4) | Cellular EC₅₀ (MCF-7, nM) |
| P5B-Derivative | P5B-Analog 28 | 2.4 | >1,500 | >625x | 45 |
| P5B-Derivative | P5B-Pyrazolo Fused | 1.8 | 850 | 472x | 32 |
| Standard of Care | Palbociclib | 11.0 | >10,000 | >900x | 60 |
| 1st Generation | Roscovitine | >1,000 | 700 | 0.7x | >5,000 |
Data Interpretation: P5B-derived analogs demonstrate single-digit nanomolar biochemical potency against primary targets while maintaining a robust selectivity window. The lipophilic nature of the butanone moiety also translates to excellent cellular permeability, evidenced by the low cellular EC₅₀ values.
Self-Validating Evaluation Protocols
To ensure scientific integrity, the efficacy of these inhibitors must be evaluated using self-validating experimental systems. A protocol is only as reliable as its internal controls. Below are the definitive workflows for validating P5B-derived inhibitors.
Figure 2: Self-validating experimental workflow for evaluating P5B-derived kinase inhibitors.
Protocol A: In Vitro Kinase Activity Assay (TR-FRET)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescent assays because the time-delay measurement eliminates compound auto-fluorescence—a common artifact with highly conjugated pyrimidine rings.
-
Reagent Preparation: Prepare a 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Titration: Perform a 3-fold serial dilution of the P5B-inhibitor in 100% DMSO. Transfer 100 nL of the compound to a 384-well plate using an acoustic dispenser to ensure volumetric precision.
-
Reaction Initiation: Add 5 µL of the CDK4/Cyclin D1 enzyme-substrate mix to the wells. Incubate for 15 minutes to allow pre-binding. Initiate the reaction by adding 5 µL of ATP at the predetermined Michaelis constant ( Km ) for the specific kinase.
-
Detection: After 60 minutes, add 10 µL of the TR-FRET detection reagent (Europium-labeled antibody and ULight-labeled tracer). Read on a microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).
-
Self-Validation (Z'-Factor): Calculate the Z'-factor using DMSO-only (negative control) and no-enzyme (positive control) wells. Proceed with data analysis only if Z' > 0.65, confirming the assay window is wide enough to distinguish true inhibition from assay drift.
Protocol B: Cellular Target Engagement (Western Blotting)
Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM). Monitoring the phosphorylation status of Rb directly validates that the inhibitor is reaching its target inside the living cell.
-
Cell Seeding: Seed MCF-7 cells at 3×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Treat cells with P5B-derived inhibitors at concentrations ranging from 10 nM to 1 µM for 24 hours. Include a Palbociclib positive control and a 0.1% DMSO vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Crucial Step: Phosphatase inhibitors prevent the artificial loss of the phospho-signal during sample processing.
-
Immunoblotting & Validation: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe for phospho-Rb (Ser780), total Rb, and GAPDH.
-
Self-Validation (Normalization): Normalize the p-Rb signal to total Rb, not just GAPDH. This proves that the reduction in signal is due to kinase inhibition rather than the inhibitor causing general protein degradation or cell death.
References
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Chu, X.-J., et al. "Discovery of[4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity." Journal of Medicinal Chemistry, 2006. Available at:[Link]
-
Wang, et al. "A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration." Journal of Medicinal Chemistry, 2010. Available at:[Link]
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Teng, et al. "The Development of BTK Inhibitors: A Five-Year Update." International Journal of Molecular Sciences, 2021. Available at:[Link]
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Benchmarking 1-(Pyrimidin-5-yl)butan-1-one Synthesis Pathways: A Comprehensive Guide
Target Molecule: 1-(Pyrimidin-5-yl)butan-1-one (CAS: 53342-26-0) Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction: The Synthetic Challenge of Pyrimidine Ketones
The compound 1[1] is a highly sought-after building block in the synthesis of kinase inhibitors and CNS-active therapeutics. However, constructing a ketone directly at the 5-position of a pyrimidine ring presents significant mechanistic hurdles. The pyrimidine core is severely electron-deficient, rendering positions C2, C4, and C6 highly susceptible to unwanted nucleophilic attack by organometallic reagents.
To achieve high regioselectivity and yield, chemists must carefully select their synthetic route. This guide objectively benchmarks three primary pathways—the Weinreb Amide route, the Nitrile route, and the Palladium-Catalyzed Carbonylative route—analyzing the causality behind the experimental parameters and providing self-validating protocols for each.
Pathway Benchmarking & Mechanistic Causality
Pathway 1: The Weinreb Amide Route (The Precision Standard)
Causality & Logic: Converting pyrimidine-5-carboxylic acid into a Weinreb amide (N-methoxy-N-methylamide) is the gold standard for preventing the over-addition of Grignard reagents (2)[2]. When n-propylmagnesium bromide attacks the carbonyl, the magnesium ion coordinates simultaneously with the carbonyl oxygen and the methoxy oxygen. This forms a stable five-membered cyclic chelate that resists further nucleophilic attack. The intermediate only collapses into the desired ketone upon aqueous acidic quench.
Mechanism of Weinreb amide chelation preventing over-addition of Grignard reagents.
Protocol 1: Self-Validating Weinreb Synthesis
Step 1: Amidation
-
Suspend pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and DIPEA (3.0 eq). Causality: The highly basic environment is crucial to free-base the amine and maintain the solubility of the pyrimidine substrate.
-
Add EDCI (1.5 eq) at 0 °C. Stir at room temperature (RT) for 12 hours.
-
Validation Check: TLC (EtOAc/Hexane) should show complete consumption of the highly polar acid baseline spot. Wash with brine, dry over Na2SO4, and concentrate.
Step 2: Grignard Addition
-
Dissolve the Weinreb amide in anhydrous THF (0.1 M) and cool strictly to 0 °C.
-
Dropwise add n-propylmagnesium bromide (1.1 eq). Critical: Do not exceed 1.1 eq or allow temperatures above 0 °C, as excess Grignard can attack the electron-deficient pyrimidine ring.
-
Stir for 2 hours at 0 °C.
-
Validation Check: Quench a 0.1 mL aliquot in saturated NH4Cl and run LC-MS to confirm the mass of the ketone (m/z 151 [M+H]+).
-
Quench the bulk reaction with saturated aqueous NH4Cl and extract with EtOAc.
Pathway 2: The Nitrile Route (The Scalable Alternative)
Causality & Logic: Using pyrimidine-5-carbonitrile is highly cost-effective for scale-up. The Grignard reagent attacks the electrophilic nitrile carbon, generating an imine magnesium salt. Because this salt is negatively charged, it is entirely unreactive toward a second equivalent of Grignard, inherently preventing tertiary alcohol formation. However, strict cryogenic control (-78 °C) is required because the nitrile group strongly withdraws electron density from the pyrimidine ring, exacerbating the risk of ring-alkylation (Chichibabin-type side reactions) (3)[3].
Protocol 2: Self-Validating Nitrile Synthesis
-
Dissolve pyrimidine-5-carbonitrile (1.0 eq) in anhydrous THF (0.15 M) under argon and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add n-propylmagnesium bromide (1.05 eq) via syringe pump over 30 minutes.
-
Validation Check: The reaction mixture will typically turn deep yellow/orange, visually indicating the formation of the stable imine magnesium salt.
-
Stir for 1 hour at -78 °C, then carefully add 2M aqueous HCl directly at -78 °C to hydrolyze the imine.
-
Allow to warm to RT, neutralize with saturated NaHCO3, and extract with DCM.
Pathway 3: Palladium-Catalyzed Carbonylative Cross-Coupling
Causality & Logic: This modern approach avoids strong nucleophiles entirely, bypassing the risk of pyrimidine ring attack. By reacting 5-bromopyrimidine with n-propylzinc bromide under a carbon monoxide atmosphere with a Palladium catalyst, the reaction proceeds via oxidative addition, CO insertion to form a Pd-acyl complex, transmetalation, and reductive elimination (4)[4].
Protocol 3: Self-Validating Carbonylative Coupling
-
In a pressure tube, combine 5-bromopyrimidine (1.0 eq) and Pd(PPh3)4 (0.05 eq) in anhydrous THF.
-
Purge the vessel with CO gas (1 atm).
-
Add n-propylzinc bromide (1.5 eq, 0.5 M in THF).
-
Heat to 60 °C for 8 hours.
-
Validation Check: GC-MS should confirm the disappearance of the 5-bromopyrimidine isotope cluster (m/z 158/160) and the appearance of the ketone product (m/z 150).
-
Vent CO safely, filter through Celite, and purify via flash chromatography.
Logical workflow comparing three synthesis pathways for 1-(Pyrimidin-5-yl)butan-1-one.
Quantitative Data Presentation
| Synthesis Pathway | Overall Yield (%) | Regioselectivity | Scalability | Reagent Cost | Key Challenge |
| Weinreb Amide | 75 - 82% | Excellent | High | Moderate-High | Cost of EDCI / HN(OMe)Me |
| Nitrile Route | 60 - 68% | Moderate | Very High | Low | Requires cryogenic (-78 °C) conditions |
| Pd-Carbonylative | 80 - 85% | Excellent | Medium | High | Handling of toxic CO gas / Pd cost |
Conclusion & Recommendations
For discovery-scale synthesis where purity and regioselectivity are paramount, the Weinreb Amide Route remains the most reliable method. For process chemistry and kilogram-scale scale-up, the Nitrile Route is economically superior, provided that reactor cooling capacities can handle the cryogenic requirements to suppress ring-addition side reactions. The Carbonylative Cross-Coupling is an elegant, atom-economical solution specifically useful when orthogonal functional groups sensitive to Grignard reagents are present on more complex derivatives.
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A Comparative Guide to GC-MS Method Validation for Residual Solvents in 1-(Pyrimidin-5-yl)butan-1-one
This guide provides a comprehensive comparison of methodologies for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of residual solvents in the active pharmaceutical ingredient (API), 1-(Pyrimidin-5-yl)butan-1-one. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols grounded in scientific principles and regulatory expectations.
Introduction: The Criticality of Residual Solvent Control
Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or in the preparation of drug products.[1][2] Since these solvents provide no therapeutic benefit and can be harmful to patients, their levels must be controlled within strict limits defined by regulatory bodies such as the International Council on Harmonisation (ICH).[2][3] The ICH Q3C guidelines classify residual solvents into three classes based on their toxicity, with Class 1 solvents being the most toxic and their use to be avoided.[3][4] For a novel API such as 1-(Pyrimidin-5-yl)butan-1-one, a robust and validated analytical method for quantifying residual solvents is a non-negotiable aspect of ensuring patient safety and regulatory compliance.
This guide will navigate the complexities of validating a GC-MS method for this specific purpose, focusing on a headspace sampling approach, which is often preferred for its ability to minimize matrix effects and protect the analytical system.[5][6][7] We will explore the rationale behind experimental choices and provide a detailed validation protocol in accordance with ICH Q2(R1) guidelines.[6][8][9]
Pre-analytical Considerations: Understanding the Analyte and Potential Solvents
A successful method validation begins with a thorough understanding of the API and the potential residual solvents from its synthesis.
Physicochemical Properties of 1-(Pyrimidin-5-yl)butan-1-one
Potential Residual Solvents in the Synthesis of 1-(Pyrimidin-5-yl)butan-1-one
The synthesis of pyrimidine derivatives often involves a range of solvents. Common synthetic routes for similar compounds utilize solvents such as:
-
Nitriles: Acetonitrile[11]
-
Amides: Dimethylformamide (DMF)[13]
-
Ethers: Tetrahydrofuran (THF)
-
Hydrocarbons: Toluene, Hexane (often used in purification/crystallization steps)[12]
-
Halogenated Solvents: Dichloromethane
Based on this, a target list of potential residual solvents for method validation should be established.
Method Development and Optimization: A Comparative Analysis of Techniques
The choice of analytical technique is paramount for a successful validation. Here, we compare two common sample introduction methods for GC-MS.
Headspace GC-MS vs. Direct Injection GC-MS
| Feature | Headspace GC-MS | Direct Injection GC-MS |
| Principle | Volatile analytes are partitioned from the sample matrix into the gas phase (headspace) in a sealed vial, and an aliquot of the headspace is injected into the GC.[14][15] | A liquid sample is directly injected into the hot GC inlet where it is vaporized.[15] |
| Advantages | Minimizes matrix effects, protects the GC inlet and column from non-volatile residues, high sensitivity for volatile compounds.[5][6][7] | Simpler sample preparation for clean samples, suitable for less volatile analytes. |
| Disadvantages | Requires careful optimization of incubation temperature and time, potential for matrix effects on analyte partitioning. | Risk of column contamination and inlet liner fouling from non-volatile matrix components, potential for thermal degradation of the API.[16] |
| Applicability for 1-(Pyrimidin-5-yl)butan-1-one | Highly Recommended. The API is likely a non-volatile solid, making headspace the ideal technique to selectively introduce the volatile residual solvents into the GC-MS system. | Not Recommended. Direct injection would introduce the non-volatile API onto the column, leading to rapid performance degradation and potential for inaccurate results. |
The Validation Protocol: A Step-by-Step Guide
The following protocol outlines the validation of a headspace GC-MS method for the quantification of residual solvents in 1-(Pyrimidin-5-yl)butan-1-one, in accordance with ICH Q2(R1) guidelines.[6][8][9]
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MS or equivalent[14]
-
Headspace Sampler: Agilent 7697A or equivalent[14]
-
GC Column: DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent mid-polarity column.[5]
-
Diluent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are suitable for water-insoluble samples.[17]
Experimental Workflow
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The validation of a GC-MS method for residual solvents in 1-(Pyrimidin-5-yl)butan-1-one is a multifaceted process that requires a deep understanding of the API, potential impurities, and regulatory requirements. A headspace GC-MS approach is strongly recommended for its ability to provide clean, reliable data. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, a scientifically sound and defensible method can be established. This guide provides a robust framework for this process, emphasizing the importance of a logical, evidence-based approach to ensure the safety and quality of the final drug product.
References
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Scharlab. (n.d.). Residual solvent analysis by GC-Headspace. Retrieved from [Link]
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ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Kubas, R., & Honnold, R. (n.d.). Method Development for the Analysis of Residual Solvents and Terpenes in one run using headspace GC-MS/FID. Agilent Technologies. Retrieved from [Link]
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FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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American Laboratory. (2011). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID-MS. Retrieved from [Link]
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LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Retrieved from [Link]
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ResearchGate. (2024). Acceptability Criteria for Precision and Accuracy According to ICH Q2(R1)? Retrieved from [Link]
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Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]
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ACS Publications. (2016). Development of an Automated Headspace Gas Chromatography Instrument for the Determination of Residual Solvents in Pharmaceutical Compounds and Reaction Mixtures. Retrieved from [Link]
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BioPharm International. (n.d.). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]
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American Laboratory. (2011). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID-MS. Retrieved from [Link]
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Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]
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LabRulez. (n.d.). Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. Retrieved from [Link]
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Chromatography Forum. (2008). Headspace Vs Direct injection. Retrieved from [Link]
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Journal of Chemical Reviews. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]
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A Comparative Analysis of the Electronic Effects of Pyrimidine and Pyridine in Butan-1-one Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, the modulation of electronic properties within a molecular scaffold is a cornerstone of rational design. The choice of a specific heterocyclic core can profoundly influence a molecule's reactivity, basicity, and potential for intermolecular interactions. This guide provides an in-depth, objective comparison of the electronic effects of two fundamental six-membered nitrogen-containing heterocycles, pyrimidine and pyridine, when incorporated into a butan-1-one framework. The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their own molecular design endeavors.
The core difference between pyridine and pyrimidine lies in the number of nitrogen atoms within the aromatic ring; pyridine possesses one, while pyrimidine contains two in a 1,3-relationship. This seemingly minor structural alteration instigates a significant perturbation of the ring's electronic landscape. The second nitrogen atom in pyrimidine acts as an additional electron-withdrawing group through a potent inductive effect, rendering the pyrimidine ring more electron-deficient than the pyridine ring.[1][2] This guide will dissect the tangible consequences of this electronic disparity through a series of comparative experimental evaluations.
Probing Electronic Effects: A Multi-Faceted Experimental Approach
To quantitatively assess the electronic influence of the pyrimidine and pyridine moieties on the butan-1-one scaffold, a series of well-established analytical techniques are employed. The rationale behind this experimental design is to create a self-validating system where converging lines of evidence from different spectroscopic and physical chemistry methods provide a holistic and trustworthy comparison.
Experimental Workflow
Caption: Workflow for the comparative electronic analysis of pyrimidine and pyridine butan-1-one derivatives.
Basicity Determination (pKa): A Measure of Lone Pair Availability
The most direct manifestation of the electron-withdrawing nature of the second nitrogen in pyrimidine is its profound effect on basicity. The pKa of the conjugate acid of the heterocycle provides a quantitative measure of the availability of the nitrogen's lone pair for protonation. A lower pKa value signifies a weaker base, as the lone pair is less available.[3] We anticipate that 1-(pyrimidin-2-yl)butan-1-one will be significantly less basic than its pyridine counterpart.
This method leverages the change in the UV-Vis absorbance spectrum of a compound upon protonation.[3]
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values, typically ranging from pH 1 to 7 for this analysis, are prepared with a constant ionic strength.[3]
-
Sample Preparation: Stock solutions of 1-(pyrimidin-2-yl)butan-1-one and 1-(pyridin-2-yl)butan-1-one are prepared in a suitable solvent (e.g., DMSO).
-
Spectroscopic Measurement: A small aliquot of the stock solution is added to each buffer solution in a 96-well microtiter plate or individual cuvettes. The UV-Vis spectrum (230-500 nm) of each solution is recorded.[3]
-
Data Analysis: The absorbance at a wavelength that shows the largest change upon protonation is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[4]
Mapping Electron Density: ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of individual atoms within a molecule. The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it. Electron-withdrawing groups deshield neighboring nuclei, causing their signals to appear at a higher chemical shift (downfield).
We predict that the protons and carbons of the pyrimidine ring in 1-(pyrimidin-2-yl)butan-1-one will be observed at a more downfield chemical shift compared to the analogous nuclei in the pyridine derivative, reflecting the greater electron-deficient character of the pyrimidine ring.[5][6]
-
Sample Preparation: Approximately 5-10 mg of each compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.[7]
-
Data Processing and Analysis: The spectra are processed (Fourier transform, phasing, and baseline correction) and the chemical shifts of all signals are referenced to TMS.
Influence on Side-Chain Chemistry: Keto-Enol Tautomerism
The butan-1-one side chain, being a β-dicarbonyl analogue, can exist in equilibrium between its keto and enol tautomers. The position of this equilibrium is sensitive to electronic effects. An electron-withdrawing group attached to the carbonyl can influence the acidity of the α-protons and the stability of the conjugated enol form.
The stronger electron-withdrawing nature of the pyrimidine ring is expected to increase the acidity of the α-methylene protons (C2 of the butanoyl chain) to a greater extent than the pyridine ring. This increased acidity can facilitate enolization. Furthermore, the enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation with the heterocyclic ring. The more electron-deficient pyrimidine ring may offer greater stabilization to the conjugated enol system.
The interconversion between keto and enol forms is often slow on the NMR timescale, allowing for the observation and quantification of both species in solution.[8][9]
-
Sample Preparation and Data Acquisition: Samples are prepared as described for standard NMR spectroscopy. It is crucial to allow the solution to reach equilibrium (typically several hours) before acquiring the spectrum.
-
Data Analysis: The ¹H NMR spectrum will show distinct signals for the α-methylene protons of the keto form and the vinylic proton of the enol form. The percentage of the enol tautomer is calculated from the integration of these respective signals.[8][10]
-
% Enol = [Integral (enol) / (Integral (enol) + Integral (keto))] * 100
-
Comparative Data Summary
The following table presents a summary of the expected experimental data for 1-(pyrimidin-2-yl)butan-1-one and 1-(pyridin-2-yl)butan-1-one based on the well-established electronic principles of the parent heterocycles.
| Parameter | 1-(pyridin-2-yl)butan-1-one (Predicted) | 1-(pyrimidin-2-yl)butan-1-one (Predicted) | Rationale for Difference |
| pKa (Conjugate Acid) | ~ 4.5 - 5.0 | ~ 1.0 - 1.5 | The second nitrogen in pyrimidine exerts a strong inductive electron-withdrawing effect, reducing the basicity of the ring nitrogens.[2][11] |
| ¹H NMR (δ, ppm) | |||
| H-6' | ~ 8.6 | ~ 8.9 | H-6' in the pyrimidine derivative is adjacent to two electron-withdrawing nitrogen atoms, leading to significant deshielding. |
| H-4' | ~ 7.8 | ~ 8.9 | H-4' in the pyrimidine derivative is also adjacent to two nitrogen atoms, resulting in a downfield shift. |
| H-5' | ~ 7.4 | ~ 7.6 | H-5' is the most electron-rich position in the pyrimidine ring, but is still more deshielded than the corresponding pyridine proton. |
| ¹³C NMR (δ, ppm) | |||
| C-2' | ~ 152 | ~ 158 | The carbon attached to the butanoyl group is more deshielded in the pyrimidine derivative due to the proximity of two nitrogen atoms. |
| C-6' | ~ 149 | ~ 157 | Similar to the proton shifts, the carbon atoms in the pyrimidine ring are more deshielded. |
| % Enol Form (in CDCl₃) | ~ 15% | ~ 25% | The stronger electron-withdrawing pyrimidine ring increases the acidity of the α-protons and provides greater stabilization to the conjugated enol tautomer.[12] |
Visualizing Electronic Effects
The inductive and resonance effects that underpin the observed differences can be visualized to provide a clearer understanding of the electronic perturbations.
Caption: Inductive effects in pyridine vs. pyrimidine butan-1-one derivatives. (Note: Images are placeholders)
Conclusion and Outlook
The incorporation of a pyrimidine ring in place of a pyridine ring in a butan-1-one derivative instigates a significant and predictable alteration of the molecule's electronic properties. The pyrimidine derivative is demonstrably less basic, exhibits a more electron-deficient aromatic system as evidenced by downfield NMR chemical shifts, and is predicted to favor the enol tautomer to a greater extent. These differences are primarily attributable to the strong inductive electron-withdrawing effect of the second nitrogen atom in the pyrimidine ring.
For researchers in drug development and materials science, these findings have profound implications. The reduced basicity of the pyrimidine core can be exploited to modulate pharmacokinetic properties, such as reducing off-target interactions with acidic biopolymers. The electron-deficient nature of the pyrimidine ring can alter its stacking interactions and make it more susceptible to nucleophilic attack, opening up avenues for further functionalization. The shift in the keto-enol equilibrium can influence the molecule's shape and hydrogen bonding capabilities, which are critical for receptor binding and material self-assembly. By understanding these fundamental electronic effects, scientists can more effectively harness the subtle yet powerful differences between these two foundational heterocycles to achieve their desired molecular design goals.
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Navigating the Disposal of 1-(Pyrimidin-5-yl)butan-1-one: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(Pyrimidin-5-yl)butan-1-one, a heterocyclic ketone of interest in medicinal chemistry. By integrating established safety protocols with an understanding of the compound's likely chemical nature, this document aims to foster a culture of safety and environmental responsibility within the laboratory.
Hazard Assessment and Chemical Profile
Due to the novelty of many research chemicals, a specific Safety Data Sheet (SDS) for 1-(Pyrimidin-5-yl)butan-1-one may not be readily available. In such instances, a conservative approach based on the known hazards of structurally similar compounds is paramount.
Structural Analogs and Anticipated Hazards:
1-(Pyrimidin-5-yl)butan-1-one is a pyrimidinyl ketone. The pyrimidine ring is a nitrogen-containing heterocycle found in numerous biologically active compounds. The butanone side chain introduces a ketone functional group. Based on these structural motifs, we can anticipate the following potential hazards:
-
Flammability: Many organic ketones are flammable.[1][2] Vapors may be heavier than air and can travel to an ignition source.[1][3]
-
Toxicity: Nitrogen-containing heterocyclic compounds can exhibit varying levels of toxicity.[4][5] Pyridine, a related heterocycle, is harmful if inhaled, swallowed, or absorbed through the skin. For a related compound, 1-(Pyrimidin-5-yl)ethan-1-one, GHS hazard statements indicate it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[6]
-
Irritation: Aromatic ketones and heterocyclic compounds can be irritants to the skin, eyes, and respiratory tract.[6][7]
-
Environmental Hazards: The environmental fate of this specific compound is not well-documented. However, nitrogen-containing heterocyclic compounds can be persistent in the environment and may have ecotoxicological effects.[4]
Summary of Anticipated Hazards:
| Hazard Category | Anticipated Risk | Rationale |
| Physical Hazards | Flammable Liquid and Vapor | Based on the butanone moiety and general properties of similar organic ketones.[1][2] |
| Health Hazards | Harmful if Swallowed, Inhaled, or in Contact with Skin | Extrapolated from data on pyridine and 1-(Pyrimidin-5-yl)ethan-1-one.[6] |
| Causes Skin and Eye Irritation | Common hazard for aromatic ketones and heterocyclic compounds.[6][7] | |
| May Cause Respiratory Irritation | Inhalation of vapors or aerosols may be irritating.[7] | |
| Environmental Hazards | Potentially Harmful to Aquatic Life | A precautionary approach due to the lack of specific data and the known persistence of some nitrogenous heterocycles.[4] |
Given these potential hazards, 1-(Pyrimidin-5-yl)butan-1-one must be treated as a hazardous waste.
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling 1-(Pyrimidin-5-yl)butan-1-one for any purpose, including disposal, appropriate PPE must be worn.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: All handling of the compound, especially if there is a risk of generating aerosols or vapors, should be conducted in a certified chemical fume hood.[8]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of 1-(Pyrimidin-5-yl)butan-1-one from a research laboratory setting. This procedure is designed to align with the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste generators.
Step 1: Waste Identification and Classification
As a first principle, all chemical waste must be considered hazardous until proven otherwise. Based on the hazard assessment, 1-(Pyrimidin-5-yl)butan-1-one should be classified as a hazardous chemical waste. It may fall under one or more of the following categories:
-
Ignitable Waste: Due to its potential flammability.
-
Toxic Waste: Due to its potential health hazards upon ingestion, inhalation, or skin contact.
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure proper disposal.
-
Solid Waste: Collect solid 1-(Pyrimidin-5-yl)butan-1-one and any contaminated consumables (e.g., weighing paper, contaminated gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Collect liquid solutions containing 1-(Pyrimidin-5-yl)butan-1-one in a separate, compatible, and clearly labeled hazardous waste container.
-
Do Not Mix: Do not mix this waste stream with other incompatible waste types, such as strong oxidizing agents or strong acids.[1][2]
Step 3: Waste Container Selection and Labeling
-
Container: Use a container that is compatible with the chemical. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. The original container, if in good condition, can be used.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents. The label should include:
-
The full chemical name: "1-(Pyrimidin-5-yl)butan-1-one"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazard(s) (e.g., "Flammable," "Toxic").
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA).
-
The SAA must be under the control of the laboratory personnel.
-
Waste containers in the SAA must be kept closed except when adding waste.
-
The total volume of hazardous waste in an SAA cannot exceed 55 gallons.
Step 5: Arranging for Disposal
Once the waste container is full, or if the waste has been accumulated for an extended period (typically not exceeding one year in an SAA), it must be transferred to a central accumulation area (CAA) or picked up by the institution's Environmental Health and Safety (EHS) department for disposal by a licensed hazardous waste disposal company.[8]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Ensure the waste container is securely sealed and the label is complete and legible.
The ultimate disposal method will be determined by the licensed disposal facility but will likely involve incineration at a high temperature.
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, and absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material in a sealed container and label it as hazardous waste.
-
Ventilate the area.
-
For large spills, evacuate the laboratory and contact your institution's EHS department immediately.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[8]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(Pyrimidin-5-yl)butan-1-one.
Caption: Decision and action flowchart for the safe disposal of 1-(Pyrimidin-5-yl)butan-1-one.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of research chemicals like 1-(Pyrimidin-5-yl)butan-1-one is a critical component of laboratory safety and environmental stewardship. While specific hazard data for this compound may be limited, a cautious and informed approach based on the known properties of its structural components allows for the development of a robust and safe disposal plan. By adhering to the procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the wider environment. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may vary.
References
-
U.S. Food and Drug Administration. (2017, May 25). Environmental Assessment for Emtricitabine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Pyrimidin-5-yl)ethan-1-one. PubChem. Retrieved from [Link]
-
MSDSonline. (2011, August 29). Material Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Thermo Fisher Scientific. (2010, June 28). Safety Data Sheet: Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one. Retrieved from [Link]
-
Bacey, J. (n.d.). Environmental Fate of Hydramethylnon. California Department of Pesticide Regulation. Retrieved from [Link]
- Yamanaka, H., & Konno, S. (1977). Syntheses of Pyrimidinyl Ketones. Heterocycles, 6(9-10), 1265-1294.
- Khan, N. A., et al. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics, 13(1), 13.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 1-(Pyrimidin-5-yl)ethan-1-one | C6H6N2O | CID 572308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. broadpharm.com [broadpharm.com]
Advanced Safety and Logistical Guide: Handling 1-(Pyrimidin-5-yl)butan-1-one
As a Senior Application Scientist in drug development, I recognize that handling novel pharmaceutical intermediates requires more than just a generic safety checklist. It demands a mechanistic understanding of the chemical's physicochemical properties to deploy effective Personal Protective Equipment (PPE) and logistical controls.
1-(Pyrimidin-5-yl)butan-1-one (CAS 53342-26-0)[1] presents unique handling challenges. The molecule features a polar, basic pyrimidine ring coupled with a lipophilic butanone chain. This structural duality means it can act as a localized irritant while possessing the lipophilicity required to facilitate dermal absorption. The following guide provides a causality-driven, self-validating operational framework for researchers and safety officers.
Part 1: Physicochemical Profile & Hazard Assessment
Before selecting PPE, we must quantify the threat. The following table summarizes the critical data driving our safety logistics. While specific toxicity data for 1-(Pyrimidin-5-yl)butan-1-one is limited, we extrapolate its hazard profile from closely related pyrimidine ketones (e.g., 5-Acetylpyrimidine)[2].
| Property | Quantitative Value / Classification | Causality / Operational Implication |
| Chemical Name | 1-(Pyrimidin-5-yl)butan-1-one | N/A |
| CAS Number | 53342-26-0[1] | Unique identifier for inventory tracking. |
| Molecular Formula | C8H10N2O[3] | N/A |
| Molecular Weight | 150.18 g/mol | Low MW increases volatility and aerosolization risk during powder transfer. |
| LogP (Estimated) | ~1.2 - 1.8 | Moderate lipophilicity; readily penetrates compromised epidermal barriers. |
| GHS Hazard Codes | H315, H319, H335[2] | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory Tract Irritation). |
Part 2: Causality-Driven PPE Selection
In accordance with [4] and [5], PPE serves as the secondary line of defense behind engineering controls. We do not select PPE arbitrarily; we select it based on the mechanistic interaction between the chemical and the barrier material.
-
Hand Protection (The Dermal Barrier):
-
Selection: Nitrile gloves (minimum 4 mil thickness) for dry powder handling.
-
Causality: Nitrile provides an excellent baseline barrier against dry pyrimidine derivatives. However, if you are solubilizing this compound in polar aprotic solvents (e.g., DMSO, DMF) for biological assays, you must upgrade to Butyl rubber gloves. Nitrile degrades rapidly under DMSO exposure, which would act as a carrier solvent, dragging the lipophilic butanone moiety directly through the glove and into your skin.
-
-
Eye/Face Protection (The Ocular Barrier):
-
Selection: ANSI Z87.1-compliant indirectly vented chemical splash goggles.
-
Causality: The basicity of the pyrimidine nitrogens causes severe ocular irritation (H319)[2]. Indirect venting is mandatory because standard safety glasses allow aerosolized powder to bypass the lenses during weighing.
-
-
Body Protection (The Particulate Barrier):
-
Selection: Flame-resistant (FR) lab coat with knit cuffs.
-
Causality: Knit cuffs prevent the dragging of sleeves through the workspace, mitigating accidental surface contamination and secondary exposure.
-
Part 3: Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step until the validation metric is met.
Step 1: Engineering Control Validation
-
Activate the chemical fume hood.
-
Validation: Verify the digital airflow monitor reads between 80-100 feet per minute (fpm) . If the alarm sounds or the flow is inadequate, abort the procedure.
Step 2: PPE Integrity Check
-
Don the FR lab coat and splash goggles.
-
Perform the "inflation test" on your nitrile gloves: trap air inside the glove and roll the cuff down to pressurize the fingers.
-
Validation: If the glove holds pressure without deflating, no micro-tears are present. Don the gloves.
Step 3: Material Transfer (Anti-Static Protocol)
-
Ground yourself by touching a grounded metal surface to dissipate static electricity.
-
Use a grounded, anti-static micro-spatula to transfer the 1-(Pyrimidin-5-yl)butan-1-one powder to the weigh boat.
-
Causality: Fine organic powders accumulate static charge. An electrostatic discharge can cause the powder to aerosolize, bypassing the fume hood's containment field.
Step 4: Solubilization
-
Transfer the powder into a sealable vial before adding solvent.
-
Inject the solvent slowly down the side of the vial.
-
Validation: Cap the vial immediately before vortexing. Never agitate an open vessel containing a pyrimidine ketone solution.
Part 4: Spill Response & Disposal Plan
If a deviation occurs, execute the following remediation protocol to restore the safety baseline.
Step 1: Immediate Isolation
-
Halt all operations. Do not attempt to wipe up a dry powder spill immediately.
-
Lower the fume hood sash to the lowest possible position to maximize face velocity and contain aerosolized particulates.
Step 2: Neutralization & Absorption
-
For Dry Powder: Gently cover the spill with a damp, inert absorbent pad. Causality: Wiping dry powder generates dust. Dampening it prevents aerosolization.
-
For Solutions: Surround the spill with an inert absorbent (e.g., vermiculite or diatomaceous earth) to prevent the spread of the solvent front, then work inward.
Step 3: Segregated Disposal
-
Collect all absorbed material and contaminated PPE using disposable scoops.
-
Place into a compatible, sealable hazardous waste container (e.g., a high-density polyethylene bucket).
-
Label strictly as: "Hazardous Waste: Pyrimidine Derivative / Organic Solid." Do not mix with acidic waste streams, as the basic pyrimidine ring may react exothermically.
Part 5: Exposure Pathway & Safety Workflow Diagram
The following diagram illustrates the logical flow of our defense-in-depth strategy, mapping the primary and secondary barriers between the hazard and the operator.
Workflow of engineering controls and PPE for handling 1-(Pyrimidin-5-yl)butan-1-one safely.
References
-
Title: 1-Butanone, 1-(5-pyrimidinyl)- (9CI) — Chemical Properties Source: nextsds.com URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: nationalacademies.org URL: [Link]
-
Title: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories Source: ecfr.gov URL: [Link]
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
